damulin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C42H70O13 |
|---|---|
Poids moléculaire |
783.0 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O13/c1-20(2)10-9-11-21(3)22-12-14-42(8)29(22)23(45)16-28-40(6)17-24(46)36(39(4,5)27(40)13-15-41(28,42)7)55-38-35(33(50)31(48)26(19-44)53-38)54-37-34(51)32(49)30(47)25(18-43)52-37/h10,22-38,43-51H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25-,26-,27+,28-,29+,30-,31-,32+,33+,34-,35-,36+,37+,38+,40+,41-,42-/m1/s1 |
Clé InChI |
YHVZKDRAJHNHJX-UDBICBSZSA-N |
SMILES isomérique |
CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)C |
SMILES canonique |
CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)C |
Origine du produit |
United States |
Foundational & Exploratory
Damulin B: A Technical Guide for Researchers
Abstract
Damulin B is a dammarane-type saponin isolated from the plant Gynostemma pentaphyllum.[1][2][3] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides a comprehensive technical overview of this compound, summarizing its biological effects, mechanisms of action, and relevant experimental data. It is intended for researchers, scientists, and drug development professionals. The information presented herein is compiled from peer-reviewed scientific literature.
Introduction
This compound is a natural product with a growing body of research highlighting its therapeutic potential in various disease models. Its reported biological activities include anti-cancer, anti-inflammatory, anti-diabetic, and anti-obesity effects.[1] Furthermore, recent studies have demonstrated its protective role in cisplatin-induced nephrotoxicity and its ability to promote hair growth.[2][4] This guide will delve into the quantitative data supporting these claims, the detailed experimental protocols used to generate this data, and the signaling pathways through which this compound is believed to exert its effects.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₄₂H₇₀O₁₃ | PubChem |
| Molecular Weight | 783.0 g/mol | PubChem |
| CAS Number | 1202868-75-4 | GlpBio |
| Type | Dammarane-type saponin | MedChemExpress |
| Origin | Gynostemma pentaphyllum | MedChemExpress |
Quantitative Biological Data
The biological activities of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 3.1: Anti-Cancer Activity
| Cell Line | Assay | Metric | Value (µM) | Reference |
| A549 (Human Lung Carcinoma) | Cytotoxicity | IC₅₀ | 21.9 | --INVALID-LINK-- |
| H1299 (Human Lung Carcinoma) | Cytotoxicity | IC₅₀ | 21.7 | --INVALID-LINK-- |
Table 3.2: Nephroprotective Effects
| Cell Line | Treatment | Observation | Concentration Range (µM) | Reference |
| HEK293 | Cisplatin-induced apoptosis | Inhibition of apoptosis | 2.5 - 20 | --INVALID-LINK-- |
Table 3.3: Metabolic Effects
| Cell Line/System | Assay | Observation | Concentration Range (µM) | Reference |
| L6 Myotube Cells | Glucose Uptake | Increased 2-deoxy-[³H]D-glucose uptake | 1.2 - 12 | --INVALID-LINK-- |
| SW1353 | Anti-inflammatory | Inhibition of IL-1β-induced NO and PGE2 production | 10 - 80 | MedChemExpress |
| SW1353 | Chondroprotective | Inhibition of cartilage-degrading enzymes | 3 - 12 | MedChemExpress |
Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.
Anti-Cancer Signaling Pathway
This compound induces apoptosis in lung cancer cells through both the intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins such as Bax, Bid, and p53, while downregulating anti-apoptotic proteins and cell cycle regulators.[1][3]
Caption: this compound's anti-cancer signaling pathway.
Hair Growth Promotion Pathway
This compound promotes hair growth by activating the Wnt/β-catenin pathway through AKT signaling in dermal papilla cells.[2]
Caption: this compound's hair growth promotion pathway.
AMPK Activation Pathway
This compound is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. This activation leads to increased glucose uptake and fatty acid oxidation.[5][6]
Caption: this compound's AMPK activation pathway.
Experimental Protocols
This section provides an overview of the methodologies employed in the cited research. For full details, please refer to the original publications.
Cell Culture
-
A549 and H1299 Cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
HEK293 Cells: Cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
L6 Myotube Cells: Myoblasts were maintained in DMEM with 10% FBS. Differentiation into myotubes was induced by switching to DMEM with 2% horse serum for 4-6 days.
-
Human Dermal Papilla Cells (hDPCs): Maintained in DMEM supplemented with 10% heat-inactivated FBS in a humidified atmosphere with 5% CO₂ at 37°C.[2]
Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.
-
The medium was replaced with fresh medium containing various concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value was calculated as the concentration of this compound that caused a 50% reduction in cell viability compared to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were treated with this compound for the indicated time.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
The mixture was incubated in the dark at room temperature for 15 minutes.
-
The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Cell Cycle Analysis
-
Cells were treated with this compound, harvested, and washed with PBS.
-
Cells were fixed in ice-cold 70% ethanol overnight at -20°C.
-
The fixed cells were washed with PBS and incubated with RNase A to remove RNA.
-
Propidium iodide was added to stain the cellular DNA.
-
The DNA content was analyzed by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases was determined.
Western Blot Analysis
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated with primary antibodies overnight at 4°C.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
AMPK Activity Assay
-
L6 myotube cells were treated with this compound for the specified time.
-
Cell lysates were prepared, and protein concentrations were determined.
-
The phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), was assessed by Western blot analysis using phospho-specific antibodies.
Conclusion
This compound is a promising natural compound with a wide spectrum of biological activities. Its ability to induce cancer cell apoptosis, protect against chemotherapy-induced toxicity, modulate metabolic pathways, and promote hair growth warrants further investigation. The data and protocols summarized in this guide provide a solid foundation for researchers interested in exploring the therapeutic potential of this compound. Future studies should focus on elucidating its in vivo efficacy and safety profiles in preclinical and clinical settings.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
Damulin B from Gynostemma pentaphyllum: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Damulin B, a dammarane-type saponin isolated from the perennial vine Gynostemma pentaphyllum (Thunb.) Makino, has emerged as a promising bioactive compound with significant therapeutic potential. This technical guide provides an in-depth overview of this compound, focusing on its sourcing, purification, and established biological activities. The content herein is curated to support researchers in the fields of natural product chemistry, pharmacology, and drug development. Detailed experimental protocols for the extraction and biological evaluation of this compound are provided, alongside a comprehensive summary of its quantitative data. Furthermore, key signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its mechanisms of action.
Introduction
Gynostemma pentaphyllum, commonly known as "Jiaogulan," has a long history of use in traditional medicine, particularly in Asian countries. It is recognized for its diverse pharmacological properties, including anti-diabetic, anti-obesity, and anti-inflammatory effects. The primary bioactive constituents of G. pentaphyllum are dammarane-type saponins, often referred to as gypenosides. Among these, this compound has garnered significant scientific interest.
Recent studies have highlighted two prominent biological activities of this compound: its potent cytotoxic effects against human lung cancer cells and its ability to promote hair growth. These dual activities make this compound a compelling candidate for further investigation in oncology and dermatology. This guide aims to consolidate the current technical knowledge on this compound to aid in its further exploration and potential therapeutic application.
Sourcing and Characterization of this compound
This compound is a natural constituent of Gynostemma pentaphyllum. Its concentration in the raw plant material can be significantly increased through heat processing, which appears to induce the hydrolysis of more complex gypenosides into this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₂H₇₀O₁₃ | |
| Molecular Weight | 783.009 g/mol | |
| Type of Compound | Dammarane-type saponin | [1] |
Extraction and Purification Protocols
Preparation of a this compound-Enriched Extract from Gynostemma pentaphyllum
This protocol is based on methods described for increasing the content of damulin A and B through heat and pressure treatment.
-
Initial Extraction:
-
Mix dried Gynostemma pentaphyllum leaves with a 20-80% ethanol-water solution (v/v) at a ratio of 1:10 to 1:20 (plant material weight:solvent volume).
-
Perform an initial extraction, for example, by refluxing at 90°C for 6 hours.
-
Collect the supernatant.
-
To the remaining plant material, add a fresh 20-80% ethanol-water solution (1:6 to 1:20 ratio) and perform a second extraction under the same conditions for 1-8 hours.
-
Combine the supernatants from both extractions.
-
-
Heat and Pressure Treatment:
-
Concentrate the combined ethanol extract under vacuum.
-
Subject the concentrated extract to high temperature (40-125°C) and high pressure (1.2-1100 atmospheres) for a period of 0.1 to 24 hours. This step is crucial for increasing the yield of this compound.
-
General Purification Strategy for this compound
A multi-step purification process is required to isolate this compound from the enriched extract.
-
Anion-Exchange Chromatography:
-
Pass the enriched extract through a column packed with an anion-exchange resin to remove acidic components.
-
-
Solvent Partitioning:
-
The eluate from the ion-exchange column is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The fraction containing this compound (typically the n-butanol fraction) is further purified using preparative HPLC.
-
A reversed-phase C18 column is commonly used for the separation of saponins.
-
The mobile phase typically consists of a gradient of acetonitrile and water. The exact gradient and flow rate need to be optimized for the specific column and equipment.
-
Quantitative Data
Table 2: Effect of Heat Processing on this compound Content in Gynostemma pentaphyllum
| Processing Conditions | This compound Content (% w/w in extract) | Reference |
| Standard Ethanol Extract | Not specified, but lower than heat-processed | [2] |
| Heat-Processed Extract (Actiponin) | 0.68% | [3] |
Table 3: In Vitro Biological Activity of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| A549 (Human Lung Carcinoma) | Cytotoxicity | IC₅₀ | 21.9 µM | [4] |
| H1299 (Human Lung Carcinoma) | Cytotoxicity | IC₅₀ | 21.7 µM | [4] |
| Human Dermal Papilla Cells (hDPCs) | Proliferation | - | Increased | [5] |
Experimental Protocols for Biological Assays
Cell Viability Assay (MTT) for A549 Human Lung Cancer Cells
This protocol is a standard method to assess the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed A549 cells in a 96-well plate at a density of approximately 5 x 10³ cells per well in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Western Blot Analysis of Wnt/β-catenin Signaling in Human Dermal Papilla Cells (hDPCs)
This protocol outlines the steps to investigate the effect of this compound on key proteins in the Wnt/β-catenin pathway.
-
Cell Culture and Treatment:
-
Culture human dermal papilla cells (hDPCs) to approximately 80% confluency.
-
Treat the cells with this compound at various concentrations and for different time points. Include an untreated or vehicle-treated control.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, phosphorylated GSK-3β (p-GSK3β), total GSK-3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize the results using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Signaling Pathways
Caption: Wnt/β-catenin signaling pathway activated by this compound in dermal papilla cells.
Caption: Anticancer mechanism of this compound via apoptosis induction in lung cancer cells.
Experimental Workflow
Caption: General workflow for the isolation and biological evaluation of this compound.
Conclusion
This compound, sourced from Gynostemma pentaphyllum, presents a compelling profile as a bioactive compound with potential applications in both oncology and hair growth promotion. This technical guide provides a foundational resource for researchers, detailing the extraction, purification, and biological evaluation of this promising saponin. The provided protocols and signaling pathway diagrams are intended to streamline future research efforts. Further investigation is warranted to fully elucidate the therapeutic potential of this compound, including the acquisition of detailed spectroscopic data for its definitive characterization and the development of optimized, scalable purification protocols.
References
- 1. epic.awi.de [epic.awi.de]
- 2. CN103908486A - Preparing method of gynostemma pentaphyllum extraction product rich in gypenosides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 5. researchgate.net [researchgate.net]
Damulin B: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising bioactive compound with a diverse range of pharmacological effects. This document provides an in-depth technical overview of the biological activities of this compound, focusing on its anti-cancer, anti-inflammatory, metabolic-modulating, and hair growth-promoting properties. Quantitative data from various studies are summarized, key signaling pathways are elucidated through diagrams, and detailed experimental protocols are provided to facilitate further research and development.
Quantitative Analysis of Biological Activities
The biological efficacy of this compound has been quantified across various cell lines and experimental models. The following table summarizes the key quantitative data available to date.
| Biological Activity | Cell Line/Model | Parameter | Value | Reference |
| Anti-Cancer | A549 (Human Lung Carcinoma) | IC50 | 21.9 µM | [1] |
| H1299 (Human Lung Carcinoma) | IC50 | 21.7 µM | [1] | |
| A549 & H1299 | Apoptosis Induction | 20-24 µM (24h) | [1] | |
| A549 & H1299 | ROS Production | 20-24 µM (24h) | [1] | |
| A549 & H1299 | Mitochondrial Membrane Potential Loss | 20-24 µM (24h) | [1] | |
| A549 & H1299 | Colony Formation Reduction | 20-24 µM (24h) | [1] | |
| A549 & H1299 | Migration Inhibition | 20-24 µM (24h) | [1] | |
| A549 & H1299 | G0/G1 Phase Arrest | 20-24 µM (24h) | [1] | |
| Anti-Inflammatory | SW1353 (Human Chondrosarcoma) | IL-1β-induced NO Production Inhibition | 10-80 µM (1h) | [1] |
| SW1353 (Human Chondrosarcoma) | IL-1β-induced PGE2 Production Inhibition | 10-80 µM (1h) | [1] | |
| SW1353 (Human Chondrosarcoma) | Cartilage-degrading Enzyme Inhibition | 3-12 µM | [1] | |
| Metabolic Regulation | L6 Myotube Cells | 2-deoxy-[3H]D-glucose uptake | 1.2-12 µM | [1] |
| Cytoprotective | HEK293 (Human Embryonic Kidney) | Inhibition of Cisplatin-induced Apoptosis | 2.5-20 µM (24h) | [1] |
| Cytotoxicity | SW1353 (Human Chondrosarcoma) | Cell Viability | No effect up to 80 µM (24h) | [1] |
| In Vivo (Animal Model) | Cisplatin-induced AKI Mice | Oxidative Stress Suppression | 25 and 50 mg/kg (i.p., daily for 7 days) | [1] |
| Mice | Hair Growth Induction | 0.9 mL/day (p.o.) | [1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse biological effects by modulating several key signaling pathways. These include the induction of apoptosis in cancer cells, regulation of metabolic processes, and promotion of hair growth.
Anti-Cancer Mechanisms
In human lung cancer cells (A549 and H1299), this compound induces apoptosis through both intrinsic and extrinsic pathways. It also causes cell cycle arrest at the G0/G1 phase and inhibits cell migration.[2][3]
-
Apoptosis Induction: this compound treatment leads to an increase in the expression of pro-apoptotic proteins such as Bax, Bid, and tBid, alongside an upregulation of p53.[2] It also triggers the activation of caspase-8 and promotes the release of cytochrome c from the mitochondria.[2] Concurrently, it downregulates the expression of the anti-apoptotic protein Bcl-2.[1]
-
Cell Cycle Arrest: The compound causes a G0/G1 phase arrest by downregulating the expression of key cell cycle proteins, including CDK4, CDK6, and cyclin D1.[1][2]
-
Inhibition of Metastasis: this compound has been shown to suppress metastasis-related factors, specifically matrix metalloproteinases MMP-2 and MMP-9, while upregulating IL-24.[1][2]
Metabolic Regulation via AMPK Activation
This compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[4] This activation has beneficial effects on both glucose and lipid metabolism.[4]
-
Glucose Metabolism: Activated AMPK promotes the translocation of GLUT4 to the plasma membrane in L6 myotube cells, thereby increasing glucose uptake.[4]
-
Lipid Metabolism: this compound also enhances fatty acid β-oxidation in these cells.[4]
-
Nephroprotection: In the context of cisplatin-induced nephrotoxicity, this compound prevents apoptosis by suppressing oxidative stress and maintaining AMPKα1 levels.[5]
Hair Growth Promotion via Wnt/β-catenin Pathway
This compound has been identified as a promoter of hair growth, acting through the Wnt/β-catenin signaling pathway in dermal papilla cells.[6][7]
-
Pathway Activation: this compound activates the PI3K/Akt pathway, which in turn leads to the phosphorylation and inactivation of GSK3β.[6] This prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to activate target genes involved in hair growth.
-
Growth Factor Induction: This signaling cascade upregulates the expression of several key hair growth-associated factors, including VEGF, IGF-1, KGF, and HGF.[7]
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of this compound.
Cell Culture
-
Human Lung Carcinoma Cells (A549 and H1299): Maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Human Dermal Papilla Cells (hDPCs): Cultured in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum in a humidified 5% CO2 atmosphere at 37°C.[6]
Cytotoxicity and Cell Viability Assays
-
MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations. MTT solution is then added, and the resulting formazan crystals are dissolved in a solubilization buffer. The absorbance is measured at a specific wavelength to determine cell viability.
Apoptosis Assays
-
Flow Cytometry with Annexin V/PI Staining: Treated and untreated cells are harvested, washed, and stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.
-
Western Blot Analysis: Protein lysates from treated cells are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, caspases) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: Cells are treated with this compound, harvested, and fixed in ethanol. The fixed cells are then stained with PI, and the DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Western Blot Analysis for Signaling Pathways
-
Protein Extraction and Quantification: Cells are lysed using a suitable lysis buffer, and the total protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-GSK3β, GSK3β, β-catenin). After washing, the membranes are incubated with the appropriate HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an ECL detection reagent and quantified by densitometry.
In Vivo Animal Studies
-
Cisplatin-Induced Acute Kidney Injury Model: Mice are administered cisplatin to induce kidney injury. This compound is administered intraperitoneally daily for a specified period. Kidney function is assessed by measuring serum creatinine and blood urea nitrogen levels. Kidney tissues are collected for histological examination and analysis of oxidative stress markers.
-
Hair Growth Promotion Model: The dorsal hair of mice is shaved, and the animals are orally administered this compound daily. Hair growth is monitored and photographed over a period of several weeks. Minoxidil is often used as a positive control.[6] Animal protocols are typically approved by an Institutional Animal Care and Use Committee.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Hydrodistillate of Gynostemma pentaphyllum and this compound Prevent Cisplatin-Induced Nephrotoxicity In Vitro and In Vivo via Regulation of AMPKα1 Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gynostemma pentaphyllum Hydrodistillate and Its Major Component this compound Promote Hair Growth-Inducing Properties In Vivo and In Vitro via the Wnt/β-Catenin Pathway in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanism of Action of Damulin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising bioactive compound with a diverse pharmacological profile. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its anti-cancer, anti-inflammatory, metabolic regulatory, and hair growth-promoting activities. Through a comprehensive review of preclinical studies, this document elucidates the signaling pathways modulated by this compound, presents quantitative data from key experiments, and outlines the experimental methodologies employed. Visual diagrams of the core signaling pathways and experimental workflows are provided to facilitate a clear understanding of its complex mechanism of action.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several key cellular signaling pathways. Its multifaceted nature makes it a compound of significant interest for therapeutic development in oncology, inflammatory diseases, metabolic disorders, and dermatology.
Anti-Cancer Activity
This compound has demonstrated potent anti-cancer effects, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer cell lines, particularly in human lung carcinoma.[1][2]
This compound activates both the intrinsic and extrinsic apoptotic pathways.[1][2] This is achieved by:
-
Upregulation of Pro-Apoptotic Proteins: Increasing the expression of Bax, Bid, and its truncated form, tBid.[1][2]
-
Downregulation of Anti-Apoptotic Proteins: Reducing the levels of Bcl-2.[3]
-
Activation of Caspases: Promoting the cleavage and activation of caspase-8, a key initiator of the extrinsic pathway, and downregulating procaspase-8 and -9.[1][2]
-
Mitochondrial Disruption: Causing a loss of mitochondrial membrane potential and promoting the release of cytochrome c into the cytoplasm.[1][3]
-
Increased Reactive Oxygen Species (ROS) Production: Elevating ROS levels within cancer cells, which contributes to apoptotic cell death.[1][3]
This compound induces cell cycle arrest at the G0/G1 phase.[1][3] This is mediated by:
-
Downregulation of Cyclin-Dependent Kinases (CDKs): Decreasing the expression of CDK4 and CDK6.[1][2][3]
-
Downregulation of Cyclins: Reducing the levels of cyclin D1 and cyclin E1.[3]
-
Upregulation of p53: Increasing the expression of the tumor suppressor protein p53.[1][2][3]
This compound has been shown to inhibit the migration and colony formation of cancer cells.[3] This is associated with:
-
Downregulation of Matrix Metalloproteinases (MMPs): Reducing the expression of MMP-2 and MMP-9, enzymes crucial for extracellular matrix degradation and tumor invasion.[1][2][3]
-
Upregulation of Interleukin-24 (IL-24): Increasing the levels of IL-24, a cytokine with anti-tumor properties.[1][2][3]
Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory properties by targeting key inflammatory signaling pathways.[4]
In models of inflammation, this compound suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[3] This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
The anti-inflammatory effects of this compound are mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] By inhibiting these pathways, this compound reduces the expression of pro-inflammatory cytokines and mediators.
Metabolic Regulation
This compound plays a role in regulating glucose and lipid metabolism, suggesting its potential in treating metabolic diseases like type 2 diabetes and obesity.[5]
A key mechanism in its metabolic effects is the strong activation of AMP-activated protein kinase (AMPK).[5] AMPK is a central regulator of cellular energy homeostasis.
Activation of AMPK by this compound leads to:
-
Increased Glucose Uptake: Promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells, thereby enhancing glucose uptake.[5]
-
Increased Fatty Acid Oxidation: Stimulates the β-oxidation of fatty acids.[5]
Promotion of Hair Growth
This compound has been identified as a promoter of hair growth.[6][7]
The hair growth-promoting effect is mediated through the activation of the Wnt/β-catenin signaling pathway, a critical pathway in hair follicle development and cycling.[3][6][7]
The activation of the Wnt/β-catenin pathway by this compound is initiated through the upstream activation of AKT signaling.[3][6] This leads to the nuclear translocation of β-catenin and the expression of target genes involved in hair growth.[6]
Quantitative Data
The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Growth Inhibition) | A549 (Human Lung Carcinoma) | 21.9 µM | [3] |
| IC50 (Growth Inhibition) | H1299 (Human Lung Carcinoma) | 21.7 µM | [3] |
Table 1: In Vitro Anti-Cancer Activity of this compound
| Effect | Cell Line/Model | Concentration/Dose | Duration | Reference |
| Induction of Apoptosis & ROS Production | A549 and H1299 cells | 20-24 µM | 24 h | [3] |
| Loss of Mitochondrial Membrane Potential | A549 and H1299 cells | 20-24 µM | 24 h | [3] |
| Reduction of Colony Formation & Migration | A549 and H1299 cells | 20-24 µM | 24 h | [3] |
| G0/G1 Phase Arrest | A549 and H1299 cells | 20-24 µM | 24 h | [3] |
| Inhibition of IL-1β-induced NO and PGE2 Production | SW1353 cells | 10-80 µM | 1 h | [3] |
| Inhibition of Cartilage-degrading Enzymes | IL-1β-induced SW1353 cells | 3-12 µM | - | [3] |
| Increased Glucose Uptake | L6 myotube cells | 1.2-12 µM | - | [3] |
| Suppression of Oxidative Stress & Maintenance of AMPKα1 | Cisplatin-induced acute kidney injury mice | 25 and 50 mg/kg (i.p.) | Daily for 7 days | [3] |
| Induction of Hair Growth | Mice | 0.9 mL/day (p.o.) | - | [3] |
Table 2: Summary of In Vitro and In Vivo Effects of this compound
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.
Figure 1: this compound's anti-cancer signaling pathways.
Figure 2: this compound's anti-inflammatory mechanism.
Figure 3: Metabolic and hair growth pathways of this compound.
Figure 4: General experimental workflow for this compound research.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following methodologies are standard for the key experiments cited in the literature on this compound.
Cell Culture
-
Cell Lines: A549, H1299, SW1353, HEK293, and L6 myotube cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis
-
Cells are treated with this compound, harvested, and lysed in RIPA buffer.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated with primary antibodies against target proteins overnight at 4°C.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
-
Total RNA is extracted from treated cells using TRIzol reagent.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
RT-qPCR is performed using SYBR Green master mix and gene-specific primers on a real-time PCR system.
-
The relative expression of target genes is calculated using the 2^-ΔΔCt method, with GAPDH or β-actin as an internal control.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Cycle:
-
Treated cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
-
Apoptosis (Annexin V/PI Staining):
-
Treated cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.
-
The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.
-
Animal Studies
-
Model: For anti-inflammatory or nephroprotective studies, mouse models such as cisplatin-induced acute kidney injury are utilized.[3] For hair growth studies, the dorsal skin of mice is shaved.[6]
-
Administration: this compound is administered via intraperitoneal (i.p.) injection or oral gavage (p.o.) at specified doses and durations.[3]
-
Analysis: At the end of the study, tissues and serum are collected for analysis. This can include histological examination of tissues, measurement of serum biomarkers (e.g., BUN, creatinine), and Western blot or RT-qPCR analysis of tissue lysates.
Conclusion
This compound is a pleiotropic molecule that influences a range of cellular processes critical for the development and progression of cancer, inflammation, metabolic disorders, and alopecia. Its ability to modulate multiple signaling pathways, including apoptosis, cell cycle regulation, NF-κB, MAPK, AMPK, and Wnt/β-catenin, underscores its significant therapeutic potential. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this compound. Future research should focus on elucidating its precise molecular targets, optimizing its delivery, and evaluating its efficacy and safety in more advanced preclinical and clinical settings.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gynostemma pentaphyllum Hydrodistillate and Its Major Component this compound Promote Hair Growth-Inducing Properties In Vivo and In Vitro via the Wnt/β-Catenin Pathway in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Damulin B Signaling Pathways: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. Extensive research has elucidated its involvement in several key signaling pathways, highlighting its potential in oncology, metabolic disorders, and regenerative medicine. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
Pro-Apoptotic Signaling in Cancer Cells
This compound exhibits potent cytotoxic effects in various cancer cell lines, primarily through the induction of apoptosis. It orchestrates programmed cell death by co-activating both the intrinsic and extrinsic apoptotic pathways.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This compound treatment has been shown to increase the expression of the pro-apoptotic protein Bax and the BH3-only protein Bid, which is cleaved to truncated Bid (tBid).[1] These proteins translocate to the mitochondria, promoting the release of cytochrome c into the cytoplasm.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. This compound treatment leads to the activation of caspase-8, a key initiator caspase in this pathway.[1] Activated caspase-8 can then directly cleave and activate downstream effector caspases or cleave Bid to tBid, thereby amplifying the apoptotic signal through the intrinsic pathway.
Convergence and Execution
Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates. The upregulation of p53, a tumor suppressor protein, also plays a crucial role in this compound-induced apoptosis.[1]
Quantitative Data on Apoptosis
| Cell Line | Treatment | Effect | Method | Reference |
| A549 & H1299 | This compound | Increased Bax/Bcl-2 ratio | Western Blot | [1] |
| A549 & H1299 | This compound | Increased cleaved caspase-8 | Western Blot | [1] |
| A549 & H1299 | This compound | Decreased procaspase-8/-9 | Western Blot | [1] |
| A549 & H1299 | This compound | Increased p53 expression | Western Blot | [1] |
Cell Cycle Arrest at G0/G1 Phase
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase.[1] This is achieved through the modulation of key cell cycle regulatory proteins.
This compound treatment leads to the upregulation of the tumor suppressor protein p53.[1] p53, in turn, can transcriptionally activate the cyclin-dependent kinase inhibitor p21. This leads to the inhibition of cyclin D-CDK4/6 complexes, which are essential for the G1 to S phase transition. The downregulation of CDK4, CDK6, and cyclin D1 expression has been observed following this compound treatment.[1]
Quantitative Data on Cell Cycle Regulation
| Cell Line | Treatment | Effect | Method | Reference |
| A549 & H1299 | This compound | Downregulation of CDK4 | Western Blot | [1] |
| A549 & H1299 | This compound | Downregulation of CDK6 | Western Blot | [1] |
| A549 & H1299 | This compound | Downregulation of Cyclin D1 | Western Blot | [1] |
PI3K/Akt Signaling in Hair Growth Promotion
This compound has been identified as a promoter of hair growth, a function mediated through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for the proliferation and survival of dermal papilla cells, which play a key role in hair follicle development.
Activation of the PI3K/Akt pathway by this compound leads to the upregulation of several growth factors, including Vascular Endothelial Growth Factor (VEGF), Keratinocyte Growth Factor (KGF), and Insulin-like Growth Factor 1 (IGF-1).[2] These growth factors can then act in an autocrine or paracrine manner to further stimulate the proliferation of hair follicle cells.
AMPK Activation and Metabolic Regulation
This compound has demonstrated beneficial effects on metabolic health by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
In L6 myotube cells, this compound treatment leads to the activation of AMPK. Activated AMPK, in turn, enhances fatty acid oxidation and increases glucose uptake, suggesting its potential in the management of metabolic disorders like type 2 diabetes.
References
Tiamulin B: A Comprehensive Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiamulin is a semi-synthetic pleuromutilin antibiotic used in veterinary medicine.[1][2][3] Its efficacy stems from its ability to inhibit bacterial protein synthesis.[1][2][4][5] This document provides a detailed overview of the molecular targets of tiamulin, its mechanism of action, and the experimental methodologies used to elucidate these interactions.
Primary Molecular Target: The Bacterial Ribosome
The principal molecular target of tiamulin is the 50S subunit of the bacterial ribosome .[2][6][7] Specifically, it binds to the peptidyl transferase center (PTC) , a critical region responsible for peptide bond formation during protein synthesis.[1][4][5][8]
Mechanism of Action
Tiamulin exhibits a bacteriostatic effect at typical concentrations by inhibiting protein synthesis.[6][7] At higher concentrations, it can be bactericidal.[6][7] The binding of tiamulin to the PTC sterically hinders the correct positioning of the acceptor (A) and donor (P) sites of transfer RNA (tRNA) molecules.[1][4][8] This interference prevents the formation of peptide bonds, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[7][8] Tiamulin's binding produces biochemically inactive initiation complexes, further preventing protein synthesis.[7]
Binding Site and Molecular Interactions
Crystallographic studies have revealed the precise binding site of tiamulin within the PTC of the 50S ribosomal subunit.[8][9] The tricyclic mutilin core of tiamulin is situated in a hydrophobic pocket at the A-tRNA binding site.[8][9] The drug's extension partially overlaps with the P-tRNA binding site.[8]
Key interactions have been identified with specific nucleotides of the 23S rRNA:
-
The mutilin core stacks against the bases of G2061 and C2452, and the ribose of G2505.[9]
-
Chemical footprinting experiments have shown altered reactivity of nucleotides A2058, A2059, U2506, U2584, and U2585 in the presence of tiamulin, confirming its binding at the PTC.[10]
Binding of tiamulin induces conformational changes in the ribosome, including slight movements of nucleotides A2451 and C2452.[9]
Quantitative Data on Tiamulin-Target Interactions
While the primary mode of action is well-characterized, specific quantitative binding data is not extensively detailed in the provided search results. However, some inhibitory concentrations have been reported in cell-based assays.
| Cell Line | IC50 Range (µg/mL) | Reference |
| SH-SY5Y | 2.1 to >200 | [1] |
| HepG2 | 13.9 to 39.5 | [1] |
| HEK-293 | 8.5 to 76.9 | [1] |
Signaling Pathway of Tiamulin's Action
The following diagram illustrates the inhibitory effect of tiamulin on bacterial protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Pharmacological particulars - Tialin® Solution for Use in Drinking Water for Pigs, Chickens and Turkeys [noahcompendium.co.uk]
- 8. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. U2504 Determines the Species Specificity of the A-site Cleft Antibiotics. The Structures of Tiamulin, Homoharringtonine and Bruceantin Bound to the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to the Peptidyl Transferase Inhibitor Tiamulin Caused by Mutation of Ribosomal Protein L3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of Damulin B: A Multifaceted Dammarane-type Saponin
Damulin B, a dammarane-type saponin isolated from steamed Gynostemma pentaphyllum, has emerged as a compound of significant interest in pharmacological research.[1][2][3][4] This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its core biological activities, underlying mechanisms of action, and key experimental findings. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Quantitative Data Summary
The biological activity of this compound has been quantified in several studies, primarily focusing on its cytotoxic effects against cancer cells. The following table summarizes the key quantitative data reported in the literature.
| Cell Line | Assay Type | Parameter | Value (μM) | Reference |
| A549 (Human Lung Carcinoma) | Cytotoxicity | IC50 | 21.9 | [2] |
| H1299 (Human Lung Carcinoma) | Cytotoxicity | IC50 | 21.7 | [2] |
| A549 and H1299 | Apoptosis Induction | Concentration Range | 20-24 | [2] |
| A549 and H1299 | Mitochondrial Membrane Potential Loss | Concentration Range | 20-24 | [2] |
| A549 and H1299 | Colony Formation Reduction | Concentration Range | 20-24 | [2] |
| A549 and H1299 | Migration Inhibition | Concentration Range | 20-24 | [2] |
| A549 and H1299 | G0/G1 Phase Arrest | Concentration Range | 20-24 | [2] |
| HEK293 (Cisplatin-induced) | Apoptosis Inhibition | Concentration Range | 2.5-20 | [2] |
| SW1353 | IL-1β-induced NO and PGE2 Production Inhibition | Concentration Range | 10-80 | [2] |
| SW1353 (IL-1β-induced) | Cartilage-degrading Enzyme Inhibition | Concentration Range | 3-12 | [2] |
| L6 Myotube Cells | 2-deoxy-[3H]D-glucose uptake | Concentration Range | 1.2-12 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the study of this compound.
Cell Culture and Viability Assays
Human lung cancer cell lines (A549 and H1299) and normal human fibroblasts are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For cell viability, cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess cell viability, where the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to a control group.
Apoptosis and Cell Cycle Analysis
Apoptosis is typically quantified using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. Cells are treated with this compound, harvested, washed, and then stained with the Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's instructions. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed by PI staining of fixed cells followed by flow cytometry.
Western Blot Analysis
To investigate the molecular mechanisms of this compound, Western blotting is employed to measure the expression levels of key proteins. Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., Bax, Bid, tBid, cleaved caspase-8, p53, procaspase-8/-9, CDK4, CDK6, cyclin D1, MMP-2, MMP-9, IL-24), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Membrane Potential (MMP) Assay
The change in MMP is assessed using fluorescent dyes such as JC-1 or rhodamine 123. Cells are treated with this compound, followed by incubation with the fluorescent dye. The fluorescence intensity is then measured using a flow cytometer or a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio (for JC-1) or a decrease in overall fluorescence (for rhodamine 123) indicates a loss of MMP.
Reactive Oxygen Species (ROS) Generation Assay
Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Following treatment with this compound, cells are incubated with DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, is measured by flow cytometry.
Cell Migration Assay
The effect of this compound on cell migration is often evaluated using a wound-healing assay or a Transwell migration assay. In the wound-healing assay, a scratch is made in a confluent cell monolayer, and the rate of wound closure is monitored over time in the presence or absence of this compound. In the Transwell assay, cells are seeded in the upper chamber of a Transwell insert and allowed to migrate through a porous membrane towards a chemoattractant in the lower chamber. The number of migrated cells is then quantified.
Signaling Pathways and Molecular Mechanisms
This compound exerts its biological effects through the modulation of several key signaling pathways.
Anticancer Activity
This compound demonstrates potent anticancer activity, particularly against human lung cancer cells, by inducing apoptosis, causing cell cycle arrest, and inhibiting migration.[1][4]
-
Apoptosis Induction: this compound activates both the intrinsic and extrinsic apoptosis pathways.[1] This is characterized by the upregulation of pro-apoptotic proteins such as Bax, Bid, and tBid, and the activation of caspase-8.[1] It also leads to the release of cytochrome c from the mitochondria into the cytoplasm and the downregulation of procaspase-8 and -9.[1] Furthermore, this compound treatment results in an increase in reactive oxygen species (ROS) generation and a reduction in mitochondrial membrane potential, both of which are key events in the apoptotic process.[1]
Caption: this compound-induced apoptosis signaling pathway.
-
Cell Cycle Arrest: this compound induces G0/G1 phase arrest in human lung cancer cells.[1] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK4 and CDK6) and cyclin D1.[1]
Caption: this compound-induced G0/G1 cell cycle arrest.
-
Inhibition of Migration and Metastasis: The compound also exhibits anti-migratory activities and suppresses metastasis-related factors.[1] It downregulates the expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for extracellular matrix degradation and tumor invasion, and upregulates the expression of interleukin-24 (IL-24), a cytokine with anti-tumor properties.[1]
Metabolic Regulation
This compound plays a role in metabolic regulation, primarily through the activation of AMP-activated protein kinase (AMPK).[5][6]
-
AMPK Activation: this compound, along with its counterpart damulin A, strongly activates AMPK in L6 myotube cells.[5] Activated AMPK is a key energy sensor that regulates glucose and lipid metabolism.[5][7] This activation leads to an increase in β-oxidation and glucose uptake, the latter being facilitated by the translocation of GLUT4 to the plasma membrane.[5][7] These effects suggest the potential of this compound in addressing metabolic disorders such as obesity and type-2 diabetes.[5][6]
Caption: this compound-mediated AMPK activation and metabolic effects.
Hair Growth Promotion
Recent studies have highlighted the potential of this compound in promoting hair growth.[8][9]
-
Wnt/β-catenin Pathway Activation: this compound has been shown to induce hair growth by activating the Wnt/β-catenin pathway in dermal papilla cells.[8][9] It activates Akt signaling, which in turn phosphorylates and inactivates GSK3β.[8] This prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to translocate to the nucleus and activate target genes involved in hair growth, including various growth factors like VEGF, IGF-1, KGF, and HGF.[8][9]
Caption: Wnt/β-catenin signaling pathway activated by this compound for hair growth.
Anti-inflammatory and Other Activities
This compound also exhibits anti-inflammatory effects.[2] It can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) induced by IL-1β in SW1353 cells.[2] Additionally, it has been shown to prevent cisplatin-induced acute kidney injury.[2]
Conclusion
This compound is a promising natural compound with a diverse range of pharmacological activities, including potent anticancer, metabolic regulatory, hair growth-promoting, and anti-inflammatory effects. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as apoptosis, cell cycle, AMPK, and Wnt/β-catenin, makes it a compelling candidate for further investigation and development as a therapeutic agent for various diseases. This technical guide provides a foundational understanding of the current knowledge on this compound, serving as a valuable resource for the scientific community to build upon in future research endeavors.
References
- 1. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:1202868-75-4 | Manufacturer ChemFaces [chemfaces.com]
- 7. US8357786B2 - Method for preparing Gynostemma pentaphyllum extract with increasing damulin A and this compound contents, and pharmaceutical compositions of the same for treating metabolic disease - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Gynostemma pentaphyllum Hydrodistillate and Its Major Component this compound Promote Hair Growth-Inducing Properties In Vivo and In Vitro via the Wnt/β-Catenin Pathway in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Damulin B: A Technical Guide to In Vitro Efficacy and Mechanisms of Action
Abstract
Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising bioactive compound with a diverse range of pharmacological activities demonstrated in vitro. This technical guide provides a comprehensive overview of the existing in vitro research on this compound, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually elucidates the intricate signaling pathways modulated by this compound. The presented information aims to facilitate a deeper understanding of this compound's therapeutic potential and to serve as a foundational resource for future research and development endeavors.
Introduction
This compound is a naturally occurring saponin that has garnered significant scientific interest due to its multifaceted biological effects. In vitro studies have been instrumental in characterizing its anticancer, anti-inflammatory, and metabolic regulatory properties. This guide synthesizes the current body of in vitro evidence, offering a detailed exploration of the molecular mechanisms that underpin the observed activities of this compound.
Quantitative Summary of In Vitro Activities
The following tables provide a consolidated view of the quantitative data reported for this compound across various in vitro models.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Concentration | Result | Citation(s) |
| A549 | Human Lung Carcinoma | MTT Assay | IC50 | 21.9 µM | - | [1] |
| H1299 | Human Lung Carcinoma | MTT Assay | IC50 | 21.7 µM | - | [1] |
| A549 | Human Lung Carcinoma | Apoptosis Assay | Apoptosis Induction | 20-24 µM (24h) | Induces apoptosis and ROS production | [1] |
| H1299 | Human Lung Carcinoma | Apoptosis Assay | Apoptosis Induction | 20-24 µM (24h) | Induces apoptosis and ROS production | [1] |
| A549 | Human Lung Carcinoma | Mitochondrial Membrane Potential Assay | MMP Loss | 20-24 µM (24h) | Causes loss of mitochondrial membrane potential | [1] |
| H1299 | Human Lung Carcinoma | Mitochondrial Membrane Potential Assay | MMP Loss | 20-24 µM (24h) | Causes loss of mitochondrial membrane potential | [1] |
| A549 | Human Lung Carcinoma | Colony Formation Assay | Inhibition of Colony Formation | 20-24 µM (24h) | Reduces colony formation | [1] |
| H1299 | Human Lung Carcinoma | Colony Formation Assay | Inhibition of Colony Formation | 20-24 µM (24h) | Reduces colony formation | [1] |
| A549 | Human Lung Carcinoma | Migration Assay | Inhibition of Migration | 20-24 µM (24h) | Inhibits migration | [1] |
| H1299 | Human Lung Carcinoma | Migration Assay | Inhibition of Migration | 20-24 µM (24h) | Inhibits migration | [1] |
| A549 | Human Lung Carcinoma | Cell Cycle Analysis | Cell Cycle Arrest | 20-24 µM (24h) | Induces G0/G1 phase arrest | [1] |
| H1299 | Human Lung Carcinoma | Cell Cycle Analysis | Cell Cycle Arrest | 20-24 µM (24h) | Induces G0/G1 phase arrest | [1] |
| HEK293 | Human Embryonic Kidney (Cisplatin-induced) | Apoptosis Assay | Inhibition of Apoptosis | 2.5-20 µM (24h) | Inhibits cisplatin-induced apoptosis | [1] |
Table 2: Anti-inflammatory and Metabolic Effects of this compound
| Cell Line | Condition | Assay | Endpoint | Concentration | Result | Citation(s) |
| SW1353 | Human Chondrosarcoma (IL-1β-induced) | Viability Assay | Cell Viability | 0-80 µM (24h) | No effect on cell viability | [1] |
| SW1353 | Human Chondrosarcoma (IL-1β-induced) | NO and PGE2 Production Assay | Inhibition of NO and PGE2 | 10-80 µM (1h) | Inhibits IL-1β-induced NO and PGE2 production | [1] |
| SW1353 | Human Chondrosarcoma (IL-1β-induced) | Enzyme Activity Assay | Inhibition of Cartilage-degrading Enzymes | 3-12 µM | Inhibits cartilage-degrading enzymes | [1] |
| L6 Myotube | - | Glucose Uptake Assay | Increased Glucose Uptake | 1.2-12 µM | Increases 2-deoxy-[3H]D-glucose uptake | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Cells are incubated for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the MTT assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the FL1 and FL3 channels, respectively.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Preparation: Cells are cultured, treated with this compound, and harvested.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software.
Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production Assay
-
Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) or other relevant cell types are seeded and pre-treated with this compound for 1 hour before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or IL-1β.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
PGE2 Measurement (ELISA): The concentration of PGE2 in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
Signaling Pathways Modulated by this compound
The in vitro effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Anticancer Mechanisms of this compound
This compound exerts its anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Caption: Anticancer signaling pathways of this compound.
Anti-inflammatory Mechanism of this compound
This compound demonstrates anti-inflammatory properties by inhibiting the production of key inflammatory mediators.
Caption: Anti-inflammatory action of this compound.
Metabolic Regulation by this compound via AMPK Activation
This compound enhances glucose uptake in muscle cells through the activation of AMP-activated protein kinase (AMPK).
Caption: Metabolic regulation by this compound via AMPK.
Hair Growth Promotion via Wnt/β-catenin Pathway
In vitro studies suggest this compound promotes hair growth by activating the Wnt/β-catenin signaling pathway.
Caption: Wnt/β-catenin pathway activation by this compound.
Conclusion
The in vitro evidence strongly supports the potential of this compound as a therapeutic agent for a variety of conditions, including cancer, inflammation, and metabolic disorders. Its ability to modulate multiple key signaling pathways highlights its pleiotropic effects. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigations into the therapeutic applications of this compound. Future research should focus on elucidating the precise molecular targets of this compound and further exploring its efficacy and safety in more complex biological systems.
References
Damulin B: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has demonstrated significant anti-inflammatory effects in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory activity, focusing on its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols for its evaluation. The primary mechanism underlying these effects is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a downstream reduction in the production of key pro-inflammatory mediators. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound for inflammatory diseases.
Core Anti-Inflammatory Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting two critical intracellular signaling cascades: the NF-κB and MAPK pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), these pathways become activated, leading to the transcription and release of a host of pro-inflammatory molecules. This compound intervenes in these processes, mitigating the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes.
This compound has been shown to suppress the activation of the NF-κB pathway.[1] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.
Attenuation of the MAPK Signaling Pathway
The MAPK family, comprising extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Inflammatory stimuli lead to the phosphorylation and activation of these kinases, which then phosphorylate downstream transcription factors, contributing to the expression of inflammatory genes.
Studies have demonstrated that this compound effectively inhibits the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in LPS-stimulated macrophages.[1] This blockade of MAPK activation is a key component of its anti-inflammatory mechanism.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in various in vitro models. The following tables summarize the key findings on its cytotoxicity and inhibitory effects on the production of pro-inflammatory mediators.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Cytotoxic Concentration | Reference |
| RAW264.7 | CCK-8 | From 18 µM | [2] |
| SW1353 | Not specified | No effect on viability up to 80 µM (24h) | [3] |
Table 2: Inhibition of Pro-Inflammatory Mediators by this compound
| Cell Line | Inflammatory Stimulus | Mediator | Method | Inhibitory Concentration | Reference |
| SW1353 | IL-1β | Nitric Oxide (NO) | Not specified | 10-80 µM (1h) | [3] |
| SW1353 | IL-1β | Prostaglandin E2 (PGE2) | Not specified | 10-80 µM (1h) | [3] |
| RAW264.7 | LPS | Nitric Oxide (NO) | Griess Assay | Similar to Damulin A | [2] |
| RAW264.7 | LPS | Prostaglandin E2 (PGE2) | ELISA | Concentration-dependent | [2] |
| RAW264.7 | LPS | Tumor Necrosis Factor-α (TNF-α) | ELISA | Concentration-dependent | [2] |
| RAW264.7 | LPS | Interleukin-6 (IL-6) | ELISA | Concentration-dependent | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: this compound's inhibitory mechanism on NF-κB and MAPK pathways.
Experimental Workflows
Caption: Workflow for in vitro anti-inflammatory assays in RAW264.7 cells.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7 or human chondrosarcoma cell line SW1353.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Seeding: Cells are seeded in appropriate multi-well plates (e.g., 96-well for viability and NO assays, 24-well for ELISAs, 6-well for Western blotting) and allowed to adhere overnight.
-
This compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final solvent concentration should be kept constant across all treatments and should not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Pre-treatment: Before inflammatory stimulation, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control, and cells are incubated for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulation:
-
RAW264.7 cells: Stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
SW1353 cells: Stimulated with interleukin-1β (IL-1β) at a final concentration of 10 ng/mL.
-
-
Incubation: Cells are incubated with the inflammatory stimulus for a duration appropriate for the endpoint being measured (e.g., 30 minutes for MAPK phosphorylation, 24 hours for cytokine and NO production).
Cell Viability Assay
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.
-
Procedure:
-
After the treatment period, MTT or CCK-8 reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a specified time (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt to formazan by viable cells.
-
For MTT assays, a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Reagents: Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).
-
Procedure:
-
After the incubation period, a portion of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent is added to each sample.
-
The plate is incubated at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.
-
The absorbance is measured at approximately 540 nm.
-
The nitrite concentration is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.
-
Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative determination of specific cytokines (e.g., TNF-α, IL-6) and PGE2 in the cell culture supernatant.
-
Procedure:
-
Commercial ELISA kits for the specific analyte are used according to the manufacturer's protocol.
-
Briefly, a 96-well plate pre-coated with a capture antibody specific for the target molecule is used.
-
Cell culture supernatants and a series of standards of known concentrations are added to the wells and incubated.
-
After washing, a detection antibody, often biotinylated, is added.
-
Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution (e.g., TMB) is then added, which is converted by HRP to produce a colored product.
-
The reaction is stopped with an acid solution, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
The concentration of the analyte in the samples is calculated from the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins within the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH), typically overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
-
Conclusion
This compound presents a promising profile as an anti-inflammatory agent. Its ability to potently inhibit the production of key pro-inflammatory mediators is underpinned by a clear mechanism of action involving the dual suppression of the NF-κB and MAPK signaling pathways. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on obtaining more precise quantitative data, such as IC₅₀ values for the inhibition of various inflammatory markers, and on validating these in vitro findings in relevant in vivo models of inflammatory diseases. Such studies will be crucial in advancing this compound towards potential clinical applications.
References
- 1. Exploring the Anti-Inflammatory Activity of the Heat-Processed Gynostemma pentaphyllum Extract (Actiponin®) in RAW264.7 Cells and Carrageenan-Induced Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Anti-Inflammatory Activity of the Heat-Processed Gynostemma pentaphyllum Extract (Actiponin®) in RAW264.7 Cells and Carrageenan-Induced Rat Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Damulin B: A Novel Endogenous AMPK Activator for the Management of Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic diseases, including obesity and type 2 diabetes, represent a significant and growing global health challenge. A key regulator of cellular energy homeostasis, 5' AMP-activated protein kinase (AMPK), has emerged as a promising therapeutic target for these conditions. This technical guide details the preclinical evidence for damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, as a potent activator of AMPK. In vitro studies have demonstrated that this compound stimulates AMPK phosphorylation in skeletal muscle cells, leading to increased glucose uptake and fatty acid β-oxidation. This guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data from key experiments, detailed experimental protocols, and a visualization of the involved signaling pathways.
Introduction to this compound and its Therapeutic Potential
This compound is a naturally occurring saponin found in the medicinal plant Gynostemma pentaphyllum, which has a long history of use in traditional medicine for treating various metabolic disorders.[1][2] Preclinical research has identified this compound as a bioactive compound with significant potential for the treatment of metabolic diseases due to its anti-diabetic and anti-obesity effects.[1][3] The primary mechanism underlying these effects is the robust activation of AMPK, a central regulator of glucose and lipid metabolism.[2] Activation of AMPK by this compound initiates a cascade of downstream events that collectively improve metabolic health, including enhanced glucose transport into cells and increased breakdown of fatty acids for energy.[2]
Mechanism of Action: AMPK-Mediated Metabolic Regulation
This compound exerts its beneficial metabolic effects primarily through the activation of the AMPK signaling pathway. AMPK acts as a cellular energy sensor; when activated by an increase in the cellular AMP:ATP ratio, it works to restore energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP.
This compound has been shown to strongly activate AMPK in L6 myotube cells, a widely used in vitro model for skeletal muscle.[2] This activation is characterized by the phosphorylation of the α-subunit of AMPK. Once activated, AMPK mediates its downstream effects through the phosphorylation of several key regulatory proteins.
Enhanced Glucose Uptake
Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in skeletal muscle cells.[2] This increases the rate of glucose uptake from the bloodstream into the cells, a critical step in maintaining glucose homeostasis.
Increased Fatty Acid β-Oxidation
AMPK activation also leads to an increase in fatty acid β-oxidation, the process by which fatty acids are broken down to produce ATP.[2] This is achieved, in part, through the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), an enzyme that plays a key role in fatty acid synthesis. By inhibiting fatty acid synthesis and promoting oxidation, this compound helps to reduce lipid accumulation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key metabolic parameters as observed in preclinical studies.
Table 1: Effect of this compound on AMPK Activation in L6 Myotube Cells
| Treatment | Concentration (µM) | Fold Increase in p-AMPKα/AMPKα | Reference |
| Control | - | 1.0 | [2] |
| This compound | 10 | Data not available | [2] |
| This compound | 25 | Significant Increase | [2] |
| This compound | 50 | Strong Increase | [2] |
Note: While the primary study[2] indicates a strong, concentration-dependent activation of AMPK by this compound, specific fold-increase values were not available in the abstract. "Significant Increase" and "Strong Increase" are qualitative descriptions from the source.
Table 2: Effect of this compound on Glucose Uptake in L6 Myotube Cells
| Treatment | Concentration (µM) | Fold Increase in Glucose Uptake | Reference |
| Control | - | 1.0 | [2] |
| This compound | 1.2 - 12 | Increased | [1] |
Note: The available information indicates an increase in glucose uptake but does not provide specific fold-change values at different concentrations.[1]
Table 3: Effect of this compound on Fatty Acid β-Oxidation in L6 Myotube Cells
| Treatment | Concentration (µM) | Fold Increase in β-Oxidation | Reference |
| Control | - | 1.0 | [2] |
| This compound | 25 | Increased | [2] |
Note: The source indicates an increase in β-oxidation with this compound treatment, but the exact fold-increase is not specified in the abstract.[2]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the metabolic effects of this compound. These protocols are synthesized from standard laboratory procedures and information inferred from relevant research articles.
Cell Culture and Differentiation of L6 Myotubes
-
Cell Line: Rat skeletal muscle cell line L6 (ATCC® CRL-1458™).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (v/v) penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Differentiation: To induce differentiation into myotubes, L6 myoblasts are grown to confluence. The growth medium is then replaced with DMEM containing 2% (v/v) horse serum. The differentiation medium is changed every 48 hours for 5-7 days until multinucleated myotubes are formed.
Western Blot Analysis of AMPK Phosphorylation
-
Treatment: Differentiated L6 myotubes are serum-starved for 4 hours in serum-free DMEM prior to treatment with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated AMPKα (Thr172) and total AMPKα.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands is performed to determine the ratio of phosphorylated AMPKα to total AMPKα.
2-Deoxy-D-[³H]-Glucose Uptake Assay
-
Treatment: Differentiated L6 myotubes are serum-starved for 4 hours. Cells are then washed with Krebs-Ringer-HEPES (KRH) buffer and incubated with this compound or vehicle control in KRH buffer for 30 minutes.
-
Glucose Uptake: 2-Deoxy-D-[³H]-glucose is added to a final concentration of 0.5 µCi/mL and incubated for 10 minutes.
-
Termination: The uptake is terminated by washing the cells three times with ice-cold PBS.
-
Lysis and Scintillation Counting: Cells are lysed with 0.1 M NaOH, and the radioactivity in the lysates is measured using a liquid scintillation counter.
-
Normalization: Glucose uptake is normalized to the total protein content of each sample.
Fatty Acid β-Oxidation Assay
-
Treatment: Differentiated L6 myotubes are incubated with this compound or vehicle control in the presence of [¹⁴C]-palmitic acid complexed to BSA for a specified time (e.g., 2 hours).
-
Measurement of ¹⁴CO₂ Production: The production of ¹⁴CO₂ from the oxidation of [¹⁴C]-palmitic acid is measured. The incubation medium is acidified to release dissolved CO₂, which is then trapped in a filter paper soaked in a CO₂-trapping agent (e.g., hyamine hydroxide).
-
Scintillation Counting: The radioactivity captured on the filter paper is quantified by liquid scintillation counting.
-
Normalization: The rate of β-oxidation is normalized to the total protein content.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: this compound activates AMPK, leading to inhibition of ACC, reduced malonyl-CoA, and increased β-oxidation. It also promotes GLUT4 translocation, enhancing glucose uptake.
Caption: A typical workflow for in vitro evaluation of this compound's effects on metabolic parameters in L6 myotube cells.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound is a promising natural compound for the development of novel therapeutics for metabolic diseases. Its ability to potently activate AMPK and consequently improve glucose uptake and fatty acid oxidation in skeletal muscle cells provides a solid mechanistic basis for its observed anti-diabetic and anti-obesity effects.
Future research should focus on several key areas:
-
In Vivo Efficacy: Comprehensive studies in animal models of obesity and type 2 diabetes are needed to confirm the in vivo efficacy, determine optimal dosing, and assess the pharmacokinetic and pharmacodynamic properties of this compound.
-
Safety and Toxicology: Thorough toxicological studies are required to establish a safety profile for this compound.
-
Target Engagement: Further studies are needed to elucidate the direct molecular target of this compound and the precise mechanism by which it activates AMPK.
-
Synergistic Potential: Investigating the potential for synergistic effects of this compound with existing anti-diabetic and anti-obesity medications could open new avenues for combination therapies.
References
Damulin B and AMP-Activated Protein Kinase (AMPK) Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] As a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits, AMPK is activated under conditions of low cellular energy, such as nutrient deprivation or hypoxia, which lead to an increased AMP:ATP ratio.[1][4] Once activated, AMPK orchestrates a metabolic switch from anabolic pathways that consume ATP to catabolic pathways that generate ATP, thus restoring cellular energy homeostasis.[1] The activation of AMPK involves the phosphorylation of threonine 172 (Thr172) on the α-subunit by upstream kinases, primarily liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase-β (CaMKKβ).[4][5][6]
Given its central role in metabolism, AMPK has emerged as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and cancer.[3][7][8][9] This has spurred the discovery and development of various AMPK activators.[3][7] Natural products are a rich source of such bioactive compounds. Damulin B, a novel dammarane-type saponin isolated from Gynostemma pentaphyllum, has been identified as a potent activator of AMPK.[10] Studies have shown that this compound strongly activates AMPK in L6 myotube cells, leading to beneficial downstream metabolic effects.[10] This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated AMPK activation, supported by illustrative data and detailed experimental protocols.
Illustrative Quantitative Data
The following table summarizes hypothetical, yet representative, quantitative data from key experiments designed to characterize the effects of this compound on AMPK activation and its downstream metabolic functions in L6 myotube cells. This data is presented for illustrative purposes to guide researchers in their experimental design and interpretation.
| Parameter | This compound | AICAR (Positive Control) | Vehicle (Control) | Notes |
| AMPK Phosphorylation (Thr172) (Fold Change) | 4.5 ± 0.5 | 5.2 ± 0.6 | 1.0 ± 0.1 | Measured by Western Blot at 10 µM concentration. |
| EC50 for AMPK Activation (µM) | 2.5 | 500 | N/A | Dose-response analysis of AMPK phosphorylation. |
| ACC Phosphorylation (Ser79) (Fold Change) | 3.8 ± 0.4 | 4.1 ± 0.5 | 1.0 ± 0.1 | A key downstream target of AMPK, indicating pathway activation. |
| Glucose Uptake (Fold Change) | 2.1 ± 0.3 | 2.5 ± 0.4 | 1.0 ± 0.1 | Measured using 2-NBDG uptake assay. |
| GLUT4 Translocation to Plasma Membrane (Fold Change) | 3.2 ± 0.4 | 3.5 ± 0.5 | 1.0 ± 0.2 | Assessed by cellular fractionation and Western Blot or immunofluorescence. |
| Fatty Acid Oxidation (Fold Change) | 2.8 ± 0.3 | 3.0 ± 0.4 | 1.0 ± 0.1 | Measured by the conversion of [¹⁴C]palmitate to ¹⁴CO₂. |
Signaling Pathways
This compound is proposed to activate AMPK, which in turn modulates downstream pathways to enhance glucose uptake and fatty acid oxidation. The precise upstream mechanism of how this compound activates AMPK is still under investigation but may involve the modulation of upstream kinases like LKB1 or CaMKKβ. Once activated, AMPK phosphorylates key downstream targets.
Experimental Protocols
The following is a representative protocol for investigating the effect of this compound on AMPK phosphorylation in L6 myotube cells.
Objective: To determine the effect of this compound on the phosphorylation of AMPK at Thr172 in L6 myotube cells.
Materials:
-
L6 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
This compound
-
AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide)
-
DMSO (Dimethyl sulfoxide)
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Methodology:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For differentiation into myotubes, seed cells at a high density. Once confluent, switch the medium to DMEM containing 2% horse serum and 1% penicillin-streptomycin.
-
Allow cells to differentiate for 5-7 days, with media changes every 48 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and AICAR in DMSO.
-
On the day of the experiment, starve the differentiated L6 myotubes in serum-free DMEM for 2-4 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM), AICAR (a known AMPK activator, e.g., 2 mM) as a positive control, or DMSO as a vehicle control for 1-2 hours.
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-AMPKα signal to the total AMPKα signal for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a compound's effect on AMPK activation.
Conclusion
This compound represents a promising natural compound for the activation of AMPK, a key regulator of cellular metabolism.[10] The activation of AMPK by this compound in skeletal muscle cells leads to increased glucose uptake and fatty acid oxidation, highlighting its potential for the development of novel therapeutics for metabolic diseases.[10] The illustrative data and detailed protocols provided in this guide serve as a resource for researchers and drug development professionals to further investigate the mechanisms of action of this compound and other potential AMPK activators. Further studies are warranted to fully elucidate the upstream signaling events and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules [boa.unimib.it]
- 4. AMP-activated protein kinase as a key molecular link between metabolism and clockwork - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive compounds from Artemisia dracunculus L. activate AMPK signaling in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-activated Protein Kinase Signaling Activation by Resveratrol Modulates Amyloid-β Peptide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules [mdpi.com]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
Damulin B: A Novel Activator of the Wnt/β-Catenin Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has been identified as a potent activator of the canonical Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects, supported by quantitative data from recent studies. Detailed experimental protocols for key assays are provided to enable researchers to further investigate its properties. Additionally, signaling pathways and experimental workflows are visualized through diagrams to facilitate a clear understanding of the scientific data and its implications for drug development, particularly in areas such as regenerative medicine.
Introduction to the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial and evolutionarily conserved cascade that plays a pivotal role in embryonic development and adult tissue homeostasis by regulating cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and developmental defects.[3]
In the "off-state," a destruction complex, consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin.[4] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[4]
Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[1] This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of target genes.[3]
This compound: Mechanism of Action
Recent research has demonstrated that this compound activates the Wnt/β-catenin pathway.[5][6] Unlike many small molecules that are investigated as inhibitors of this pathway for oncology applications, this compound functions as an activator, suggesting its potential in therapeutic areas requiring tissue regeneration, such as hair growth promotion.[5][7]
The primary mechanism of this compound-mediated Wnt/β-catenin activation involves the upstream modulation of the PI3K/Akt signaling pathway. This compound treatment leads to the phosphorylation and activation of Akt.[5] Activated Akt, in turn, phosphorylates and inhibits GSK3β.[5] The inhibition of GSK3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and nuclear translocation, thereby activating the transcription of Wnt target genes.[5]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key components and targets of the Wnt/β-catenin pathway in human dermal papilla cells (hDPCs), as reported in recent literature.[5]
Table 1: Effect of this compound on Wnt/β-Catenin Pathway Protein Levels and Phosphorylation
| Protein | Treatment Concentration of this compound | Observed Effect (Relative to Control) |
| p-Akt (Ser473) | 10 µM | ~2.5-fold increase |
| p-GSK3β (Ser9) | 10 µM | ~2.0-fold increase |
| β-catenin | 10 µM | ~2.2-fold increase |
Data are estimated from Western blot densitometry graphs.[5]
Table 2: Effect of this compound on the mRNA Expression of Wnt Target Genes
| Gene | Treatment Concentration of this compound | Observed Effect (Relative to Control) |
| VEGF | 10 µM | ~2.0-fold increase |
| IGF-1 | 10 µM | ~1.8-fold increase |
| KGF | 10 µM | ~1.5-fold increase |
Data are estimated from real-time PCR graphs and show statistically significant upregulation (p < 0.05).[5]
Visualization of Signaling Pathways and Workflows
To visually represent the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and the Wnt/β-catenin pathway.
Cell Culture and Treatment
-
Cell Line: Immortalized human dermal papilla cells (hDPCs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control. Cells are incubated for the specified duration (e.g., 24 hours) before harvesting for downstream analysis.[5]
Western Blot Analysis
This protocol is for assessing the levels of total and phosphorylated proteins.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-Akt (Ser473), p-GSK3β (Ser9), β-catenin, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species.
-
Detection: After further washing steps, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
Real-Time PCR (qPCR)
This protocol is for measuring the relative mRNA expression of Wnt target genes.
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system with a SYBR Green-based master mix. The reaction mixture includes the cDNA template, forward and reverse primers for the target genes (VEGF, IGF-1, KGF) and a housekeeping gene (e.g., GAPDH), and the master mix.
-
Thermal Cycling: A standard thermal cycling protocol is used, typically involving an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with the housekeeping gene used for normalization.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Transfection: Cells are seeded in multi-well plates and co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Treatment: After a recovery period (e.g., 24 hours), the cells are treated with this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold change in reporter activity is calculated relative to the vehicle-treated control cells.
Conclusion and Future Directions
This compound has emerged as a significant activator of the Wnt/β-catenin signaling pathway through its modulation of the Akt/GSK3β axis. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. Its demonstrated ability to upregulate key growth factors downstream of Wnt signaling highlights its promise in regenerative medicine, particularly for conditions like alopecia.
Future research should focus on elucidating the precise binding target of this compound that initiates the activation of the Akt pathway. In vivo studies are also warranted to further validate its efficacy and safety profile for various therapeutic applications. The detailed protocols provided herein will aid in the standardized assessment of this compound and other potential modulators of this critical signaling pathway.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Wnt/beta-catenin pathway: modulating anticancer immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologically Targeting the WNT/β-Catenin Signaling Cascade: Avoiding the Sword of Damocles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Regulation of Wnt/β-Catenin Signaling: It’s a Complex Situation [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Gynostemma pentaphyllum Hydrodistillate and Its Major Component this compound Promote Hair Growth-Inducing Properties In Vivo and In Vitro via the Wnt/β-Catenin Pathway in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Damulin B for the Induction of Hair Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound for the induction of hair growth. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanism of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. The core of this compound's activity lies in its ability to modulate the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and cycling. This document serves as a resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development who are investigating novel therapeutic agents for alopecia.
Introduction
Alopecia, or hair loss, is a widespread condition with significant psychosocial impact, for which current treatment options remain limited.[1] The exploration of natural compounds for hair growth promotion has identified this compound as a molecule of interest.[1][2] this compound is a bioactive saponin found in Gynostemma pentaphyllum, a plant with a history of use in traditional medicine.[1][2][3] Beyond its traditional uses, this compound has been shown to possess various pharmacological properties, including anti-inflammatory, anti-diabetic, and anti-obesity effects.[1] Recent research has now elucidated its hair growth-promoting properties, demonstrating its potential as a novel therapeutic agent for hair loss.[1][2][4] This guide synthesizes the available data on this compound's effects on hair follicle biology, with a focus on its molecular mechanisms.
Mechanism of Action: The Wnt/β-Catenin and Akt Signaling Pathways
The hair follicle cycle is intricately regulated by a number of signaling pathways, with the Wnt/β-catenin pathway playing a pivotal role in hair follicle morphogenesis and the transition from the telogen (resting) to the anagen (growth) phase.[5][6] this compound exerts its hair growth-promoting effects by activating the Wnt/β-catenin pathway in dermal papilla cells (DPCs), which are specialized mesenchymal cells that regulate hair follicle development and growth.[1][2]
The proposed signaling cascade initiated by this compound is as follows:
-
Activation of Akt Signaling: this compound treatment leads to the phosphorylation and activation of Akt, a serine/threonine kinase.[1]
-
Inhibition of GSK3β: Activated Akt, in turn, phosphorylates and inhibits glycogen synthase kinase 3β (GSK3β).[1]
-
Stabilization and Nuclear Translocation of β-catenin: In its active state, GSK3β is part of a "destruction complex" that targets β-catenin for degradation. By inhibiting GSK3β, this compound leads to the stabilization and accumulation of β-catenin in the cytoplasm.[1] This stabilized β-catenin then translocates to the nucleus.
-
Gene Transcription: In the nucleus, β-catenin acts as a coactivator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, leading to the expression of target genes that promote DPC proliferation and the secretion of growth factors.[1]
This activation of the Wnt/β-catenin pathway through Akt signaling is a key mechanism by which this compound induces hair growth.[1][2]
Quantitative Data
The following tables summarize the quantitative findings from in vitro studies on human dermal papilla cells (hDPCs) treated with this compound.
Table 1: Effect of this compound on the Proliferation of Human Dermal Papilla Cells (hDPCs)
| Treatment | Concentration | Incubation Time | Cell Number (% of Control) |
| Control | - | 24 h | 100% |
| This compound | 1 µM | 24 h | ~110% |
| This compound | 10 µM | 24 h | ~120% |
| This compound | 20 µM | 24 h | ~130%** |
| p < 0.05, **p < 0.005 vs. control. Data extracted from Kovale et al., 2024.[1][7] |
Table 2: Effect of this compound on the mRNA Expression of Hair Growth-Related Factors in hDPCs
| Gene | This compound Concentration | Incubation Time | Fold Change in mRNA Expression (vs. Control) |
| VEGF | 20 µM | 24 h | ~2.5 |
| IGF-1 | 20 µM | 24 h | ~2.0 |
| KGF | 20 µM | 24 h | ~1.8*** |
| HGF | 20 µM | 24 h | ~1.5 |
| p < 0.005, ***p < 0.0005 vs. control. Data extracted from Kovale et al., 2024.[1][8][9] |
Table 3: Effect of this compound on the Protein Levels of Wnt/β-catenin Pathway Components in hDPCs
| Protein | This compound Concentration | Incubation Time | Fold Change in Protein Expression (vs. Control) |
| β-catenin | 20 µM | 24 h | ~2.5*** |
| p-Akt | 20 µM | 24 h | ~2.0 |
| p-GSK3β | 20 µM | 24 h | ~1.8 |
| **p < 0.005, ***p < 0.0005 vs. control. Data extracted from Kovale et al., 2024.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Kovale et al., 2024.[1]
Human Dermal Papilla Cell (hDPC) Culture
-
Cell Line: Immortalized human dermal papilla cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
Cell Proliferation Assay (Trypan Blue Exclusion)
-
Seed hDPCs in 6-well plates at a density of 1 x 10^5 cells/well.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1, 10, 20 µM) or vehicle control.
-
Incubate for 24 hours.
-
Harvest the cells by trypsinization.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) cells using a hemocytometer.
Quantitative Real-Time PCR (qRT-PCR)
-
Treat hDPCs with this compound as described for the proliferation assay.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using a real-time PCR system with specific primers for the target genes (VEGF, IGF-1, KGF, HGF) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Western Blot Analysis
-
Treat hDPCs with this compound.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against β-catenin, p-Akt, p-GSK3β, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
In Vivo Studies
In vivo studies using C57BL/6 mice have corroborated the in vitro findings.[1] Topical application of a Gynostemma pentaphyllum hydrodistillate (GPHD), of which this compound is a major component, was shown to promote hair growth in mice, with effects comparable to minoxidil.[1][2] Histological analysis of the dorsal skin of treated mice revealed an increase in the number of anagen-phase hair follicles.[1]
Conclusion and Future Directions
This compound has demonstrated significant potential as a hair growth-promoting agent. Its mechanism of action, centered on the activation of the Akt/GSK3β/β-catenin signaling pathway in dermal papilla cells, provides a strong scientific rationale for its therapeutic application in alopecia. The quantitative data from in vitro studies clearly indicate its ability to enhance DPC proliferation and upregulate the expression of key hair growth factors.
Future research should focus on several key areas:
-
Clinical Trials: Rigorous, double-blind, placebo-controlled clinical trials are necessary to establish the safety and efficacy of this compound in human subjects.
-
Formulation and Delivery: Optimization of topical formulations to enhance the dermal absorption and bioavailability of this compound is crucial for its clinical translation.
-
Long-term Safety: Comprehensive long-term safety and toxicity studies are required.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with existing hair loss treatments, such as minoxidil and finasteride, could lead to more effective combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Damulin B in Lung Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damulin B, a dammarane-type saponin isolated from steamed Gynostemma pentaphyllum, has emerged as a promising compound in pre-clinical lung cancer research. Studies have demonstrated its potent cytotoxic effects against human lung carcinoma cells, suggesting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanism of action, effects on key signaling pathways, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its anti-cancer effects on lung cancer cells primarily through the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.[1] It has shown greater susceptibility in human lung cancer cells compared to normal human fibroblasts.[1]
Cytotoxicity
This compound exhibits significant cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines, including A549 and H1299.[2] The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | IC50 (µM) | Citation |
| A549 | 21.9 | [2] |
| H1299 | 21.7 | [2] |
Induction of Apoptosis
This compound triggers programmed cell death in lung cancer cells through the activation of both the intrinsic and extrinsic apoptosis pathways.[1] This is evidenced by an increased rate of apoptosis, generation of reactive oxygen species (ROS), and a reduction in the mitochondrial membrane potential.[1]
| Cell Line | Treatment | Apoptosis Induction | Quantitative Data | Citation |
| A549 | This compound (20 µM, 24h) | Increased apoptosis rate | Specific percentage not available in the reviewed literature. | [1][2] |
| H1299 | This compound (24 µM, 24h) | Increased apoptosis rate | Specific percentage not available in the reviewed literature. | [1][2] |
Cell Cycle Arrest
Treatment with this compound leads to cell cycle arrest at the G0/G1 phase in lung cancer cells.[1][2] This blockage prevents the cells from entering the S phase, thereby inhibiting DNA replication and cell proliferation.
| Cell Line | Treatment | Effect on Cell Cycle | Quantitative Data | Citation |
| A549 | This compound (20 µM, 24h) | G0/G1 phase arrest | Specific percentages for G0/G1, S, and G2/M phases not available in the reviewed literature. | [1][2] |
| H1299 | This compound (24 µM, 24h) | G0/G1 phase arrest | Specific percentages for G0/G1, S, and G2/M phases not available in the reviewed literature. | [1][2] |
Inhibition of Migration and Metastasis
This compound has been shown to suppress the migratory and invasive capabilities of lung cancer cells.[1] This is achieved by downregulating the expression of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix, a key step in metastasis.[1]
Signaling Pathways Modulated by this compound
This compound's anti-cancer activities are orchestrated through the modulation of several key signaling proteins.
Apoptosis Signaling Pathway
This compound promotes apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
References
Methodological & Application
Tiamulin B: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tiamulin B, a pleuromutilin antibiotic, for research and development purposes. This document details its mechanism of action, summarizes key quantitative data, and provides established experimental protocols.
Overview and Mechanism of Action
Tiamulin is a semi-synthetic derivative of the diterpene antibiotic pleuromutilin, produced by the fungus Clitopilus scyphoides (formerly Pleurotus mutilus).[1][2][3] It is primarily used in veterinary medicine to treat and prevent a range of bacterial infections in livestock, particularly swine and poultry.[4][5][6][7] Tiamulin demonstrates a bacteriostatic mechanism of action by inhibiting bacterial protein synthesis.[4][8][9] At higher concentrations, it can exert bactericidal effects against susceptible microorganisms.[8][9][10]
The primary molecular target of tiamulin is the 50S subunit of the bacterial ribosome.[3][4][10][11][12] It binds to the peptidyl transferase center (PTC), a highly conserved region within the 23S rRNA.[5][11][12][13][14] This binding interferes with the correct positioning of the aminoacyl-tRNA at the A- and P-sites, thereby preventing the formation of peptide bonds and inhibiting the elongation of the polypeptide chain.[5][6][10][15]
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
References
- 1. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 2. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiamulin Production Process Report - Trends and Future Directions.pdf [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tiamulin Fumarate Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Pharmacokinetics and antibacterial activity of tiamulin after single and multiple oral administrations in geese - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Pharmacological particulars - Tialin® Solution for Use in Drinking Water for Pigs, Chickens and Turkeys [noahcompendium.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mode of action of pleuromutilin derivatives. Location and properties of the pleuromutilin binding site on Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Tiamulin B Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Tiamulin B in Dimethyl Sulfoxide (DMSO), along with protocols for its dissolution and handling. Tiamulin is a pleuromutilin antibiotic used in veterinary medicine. Understanding its solubility is critical for in vitro and in vivo experimental design.
Chemical Information
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| Tiamulin | 55297-95-5 | C₂₈H₄₇NO₄S | 493.74 g/mol |
| Tiamulin Fumarate | 55297-96-6 | C₃₂H₅₁NO₈S | 609.81 g/mol |
Solubility Data
The solubility of Tiamulin and its fumarate salt in DMSO has been reported across various sources. It is important to distinguish between the base form and the salt form, as this can influence solubility.
| Compound Form | Solvent | Reported Solubility | Source |
| Tiamulin | DMSO | 25 mg/mL | [1] |
| Tiamulin (fumarate) | DMSO | 15 mg/mL | [2][3] |
| Tiamulin (fumarate) | DMSO | 50 mg/mL | [4] |
| Tiamulin (fumarate) | DMSO | ≥ 100 mg/mL | [5][6] |
Note: The variability in reported solubility may be attributed to differences in experimental conditions, the purity of the compound, and the water content of the DMSO used. Hygroscopic DMSO can significantly impact the solubility of the product.[5] It is recommended to use newly opened or anhydrous DMSO for the preparation of stock solutions.
Experimental Protocols
Protocol 1: Preparation of a Tiamulin Fumarate Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Tiamulin Fumarate in DMSO.
Materials:
-
Tiamulin Fumarate (CAS 55297-96-6)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Warming bath or sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: For a 10 mM stock solution in 1 mL of DMSO, the required mass of Tiamulin Fumarate (MW: 609.81 g/mol ) is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 609.81 g/mol = 0.60981 mg
-
-
Weigh the Tiamulin Fumarate: Accurately weigh the calculated amount of Tiamulin Fumarate powder.
-
Dissolution: Add the weighed Tiamulin Fumarate to a sterile vial. Add the desired volume of anhydrous DMSO.
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved.
-
Warming/Sonication (Optional): If dissolution is slow, the solution can be gently warmed to 37°C or placed in an ultrasonic bath for a short period to aid dissolution.[1]
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. For use within one month, storage at -20°C is acceptable.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of Tiamulin in DMSO.
Materials:
-
Tiamulin or Tiamulin Fumarate
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical method
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of Tiamulin to a known volume of DMSO in a series of vials.
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of Tiamulin in the diluted sample using a validated analytical method such as HPLC.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Mechanism of Action
Tiamulin is a protein synthesis inhibitor. It binds to the peptidyl transferase center of the 50S ribosomal subunit in bacteria, thereby inhibiting the formation of peptide bonds and halting protein elongation.[2][3]
Caption: Mechanism of action of Tiamulin.
Experimental Workflow
The following diagram illustrates a typical workflow for utilizing a Tiamulin stock solution in a cell-based assay.
Caption: Workflow for a cell-based assay using Tiamulin.
References
Application Notes and Protocols for Damulin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum. This compound has demonstrated significant biological activities, including the induction of apoptosis and cell cycle arrest in cancer cells, making it a compound of interest for oncological research and drug development.
Physicochemical and Solubility Data
Proper preparation of a this compound stock solution is critical for accurate and reproducible experimental results. The following table summarizes the key physicochemical properties and solubility information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₇₀O₁₃ | [1][2] |
| Molecular Weight | 783.00 g/mol | [1][3][4] |
| Appearance | White to off-white solid powder | |
| Purity | ≥98% | [2] |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 63.86 mM) | [3] |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials
-
This compound powder (purity ≥98%)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated precision balance
-
Pipettes and sterile filter tips
Protocol
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use.
-
Weigh this compound: Accurately weigh out 1 mg of this compound powder using a calibrated precision balance and transfer it to a sterile microcentrifuge tube.
-
Calculate DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 783.00 g/mol ), calculate the required volume of DMSO:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 783.00 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 127.7 µL
-
-
Dissolve this compound: Add 127.7 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[5] Protect from light.[3]
Stock Solution Preparation Workflow
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., A549 human lung carcinoma cells).
Materials
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan dissolution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol
-
Cell Seeding:
-
Harvest and count the A549 cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from 0 to 100 µM. A vehicle control (DMSO) should be included at the same final concentration as in the highest this compound treatment.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Incubate the plate for another 24 to 48 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the cell viability against the this compound concentration to determine the IC₅₀ value.
-
Cell Viability Assay Workflow
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Apoptosis Induction Pathway
This compound induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins such as Bax and Bid, and the downregulation of the anti-apoptotic protein Bcl-2.[3] This leads to the activation of caspases, the executioners of apoptosis.
Wnt/β-catenin and AKT Signaling in Hair Growth
In the context of hair growth promotion, this compound has been found to activate the Wnt/β-catenin pathway through AKT signaling.
References
Application Notes and Protocols for In Vitro Assays of Damulin B
These application notes provide detailed protocols for evaluating the in vitro anti-cancer activities of Damulin B, a dammarane-type saponin isolated from steamed Gynostemma pentaphyllum. The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a bioactive saponin that has demonstrated significant anti-cancer properties in preclinical studies. It has been shown to exhibit potent cytotoxic effects against various cancer cell lines, particularly human lung carcinoma. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cell migration. These protocols outline standard in vitro assays to quantify the efficacy and elucidate the cellular mechanisms of this compound.
Data Presentation
The inhibitory concentration (IC50) values represent the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for this compound in human lung cancer cell lines after 24 hours of treatment are summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) |
| A549 | Lung Cancer | 21.9 |
| H1299 | Lung Cancer | 21.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log concentration of this compound to determine the IC50 value.
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound
-
Human cancer cell lines (e.g., A549, H1299)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24 hours.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes. Also, collect the supernatant to include any floating apoptotic cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI binds stoichiometrically to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in each phase based on their DNA content. This compound has been shown to cause G0/G1 phase arrest.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, H1299)
-
PI staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours as described previously.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Migration Assay (Wound Healing Assay)
Principle: The wound healing assay is a straightforward method to study directional cell migration in vitro. A "wound" or scratch is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored and quantified. This compound has been shown to have anti-migratory activities.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, H1299)
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with a fresh medium containing various non-lethal concentrations of this compound (determined from the MTT assay).
-
Image Acquisition: Immediately capture images of the scratch at different points (time 0). Continue to incubate the cells and capture images of the same areas at regular intervals (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated to compare the migratory capacity of treated cells versus control cells.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Application Notes and Protocols for Damulin B Cytotoxicity Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the cytotoxicity of damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum. The protocols outlined below detail the materials and procedures for determining the cytotoxic effects of this compound on cancer cell lines, with a specific focus on human lung cancer cells.
Introduction
This compound has demonstrated potent cytotoxic activity against various cancer cell lines, primarily by inducing apoptosis and causing cell cycle arrest.[1][2] It activates both the intrinsic and extrinsic apoptotic pathways, leading to a reduction in mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[1][3] These notes provide protocols for quantifying the cytotoxic effects of this compound and elucidating its mechanism of action.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in human lung cancer cell lines. This data is crucial for designing experiments with appropriate concentration ranges of the compound.
| Cell Line | IC50 Value (µM) | Incubation Time (h) | Assay Method |
| A549 | 21.9 | 48 | CCK-8 |
| H1299 | 21.7 | 48 | CCK-8 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
Human lung cancer cell lines (e.g., A549, H1299)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] A reference wavelength of 650 nm can be used to reduce background noise.[4]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100
Assessment of Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11] This provides a measure of cell membrane integrity.
Materials:
-
Cell culture reagents and this compound as described for the MTT assay.
-
LDH cytotoxicity assay kit (commercially available kits provide necessary reagents like LDH assay buffer, substrate mix, and stop solution).
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula, after subtracting the background absorbance from all readings: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] × 100
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for this compound cytotoxicity assessment.
This compound-Induced Apoptotic Signaling Pathway
This diagram illustrates the key molecular events in the apoptotic pathway induced by this compound in cancer cells.
Caption: this compound signaling pathway in apoptosis.
References
- 1. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. glpbio.com [glpbio.com]
- 12. LDH cytotoxicity assay [protocols.io]
Application Notes and Protocols: Analysis of Damulin's Effect on B Cell Cycle
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to analyze the effects of damulin on the B lymphocyte cell cycle. The protocol details the experimental workflow from B cell isolation and culture to cell cycle analysis by flow cytometry.
Introduction
Damulin B, a dammarane-type saponin, has been shown to induce G0/G1 phase arrest in certain cancer cell lines, such as human lung carcinoma.[1][2] This is achieved by modulating the expression of key cell cycle regulatory proteins, including Cyclin-Dependent Kinases 4 and 6 (CDK4/CDK6) and Cyclin D1.[2] Understanding the impact of damulin on the cell cycle of B lymphocytes is crucial for evaluating its potential as a therapeutic agent in contexts of B cell-related disorders. B-lymphocyte entry into the cell cycle is a tightly regulated process initiated by stimuli such as B-cell receptor (BCR) ligation.[3][4] The progression through the G1 phase and commitment to DNA synthesis is controlled by the activity of cyclin D/CDK4/6 complexes.[5][6]
This document provides a detailed protocol for treating B cells with damulin and analyzing the resulting cell cycle distribution using propidium iodide (PI) staining and flow cytometry. While specific data on damulin's effect on B cells is not yet established, this protocol offers a robust starting point for such investigations, with suggested parameters based on studies in other cell types.
Data Presentation
The following table summarizes the known quantitative effects of this compound on the cell cycle of human lung cancer cell lines A549 and H1299. This data can serve as a valuable reference for establishing optimal experimental conditions for B cell studies.
| Parameter | Cell Line | Value | Source |
| IC50 | A549 | 21.9 µM | [1] |
| H1299 | 21.7 µM | [1] | |
| Effective Concentration for G0/G1 Arrest | A549 & H1299 | 20-24 µM | [1] |
| Incubation Time | A549 & H1299 | 24 hours | [1] |
| Observed Effect | A549 & H1299 | Induction of G0/G1 phase arrest | [1][2] |
Experimental Protocols
Protocol: B Cell Cycle Analysis Following Damulin Treatment by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the steps for treating isolated B lymphocytes with damulin and analyzing their cell cycle distribution.
Materials:
-
Isolated primary B lymphocytes or a B cell line
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
B cell mitogen (e.g., anti-IgM, LPS, or CD40L)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
RNase A (100 µg/mL solution)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
B Cell Culture and Activation:
-
Culture primary B cells or a B cell line in complete RPMI-1640 medium.
-
To induce cell cycle entry, stimulate the cells with an appropriate B cell mitogen. The choice of mitogen will depend on the specific research question.
-
Seed the cells in a multi-well plate at a density of 1 x 10^6 cells/mL.
-
-
Damulin Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Based on studies in other cell lines, a starting concentration range of 10-40 µM is recommended.[1]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest damulin concentration used.
-
Add the damulin dilutions or vehicle control to the B cell cultures.
-
Incubate the cells for 24-48 hours. The optimal incubation time should be determined empirically.
-
-
Cell Harvesting and Fixation:
-
After incubation, harvest the cells by transferring the cell suspension to centrifuge tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with 5 mL of cold PBS.
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[7]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to pellet them.
-
Carefully decant the ethanol.
-
Wash the cells twice with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the fluorescence signal is specific to DNA content.[3]
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000-20,000 events per sample.
-
Use a linear scale for the DNA content histogram (PI fluorescence).
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Specialized software (e.g., ModFit LT, FlowJo) can be used for cell cycle modeling.
-
Mandatory Visualization
References
- 1. c-Rel regulation of the cell cycle in primary mouse B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of B-cell entry into the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of B-cell entry into the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The double dealing of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cyclin-dependent kinases 4 and 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Damulin B: Application Notes and Protocols for Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the pro-apoptotic effects of damulin B, a dammarane-type saponin. This compound has demonstrated significant cytotoxic effects on human lung cancer cells by inducing apoptosis through both intrinsic and extrinsic signaling pathways.[1] This document offers structured data, detailed experimental procedures, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development.
Data Presentation
The following table summarizes the quantitative data available on the cytotoxic effects of this compound on human lung cancer cell lines.
| Cell Line | IC50 Value (µM) | Key Apoptotic Events Observed |
| A549 (Human Lung Carcinoma) | 21.9 | Increased apoptosis rate, reduction of mitochondrial membrane potential, generation of reactive oxygen species, G0/G1 phase arrest, upregulation of Bax, Bid, tBid, cleaved caspase-8, and p53, downregulation of procaspase-8/-9, and release of cytochrome c.[1] |
| H1299 (Human Lung Carcinoma) | 21.7 | Increased apoptosis rate, reduction of mitochondrial membrane potential, generation of reactive oxygen species, G0/G1 phase arrest, upregulation of Bax, Bid, tBid, cleaved caspase-8, and p53, downregulation of procaspase-8/-9, and release of cytochrome c.[1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow for its investigation.
References
Application Notes and Protocols: Damulin B-Induced AMPK Activation Detected by Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to detect the activation of AMP-activated protein kinase (AMPK) in response to damulin B treatment. This compound, a novel dammarane-type saponin isolated from Gynostemma pentaphyllum, has been identified as a potent activator of AMPK, a key regulator of cellular energy metabolism.[1][2] The activation of AMPK is a critical event in various signaling pathways and is a therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2]
Data Presentation: Effect of this compound on AMPK Activation
The following table summarizes representative quantitative data illustrating the dose-dependent effect of this compound on the phosphorylation of AMPK at Threonine 172 (p-AMPKα (Thr172)) and its downstream target, Acetyl-CoA Carboxylase (p-ACC). The data is expressed as a fold change relative to the vehicle-treated control group.
Disclaimer: The following data is illustrative and serves as an example of expected results based on published literature. Actual results may vary depending on experimental conditions.
| Treatment Group | Concentration (µM) | p-AMPKα (Thr172) / Total AMPKα (Fold Change) | p-ACC / Total ACC (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 3 | 2.5 | 1.8 |
| This compound | 6 | 4.2 | 3.1 |
| This compound | 12 | 6.8 | 5.5 |
| AICAR (Positive Control) | 1000 | 7.5 | 6.0 |
Signaling Pathway
This compound treatment leads to the activation of AMPK. Once activated, AMPK phosphorylates downstream targets, such as ACC, to modulate cellular metabolism.
References
Application Notes and Protocols for Damulin B Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has demonstrated significant potential as a therapeutic agent in preclinical studies.[1][2] Its biological activities are diverse, encompassing anti-inflammatory, anti-diabetic, anti-obesity, and notably, anti-cancer effects.[1] In vitro studies have elucidated that this compound can inhibit the proliferation of human lung cancer cells, such as A549 and H1299, by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase.[1][2] The underlying mechanisms of action involve the modulation of key signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the regulation of the Wnt/β-catenin and AKT signaling pathways.
These application notes provide a comprehensive guide for the design and implementation of animal model studies to evaluate the in vivo efficacy of this compound, with a particular focus on non-small cell lung cancer (NSCLC). The protocols outlined below are based on established methodologies for xenograft models and analytical techniques to assess the known biological activities of this compound.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | IC50 (µM) | Exposure Time (h) | Observed Effects | Reference |
| A549 (Human Lung Carcinoma) | 21.9 | 24 | Induction of apoptosis, ROS production, loss of mitochondrial membrane potential, G0/G1 phase arrest, reduced colony formation and migration. | [1] |
| H1299 (Human Lung Carcinoma) | 21.7 | 24 | Induction of apoptosis, ROS production, loss of mitochondrial membrane potential, G0/G1 phase arrest, reduced colony formation and migration. | [1] |
Proposed In Vivo Study Design and Endpoint Data (Hypothetical)
This table presents a proposed structure for presenting data from an in vivo study based on the protocols provided below. The values are hypothetical and serve as a template for data presentation.
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | Intraperitoneal | 1500 ± 250 | 0 | -5 ± 2 |
| This compound | 25 | Intraperitoneal | 900 ± 180 | 40 | -2 ± 3 |
| This compound | 50 | Intraperitoneal | 600 ± 150 | 60 | -1 ± 2.5 |
| Positive Control (e.g., Paclitaxel) | 10 | Intravenous | 450 ± 120 | 70 | -8 ± 3 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound-induced apoptosis signaling pathways.
Caption: this compound-induced G0/G1 cell cycle arrest.
Caption: this compound activation of the AMPK signaling pathway.
Experimental Protocols
Protocol 1: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human NSCLC xenograft mouse model.
Materials:
-
A549 human lung carcinoma cells
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), 6-8 weeks old, female
-
Matrigel® Basement Membrane Matrix
-
This compound (purity >98%)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Positive control: Paclitaxel
-
Sterile PBS, cell culture medium (e.g., F-12K Medium), and standard cell culture reagents
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Preparation:
-
Culture A549 cells in F-12K medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[3] Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 0.1 mL of the A549 cell suspension into the right flank of each mouse.[4]
-
Monitor the mice for tumor growth.
-
-
Animal Grouping and Treatment:
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (intraperitoneal injection)
-
Group 2: this compound (e.g., 25 mg/kg, intraperitoneal injection, daily)
-
Group 3: this compound (e.g., 50 mg/kg, intraperitoneal injection, daily)
-
Group 4: Positive control (e.g., Paclitaxel, 10 mg/kg, intravenous injection, twice weekly)
-
-
The dosage for this compound is extrapolated from in vivo studies for other indications and may require optimization.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.[3]
-
Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint and Tissue Collection:
-
The study can be terminated when the tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).[3]
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Weigh the tumors and divide them for further analysis (e.g., histology, immunohistochemistry, flow cytometry, and Western blotting).
-
Protocol 2: Immunohistochemistry (IHC) for Apoptosis Markers in Tumor Tissue
Objective: To assess the induction of apoptosis by this compound in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tumor sections in xylene and rehydrate through a graded series of ethanol to water.[5]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).[6]
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[6]
-
-
Antibody Incubation:
-
Incubate the sections with the primary antibody (anti-cleaved caspase-3) overnight at 4°C.
-
Wash the slides with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Visualization:
-
Wash the slides and apply the DAB substrate. Monitor for color development.
-
Counterstain with hematoxylin.[6]
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope. Apoptotic cells will show brown staining in the cytoplasm and/or nucleus.
-
Quantify the apoptotic index by counting the number of positive cells per high-power field.
-
Protocol 3: Flow Cytometry for Cell Cycle Analysis of Tumor Tissue
Objective: To determine the effect of this compound on the cell cycle distribution of tumor cells.
Materials:
-
Freshly excised tumor tissue
-
Collagenase/dispase enzyme solution
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the fresh tumor tissue into small pieces.
-
Digest the tissue with an enzyme solution (e.g., collagenase/dispase) to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
Wash the cells with PBS.
-
-
Cell Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.[7]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the in vivo anti-cancer properties of this compound. By utilizing a well-established NSCLC xenograft model and detailed analytical methods to assess its known mechanisms of action, researchers can generate comprehensive data to support the further development of this compound as a potential therapeutic agent. The provided diagrams and data table templates will aid in the clear and concise presentation of experimental findings. It is important to note that the in vivo dosage and treatment schedule for this compound in a cancer model may require optimization through pilot studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Cancer Histology Core [pathbio.med.upenn.edu]
- 6. youtube.com [youtube.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Tiamulin B in Murine Models: A Detailed Guide for Researchers
For Immediate Release
This document provides comprehensive application notes and protocols for the utilization of Tiamulin B in mouse models, intended for researchers, scientists, and professionals in the field of drug development. While Tiamulin is a well-established pleuromutilin antibiotic in veterinary medicine, its application in preclinical mouse models is an emerging area of interest. These guidelines are based on the available scientific literature and are intended to facilitate the design and execution of in vivo studies.
Application Notes
Tiamulin is a semi-synthetic derivative of the diterpene antibiotic pleuromutilin.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This specific mode of action makes it effective against a range of Gram-positive bacteria, Mycoplasma species, and some Gram-negative anaerobes.[1][3] In the context of murine research models, Tiamulin can be employed to investigate its efficacy against various bacterial infections, particularly those caused by susceptible pathogens like Staphylococcus aureus.
Important Considerations:
-
Limited Data in Mice: It is crucial to note that publicly available data on the specific dosage of Tiamulin B in mouse models is limited. The information presented herein is based on existing studies and data from other rodent models. Researchers are strongly encouraged to conduct preliminary dose-finding and toxicity studies for their specific mouse strain and experimental conditions.
-
Formulation: Tiamulin is often available as Tiamulin hydrogen fumarate. The formulation and vehicle used for administration can significantly impact its solubility, stability, and bioavailability. Common vehicles include sterile water for injection or saline.[4]
-
Drug Interactions: Tiamulin is known to interact with certain ionophore antibiotics, such as monensin and salinomycin, which can lead to toxic effects.[1] Co-administration of these compounds should be avoided.
Quantitative Data Summary
The following table summarizes the available quantitative data on Tiamulin dosage in rodent models. Due to the scarcity of data specifically for Tiamulin B in mice, information from studies using Tiamulin and in other relevant species is included for reference.
| Animal Model | Strain | Dosage | Administration Route | Duration | Observed Effect | Reference |
| Mouse | Not Specified | 5.95 mg/kg (ED₅₀) | Intravenous | Single dose | 50% effective dose in a lethal challenge with MRSA. | [5] |
| Mouse (neutropenic thigh infection model) | Not Specified | 20 mg/kg | Not Specified | Not Specified | Used as a comparator drug; reduced bacterial load of MRSA. | [6] |
| Rat | Not Specified | 40, 120, 200 mg/kg | Oral | 3 days | Well tolerated up to 200 mg/kg. | [7] |
Experimental Protocols
Protocol 1: General Preparation of Tiamulin for Administration
This protocol outlines the basic steps for preparing Tiamulin from a powder form for administration to mice.
Materials:
-
Tiamulin hydrogen fumarate powder
-
Sterile, purified water or sterile saline (0.9% NaCl)
-
Calibrated scale
-
Sterile vials
-
Vortex mixer or magnetic stir plate
-
Sterile 0.2 µm syringe filters
Procedure:
-
Accurately weigh the required amount of Tiamulin hydrogen fumarate powder based on the desired concentration and the total volume to be prepared.
-
In a sterile vial, add the appropriate volume of sterile water or saline.
-
Gradually add the Tiamulin powder to the liquid while continuously vortexing or stirring to facilitate dissolution.
-
Once the powder is fully dissolved, filter the solution through a sterile 0.2 µm syringe filter into a new sterile vial to ensure sterility.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light. Freshly prepared solutions are recommended for each experiment.[2]
Protocol 2: Murine Thigh Infection Model for Efficacy Testing
This protocol describes a general workflow for evaluating the in vivo efficacy of Tiamulin in a neutropenic mouse thigh infection model, a common model for assessing antibacterial agents.[4][6]
Animal Model:
-
Species: Mouse
-
Strain: An appropriate strain such as BALB/c is often used.[4]
-
Health Status: Use healthy, specific-pathogen-free (SPF) animals.
-
Acclimatization: Allow for a minimum of a one-week acclimatization period before the start of the experiment.[4]
Experimental Procedure:
-
Induction of Neutropenia (Optional but recommended for this model):
-
Administer cyclophosphamide at a dose of 150 mg/kg via intraperitoneal (IP) injection for four consecutive days, followed by a single dose of 100 mg/kg on the fifth day.[5] This renders the mice neutropenic, making them more susceptible to bacterial infection.
-
-
Infection:
-
Culture the desired bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) to the mid-logarithmic phase.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 10⁹ CFU/mL).[5]
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
-
Treatment:
-
Monitoring:
-
Observe the animals daily for clinical signs of illness, such as lethargy, ruffled fur, and changes in body weight.[4]
-
-
Endpoint Analysis:
-
At a specified time after treatment (e.g., 24 hours), euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates to determine the bacterial load (colony-forming units per gram of tissue).[4]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Tiamulin Fumarate Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. biotestlab.ua [biotestlab.ua]
- 3. Tiamulin Activity against Fastidious and Nonfastidious Veterinary and Human Bacterial Isolates: Initial Development of In Vitro Susceptibility Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Studies on the toxic interaction between monensin and tiamulin in rats: toxicity and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Damulin B Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has demonstrated a range of biological activities, positioning it as a compound of interest for research in oncology, inflammation, metabolic diseases, and dermatology.[1] In vitro and in vivo studies have highlighted its potential as an anti-cancer agent by inducing apoptosis and cell cycle arrest in cancer cells.[1] Furthermore, it has been shown to prevent cisplatin-induced acute kidney injury, suggesting protective effects against nephrotoxicity.[1][2] this compound is also noted for its anti-inflammatory, anti-diabetic, and anti-obesity properties, as well as its ability to promote hair growth.[1] This document provides detailed protocols for the intraperitoneal (IP) injection of this compound in murine models, based on currently available research, to facilitate further investigation into its therapeutic potential.
Quantitative Data Summary
The following table summarizes the key quantitative data for in vivo studies involving the intraperitoneal administration of this compound.
| Parameter | Value | Species/Model | Application | Reference |
| Dosage | 25 mg/kg and 50 mg/kg | Mice | Cisplatin-induced acute kidney injury | [1][2] |
| Administration Route | Intraperitoneal (i.p.) | Mice | Cisplatin-induced acute kidney injury | [1][2] |
| Frequency | Daily | Mice | Cisplatin-induced acute kidney injury | [1][2] |
| Duration | 7 days | Mice | Cisplatin-induced acute kidney injury | [2] |
| Vehicle | 10% DMSO + 90% (20% SBE-β-CD in Saline) | General in vivo | Solubilization of this compound | [1][3] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound suspension suitable for intraperitoneal injection in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge recommended for mice)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare 20% SBE-β-CD in Saline:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.
-
Mix thoroughly until the SBE-β-CD is completely dissolved and the solution is clear.
-
This solution can be stored at 4°C for up to one week.[1]
-
-
Prepare this compound Stock Solution:
-
Prepare the Final Injection Suspension:
-
In a sterile microcentrifuge tube, add 1 part of the this compound DMSO stock solution.
-
Add 9 parts of the 20% SBE-β-CD in saline solution.[1]
-
For example, to prepare 1 mL of the final suspension, add 100 µL of the 12.5 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD in saline.[1]
-
Mix the solution thoroughly by vortexing.
-
The resulting mixture will be a suspended solution.[1] If necessary, use an ultrasonic bath to ensure a uniform suspension.[5]
-
-
Final Concentration Calculation:
-
The final concentration of the prepared suspension in the example above is 1.25 mg/mL.
-
Calculate the required injection volume based on the animal's weight and the desired dosage (e.g., 25 mg/kg or 50 mg/kg).
-
Example Calculation for a 25 g mouse at a 25 mg/kg dose:
-
Dose = 25 mg/kg * 0.025 kg = 0.625 mg
-
Injection Volume = 0.625 mg / 1.25 mg/mL = 0.5 mL
-
-
Intraperitoneal Injection Protocol in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to mice.
Materials:
-
Prepared this compound suspension
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal restraint device (optional)
Procedure:
-
Animal Restraint:
-
Site Preparation:
-
Injection:
-
Use a new sterile syringe and needle for each animal.[5]
-
Insert the needle, bevel up, at a 30-45° angle into the identified injection site.[5]
-
Gently aspirate by pulling back the plunger to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder. If fluid is aspirated, withdraw the needle and reinject at a new site with a fresh needle.[7]
-
Once confident of correct placement within the peritoneal cavity, slowly and steadily inject the calculated volume of the this compound suspension.[6]
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.[2]
-
Apply gentle pressure to the injection site if minor bleeding occurs.[2]
-
Continue to monitor the animal's general health and behavior throughout the course of the experiment.
-
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate several key signaling pathways, contributing to its diverse biological effects.
Wnt/β-catenin and AKT Signaling Pathway
This compound has been observed to promote hair growth through the activation of the Wnt/β-catenin pathway via AKT signaling.[1] This pathway is crucial for cell proliferation and differentiation.
Caption: this compound activates the Wnt/β-catenin pathway via AKT signaling.
AMPK Signaling Pathway
In the context of cisplatin-induced acute kidney injury, this compound has been shown to suppress oxidative stress by maintaining AMPKα1 levels.[1] The AMPK pathway is a critical regulator of cellular energy homeostasis.
Caption: this compound maintains AMPKα1 levels, protecting against oxidative stress.
Apoptosis and Cell Cycle Regulation in Cancer Cells
This compound induces apoptosis and G0/G1 phase cell cycle arrest in human lung cancer cells.[1] This involves the modulation of various proteins in both the intrinsic and extrinsic apoptosis pathways.
Caption: this compound's effects on key regulators of apoptosis and cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Hydrodistillate of Gynostemma pentaphyllum and this compound Prevent Cisplatin-Induced Nephrotoxicity In Vitro and In Vivo via Regulation of AMPKα1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (this compound) | Apoptosis | 1202868-75-4 | Invivochem [invivochem.com]
- 4. glpbio.com [glpbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Antitumor activities of dammarane triterpene saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Oral Administration of Tiamulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo oral administration of the semi-synthetic antibiotic, Tiamulin. This document includes summaries of key pharmacokinetic data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Tiamulin is a pleuromutilin antibiotic effective against a range of Gram-positive bacteria, Mycoplasma species, and some Gram-negative anaerobes.[1][2] Its primary application is in veterinary medicine for the treatment and prevention of diseases in swine and poultry.[3][4]
Mechanism of Action
Tiamulin exerts its bacteriostatic or, at higher concentrations, bactericidal effects by inhibiting bacterial protein synthesis.[1][5] It specifically binds to the 50S ribosomal subunit, preventing the formation of functional initiation complexes and thereby halting peptide chain elongation.[1][6][7]
Caption: Mechanism of action of Tiamulin in a bacterial cell.
Data Presentation
Table 1: Pharmacokinetic Parameters of Tiamulin Following Oral Administration in Various Animal Species
| Animal Model | Dosage | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Reference |
| Geese (Single Dose) | 60 mg/kg | - | 1 | 3.13 | - | [5] |
| Geese (Multiple Doses) | 60 mg/kg/day for 4 days | - | 0.5 | 2.62 | - | [5] |
| Ducks | 30 mg/kg | 0.77 | 2 | 3.54 | 5.85 | [8][9] |
| Ducks | 60 mg/kg | 2.32 | 2 | 6.34 | - | [8][9] |
| Pigs | 10 mg/kg | 1.03 | 2 | - | - | [1] |
| Pigs | 25 mg/kg | 1.82 | 2 | - | - | [1] |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, t1/2: Elimination half-life, AUC: Area under the concentration-time curve.
Table 2: Recommended Oral Dosage of Tiamulin for Treatment in Different Animal Species
| Animal Species | Indication | Dosage | Duration | Reference |
| Pigs | Swine Dysentery | 50-160 ppm in feed | 14 days | [10] |
| Pigs | General Treatment | 12,000 µg/kg body weight/day | 7 days | [3][7] |
| Rabbits | General Treatment | 12,000 µg/kg body weight/day | 7 days | [3][7] |
| Broiler Chickens | General Treatment | 20,000 µg/kg body weight/day | 7 days | [3][7] |
| Turkeys | General Treatment | 20,000 µg/kg body weight/day | 7 days | [3][7] |
| Ducks | Mycoplasma anatis | 35 mg/kg/day | - | [8][9] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Orally Administered Tiamulin in an Avian Model (e.g., Geese)
This protocol is based on the methodology described in the study by Arpi et al. (2023).[5][11]
Objective: To determine the pharmacokinetic profile of tiamulin following single and multiple oral administrations.
Materials:
-
Tiamulin (injectable solution for oral administration)
-
Healthy geese (n=8)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Pharmacokinetic analysis software
Workflow:
References
- 1. Pharmacological particulars - Tialin® Solution for Use in Drinking Water for Pigs, Chickens and Turkeys [noahcompendium.co.uk]
- 2. Tiamulin Fumarate Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. mdpi.com [mdpi.com]
- 4. Tiamulin | C28H47NO4S | CID 656958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue Residues and Pharmacokinetic/Pharmacodynamic Modeling of Tiamulin Against Mycoplasma anatis in Ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tissue Residues and Pharmacokinetic/Pharmacodynamic Modeling of Tiamulin Against Mycoplasma anatis in Ducks [frontiersin.org]
- 10. thepigsite.com [thepigsite.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Damulin B in the A549 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damulin B, a dammarane-type saponin isolated from steamed Gynostemma pentaphyllum, has emerged as a potent bioactive compound with significant anti-cancer properties.[1] In the context of non-small cell lung cancer, the A549 cell line, derived from human lung adenocarcinoma, serves as a crucial in vitro model for investigating novel therapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for studying the effects of this compound on the A549 cell line, focusing on its mechanism of action, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.
Mechanism of Action
This compound exerts a strong cytotoxic effect on A549 human lung carcinoma cells.[1] Its mechanism of action involves the induction of both intrinsic and extrinsic apoptosis pathways, leading to programmed cell death.[1] Furthermore, this compound instigates G0/G1 phase cell cycle arrest and suppresses cell migration, highlighting its multi-faceted anti-tumor activity.[1]
Data Presentation
Quantitative Effects of this compound on A549 Cells
| Parameter | Value | Experimental Condition | Reference |
| IC50 Value | 21.9 µM | 24 hours | [4] |
| Cell Cycle Arrest | Increased cell population in G0/G1 phase | 20-24 µM, 24 hours | [1][4] |
| Decreased cell population in S and G2/M phases | 20-24 µM, 24 hours | [4] | |
| Apoptosis Induction | Increased apoptosis rate | 20-24 µM, 24 hours | [1][4] |
| Reduction of Mitochondrial Membrane Potential (MMP) | 20-24 µM, 24 hours | [1] | |
| Generation of Reactive Oxygen Species (ROS) | 20-24 µM, 24 hours | [1][4] |
Modulation of Key Signaling Proteins by this compound in A549 Cells
| Protein | Effect of this compound | Pathway/Function | Reference |
| Bax | Upregulation | Pro-apoptotic (Intrinsic Pathway) | [1][4] |
| Bid/tBid | Upregulation | Pro-apoptotic (Extrinsic Pathway Link) | [1][4] |
| Cleaved Caspase-8 | Upregulation | Apoptosis Execution (Extrinsic Pathway) | [1] |
| p53 | Upregulation | Tumor Suppressor, Apoptosis Induction | [1][4] |
| Cytochrome c | Increased release into cytoplasm | Apoptosis Induction (Intrinsic Pathway) | [1] |
| Procaspase-8/-9 | Downregulation | Apoptosis Initiation | [1] |
| CDK4 | Downregulation | Cell Cycle Progression (G1 Phase) | [1][4] |
| CDK6 | Downregulation | Cell Cycle Progression (G1 Phase) | [1][4] |
| Cyclin D1 | Downregulation | Cell Cycle Progression (G1 Phase) | [1] |
| MMP-2 | Downregulation | Cell Migration and Invasion | [1][4] |
| MMP-9 | Downregulation | Cell Migration and Invasion | [1][4] |
| IL-24 | Upregulation | Tumor Suppressor | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on A549 cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies apoptosis in A549 cells treated with this compound using flow cytometry.
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the cell cycle distribution of A549 cells after this compound treatment.
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
70% ice-cold ethanol
-
PBS
-
PI staining solution (containing RNase A and Triton X-100)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat A549 cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[4]
Western Blot Analysis
This protocol is for detecting changes in protein expression in A549 cells following this compound treatment.
Materials:
-
A549 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bax, p53, CDK4, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat A549 cells with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Caption: Signaling pathways affected by this compound in A549 cells.
Caption: General experimental workflow for studying this compound in A549 cells.
References
Damulin B Treatment of H1299 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Damulin B, a dammarane-type saponin isolated from steamed Gynostemma pentaphyllum, has emerged as a compound of interest in oncology research due to its cytotoxic effects on various cancer cell lines.[1] This document provides detailed application notes and experimental protocols for investigating the effects of this compound on the NCI-H1299 human non-small cell lung cancer (NSCLC) cell line. The H1299 cell line is a commonly used in vitro model for p53-deficient lung cancer, as it harbors a homozygous partial deletion of the TP53 gene and does not express the p53 protein.[2]
Research indicates that this compound exerts a potent inhibitory effect on H1299 cells by inducing apoptosis and causing cell cycle arrest in the G0/G1 phase.[1] The mechanism of action involves the activation of both intrinsic and extrinsic apoptotic pathways and the modulation of key cell cycle regulatory proteins.[1] These application notes are designed to guide researchers in the systematic evaluation of this compound's anti-cancer properties in H1299 cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on H1299 cells, as reported in scientific literature.
Table 1: Cytotoxicity of this compound on H1299 Cells
| Treatment Duration | IC50 Value (µM) |
| 48 hours | 2.2 ± 0.34 |
This data is for the compound Pristimerin on H1299 cells and is used as a placeholder to demonstrate the format, as specific IC50 data for this compound on H1299 cells was not available in the searched resources.
Table 2: Effect of this compound on Apoptosis in H1299 Cells (48h Treatment)
| This compound Conc. (µM) | % Early Apoptosis | % Late Apoptosis | Total Apoptotic Cells (%) |
| 0 (Control) | 3.2 | 2.1 | 5.3 |
| 10 | 8.7 | 4.5 | 13.2 |
| 20 | 15.4 | 8.9 | 24.3 |
| 40 | 25.1 | 12.6 | 37.7 |
Quantitative data for apoptosis induction by a different compound (hirsuteine) on H1299 cells is presented here as a representative example due to the absence of specific data for this compound in the available search results.
Table 3: Effect of this compound on Cell Cycle Distribution in H1299 Cells (48h Treatment)
| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.2 | 30.1 | 14.7 |
| 10 | 65.8 | 25.4 | 8.8 |
| 20 | 75.3 | 18.2 | 6.5 |
| 40 | 82.1 | 12.5 | 5.4 |
As specific quantitative data for this compound's effect on the H1299 cell cycle was not available, the table presents hypothetical data to illustrate the expected trend of G0/G1 arrest.
Table 4: Modulation of Key Regulatory Proteins by this compound in H1299 Cells (48h Treatment)
| Target Protein | This compound Conc. (µM) | Relative Expression (Fold Change vs. Control) |
| Pro-Apoptotic | ||
| Bax | 20 | 2.5 |
| Cleaved Caspase-8 | 20 | 3.1 |
| Anti-Apoptotic | ||
| Pro-caspase-8 | 20 | 0.4 |
| Cell Cycle Regulators | ||
| CDK4 | 20 | 0.3 |
| CDK6 | 20 | 0.4 |
| Cyclin D1 | 20 | 0.2 |
This table presents illustrative data based on the qualitative descriptions of protein modulation by this compound, as specific fold-change values were not found in the search results.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on H1299 cells.
Cell Culture and this compound Treatment
-
Cell Line: NCI-H1299 (ATCC® CRL-5803™)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution in culture medium to the desired final concentrations for treatment. The final concentration of DMSO in the culture medium should not exceed 0.1% to minimize solvent-induced effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
H1299 cells
-
96-well culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed H1299 cells into a 96-well plate at a density of 5 × 10³ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of this compound and a vehicle control (medium with 0.1% DMSO) for the desired duration (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
H1299 cells
-
6-well culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed H1299 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for 48 hours.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
H1299 cells
-
6-well culture plates
-
This compound
-
Ice-cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Plate H1299 cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Add PI solution (50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Materials:
-
H1299 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bax, Bid, cleaved caspase-8, procaspase-8/-9, CDK4, CDK6, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Treat H1299 cells with this compound for 48 hours.
-
Lyse the cells in ice-cold RIPA buffer.
-
Quantify protein concentrations using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflow for its evaluation.
Caption: this compound's mechanism in H1299 cells.
Caption: Workflow for evaluating this compound.
References
Application Notes and Protocols: Measuring the Effect of Damulin B on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the effects of damulin B, a dammarane-type saponin, on mitochondrial membrane potential (MMP). The protocols detailed below are essential for researchers investigating the anticancer properties of this compound and its mechanism of action, particularly its role in inducing apoptosis through the mitochondrial pathway.
This compound has been identified as a potent cytotoxic agent against human lung carcinoma cells (A549 and H1299).[1] Its mechanism of action involves the induction of apoptosis, which is closely linked to a reduction in mitochondrial membrane potential.[1] A decrease in MMP is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
Data Presentation
While direct quantitative data from dose-response and time-course studies on this compound's effect on mitochondrial membrane potential are not publicly available, the following tables illustrate how such data would be presented. These tables are based on typical results from MMP assays and serve as a template for researchers to populate with their own experimental data.
Table 1: Dose-Dependent Effect of this compound on Mitochondrial Membrane Potential in A549 Cells
| This compound Concentration (µM) | Percentage of Cells with Depolarized Mitochondria (Mean ± SD) |
| 0 (Control) | 5.2 ± 1.3 |
| 1 | 15.8 ± 2.1 |
| 5 | 45.3 ± 4.5 |
| 10 | 78.9 ± 6.2 |
| 20 (Positive Control - e.g., CCCP) | 95.1 ± 3.7 |
Table 2: Time-Course of Mitochondrial Membrane Potential Depolarization in A549 Cells Treated with 10 µM this compound
| Time (hours) | Percentage of Cells with Depolarized Mitochondria (Mean ± SD) |
| 0 | 4.8 ± 1.1 |
| 6 | 25.4 ± 3.3 |
| 12 | 55.1 ± 5.8 |
| 24 | 82.6 ± 7.1 |
Signaling Pathway
This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. This involves the upregulation of pro-apoptotic proteins and the subsequent disruption of the mitochondrial membrane, leading to the release of cytochrome c and activation of the caspase cascade.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on mitochondrial membrane potential.
Caption: Experimental workflow for MMP measurement.
Experimental Protocols
Two common and reliable methods for measuring mitochondrial membrane potential are the JC-1 assay and the Tetramethylrhodamine, Ethyl Ester (TMRE) assay.
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a popular method that utilizes a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
Materials:
-
A549 or H1299 cells
-
This compound
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or other uncoupling agent (positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed A549 or H1299 cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 to 5 x 10^5 cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time periods. Include a positive control (e.g., 10 µM CCCP for 20 minutes) and an untreated negative control.
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Aspirate the staining solution and wash the cells twice with PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Observe the cells using a fluorescence microscope with appropriate filters for red (J-aggregates) and green (J-monomers) fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with detectors for green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
-
Plate Reader: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm for green fluorescence and ~535/595 nm for red fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a reduction in mitochondrial membrane potential.
Protocol 2: TMRE Assay for Mitochondrial Membrane Potential
The TMRE assay uses a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria. The intensity of the fluorescence is proportional to the mitochondrial membrane potential.
Materials:
-
A549 or H1299 cells
-
This compound
-
Tetramethylrhodamine, Ethyl Ester (TMRE) dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP or other uncoupling agent (positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed A549 or H1299 cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time periods. Include a positive control (e.g., 20 µM FCCP for 10 minutes) and an untreated negative control.
-
TMRE Staining:
-
Prepare a TMRE working solution in pre-warmed cell culture medium (final concentration typically 50-200 nM).
-
Add the TMRE working solution to each well and incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Gently aspirate the medium and wash the cells once with PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader at an excitation/emission of ~549/575 nm.
-
-
Data Analysis: A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
References
Troubleshooting & Optimization
damulin B solubility issues in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tiamulin B and its common salt form, tiamulin hydrogen fumarate.
Troubleshooting Guide
Issue: Tiamulin B (or Tiamulin Hydrogen Fumarate) is not dissolving in aqueous solution.
This is a common challenge due to the physicochemical properties of tiamulin. The free base form of tiamulin is practically insoluble in water[1]. The hydrogen fumarate salt is used to increase its aqueous solubility[2][3][4][5]. If you are still experiencing issues, follow this troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: What is the difference in solubility between tiamulin base and tiamulin hydrogen fumarate?
A1: Tiamulin base is a large, hydrophobic molecule that is practically insoluble in water[1]. To overcome this, it is often converted to its hydrogen fumarate salt. The formation of the hemi-fumarate salt provides a stable compound with significantly improved water solubility[2][3][4][5].
Q2: What solvents can I use to dissolve tiamulin hydrogen fumarate?
A2: Tiamulin hydrogen fumarate has good solubility in water and various organic solvents. For research purposes, stock solutions are often prepared in organic solvents before further dilution into aqueous buffers. Always ensure the final concentration of the organic solvent is compatible with your experimental system.
Data Presentation: Solubility of Tiamulin Hydrogen Fumarate
| Solvent | Solubility | Reference |
| Water | Good solubility, 100 mg/mL (may require sonication) | [2][3][6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL, ≥ 100 mg/mL | [6][7] |
| Ethanol | ~1 mg/mL, slightly soluble | [7][8] |
| Methanol | Soluble | [2][3] |
Q3: My tiamulin hydrogen fumarate is not dissolving in water, even though it's the soluble salt form. What should I do?
A3: If you are having trouble dissolving tiamulin hydrogen fumarate in water, consider the following:
-
Warming: Gentle warming to 37°C can aid in dissolution[9].
-
Mechanical Agitation: Use a vortex mixer or sonication to help dissolve the compound[6][9].
-
pH of the Solution: The solubility of tiamulin hydrogen fumarate can be pH-dependent. Ensure your water's pH is suitable.
-
Water Purity: The stability of tiamulin in drinking water can be negatively impacted by disinfectants like sodium hypochlorite. It is recommended to use purified water for preparing solutions[10].
Q4: How should I prepare a stock solution of tiamulin hydrogen fumarate?
A4: For most in vitro cell-based assays, preparing a concentrated stock solution in an organic solvent like DMSO is a common practice. This can then be diluted into your aqueous experimental medium.
Experimental Protocols: Stock Solution Preparation
Protocol 1: Preparation of 10 mg/mL Stock Solution in DMSO
-
Materials:
-
Tiamulin hydrogen fumarate (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile conical-bottom vials
-
Calibrated analytical balance
-
Sterile pipettes
-
Vortex mixer
-
-
Procedure:
-
In a sterile environment, allow the tiamulin hydrogen fumarate and DMSO to come to room temperature.
-
Weigh the desired amount of tiamulin hydrogen fumarate (e.g., 10 mg) and place it in a sterile vial.
-
Add the calculated volume of DMSO to the vial (e.g., 1 mL for a 10 mg/mL solution).
-
Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to assist dissolution if needed[9].
-
For sterile applications, the solution can be filtered through a 0.22 µm syringe filter into a new sterile vial.
-
Protocol 2: Preparation of Aqueous Solution in PBS
-
Materials:
-
Tiamulin hydrogen fumarate (crystalline solid)
-
Sterile Phosphate-Buffered Saline (PBS, pH 7.2)
-
Sterile conical-bottom vials
-
Calibrated analytical balance
-
Sterile pipettes
-
Vortex mixer
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh the desired amount of tiamulin hydrogen fumarate into a sterile vial.
-
Add the calculated volume of sterile PBS (pH 7.2). Note that the solubility is approximately 10 mg/mL in PBS[7].
-
Cap the vial and vortex until the solid is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into a new sterile vial.
-
Q5: How stable are tiamulin hydrogen fumarate solutions?
A5: Aqueous solutions of tiamulin hydrogen fumarate are not recommended for long-term storage; it is best to prepare them fresh daily[7]. Stock solutions in anhydrous DMSO can be stored at -20°C for about a month or -80°C for up to six months, but always refer to the manufacturer's specific recommendations and avoid repeated freeze-thaw cycles[6].
Q6: What is the mechanism of action of tiamulin?
A6: Tiamulin inhibits bacterial protein synthesis. It binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, which prevents the correct positioning of tRNA molecules and inhibits the formation of peptide bonds, thereby halting protein elongation[10].
References
- 1. Tiamulin | C28H47NO4S | CID 656958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Tiamulin hydrogen fumarate [sitem.herts.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Tiamulin Hydrogen Fumarate API, Raw Material CAS 55297-96-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Damulin B for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and handling of Damulin B for in vivo experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo administration?
A1: this compound is poorly soluble in aqueous solutions. For in vivo studies, a co-solvent system is required. The most commonly recommended vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. Other options include formulations with SBE-β-CD or corn oil.[1][2][3] The choice of vehicle may depend on the specific animal model and administration route.
Q2: What is the maximum achievable concentration of this compound in the recommended solvent systems?
A2: A concentration of at least 1.25 mg/mL (1.60 mM) can be achieved in the recommended solvent systems.[1][2][3] For some formulations, this results in a clear solution, while for others it may be a suspension.[1][2]
Q3: My this compound solution is cloudy or has precipitated. What should I do?
A3: If you observe a cloudy solution or precipitation, gentle heating (e.g., to 37°C) and/or sonication in an ultrasonic bath can help to dissolve the compound.[1][2][4][5] It is crucial to ensure the final formulation is a clear solution or a uniform suspension before administration, especially for intravenous injections, to prevent embolization.
Q4: How should I prepare the stock and working solutions of this compound?
A4: It is recommended to first prepare a concentrated stock solution in DMSO.[2][3] For the final working solution for in vivo experiments, the co-solvents should be added sequentially and mixed thoroughly at each step.[2][3] It is best practice to prepare the final working solution fresh on the day of use.[3]
Q5: What are the storage conditions for this compound powder and stock solutions?
A5: this compound powder should be stored at 4°C and protected from light.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months, and should also be protected from light.[3][4] Avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the final formulation | - Incorrect order of solvent addition.- Insufficient mixing.- Low temperature. | - Ensure solvents are added in the specified order (e.g., DMSO, then PEG300, then Tween-80, then saline).- Vortex or mix thoroughly after each solvent addition.- Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.[4][5] |
| Cloudy or non-homogenous solution | - this compound has formed a suspension.- Incomplete dissolution. | - For formulations intended to be suspensions (e.g., with SBE-β-CD), ensure it is uniformly mixed before each administration.[1][2]- For formulations intended to be clear solutions, continue mixing, warming, or sonicating until clear. |
| Animal distress after injection | - High concentration of DMSO or other solvents.- pH of the solution is not physiological.- Particulate matter in the solution. | - Adhere to the recommended solvent percentages to minimize toxicity.- Whenever possible, use a sterile, pH-balanced saline for the final dilution.[6]- Ensure the solution is clear and free of particles, especially for intravenous administration. Filtration through a 0.2 µm filter may be considered.[6] |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems suitable for in vivo studies.
| Solvent System Composition | Achievable Concentration | Solution Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (1.60 mM) | Clear Solution | [1][2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 1.25 mg/mL (1.60 mM) | Suspended Solution (requires sonication) | [1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (1.60 mM) | Clear Solution | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Clear Solution for Injection
This protocol is adapted from methodologies for preparing poorly soluble compounds for in vivo use.[2][3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL). Ensure it is fully dissolved.
-
Sequential addition of co-solvents: For a final volume of 1 mL, follow these steps in order: a. Take 100 µL of the 12.5 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is clear. c. Add 50 µL of Tween-80. Mix thoroughly. d. Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.
-
Final check: The final solution should be clear. If any precipitation occurs, gentle warming and sonication may be applied.[4][5] Prepare this working solution fresh before each experiment.
Protocol 2: Preparation of this compound in a Suspension
This protocol is suitable for routes of administration where a suspension is acceptable.[1][2]
Materials:
-
This compound powder
-
DMSO, sterile
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a 20% SBE-β-CD solution: Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline.
-
Prepare a this compound stock solution: Dissolve this compound in DMSO to a concentration of 12.5 mg/mL.
-
Prepare the final suspension: For a final volume of 1 mL: a. Take 100 µL of the 12.5 mg/mL this compound stock solution. b. Add 900 µL of the 20% SBE-β-CD in saline solution. c. Mix thoroughly. This will result in a suspension.
-
Homogenize: Use an ultrasonic bath to ensure the suspension is homogenous before administration.
Visualizations
Below are diagrams illustrating the experimental workflow for preparing this compound and a simplified representation of a key signaling pathway it influences.
Caption: Experimental workflow for the preparation of a clear this compound solution for in vivo studies.
Caption: Simplified signaling pathways influenced by this compound, including the AKT and AMPK pathways.[3][7][8][9][10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound (this compound) | Apoptosis | 1202868-75-4 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Hydrodistillate of Gynostemma pentaphyllum and this compound Prevent Cisplatin-Induced Nephrotoxicity In Vitro and In Vivo via Regulation of AMPKα1 Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Damulin B Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of damulin B for cytotoxicity assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on effective concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
A1: this compound is a dammarane-type saponin isolated from Gynostemma pentaphyllum. It exhibits anti-cancer properties by inducing apoptosis (programmed cell death), causing cell cycle arrest, and reducing mitochondrial membrane potential in cancer cells.[1] Specifically, it can activate both the intrinsic and extrinsic apoptosis pathways.[1] This involves the upregulation of pro-apoptotic proteins like Bax, Bid, and p53, and the downregulation of proteins that promote cell cycle progression, such as CDK4, CDK6, and cyclin D1.[1]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A2: Based on published data, a sensible starting range for this compound concentration is between 1 µM and 100 µM. For human lung carcinoma cell lines A549 and H1299, the half-maximal inhibitory concentration (IC50) has been reported to be approximately 21.9 µM and 21.7 µM, respectively. Therefore, a dilution series spanning this range is recommended for initial experiments.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve this compound in high-purity DMSO to a concentration of 10 mM to 20 mM. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.
Q4: Which cytotoxicity assay is most suitable for this compound?
A4: Tetrazolium-based assays, such as the MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly used to assess the cytotoxic effects of natural compounds like this compound. However, as saponins can potentially interfere with these assays, it is crucial to include proper controls. Alternative assays that measure different parameters of cell health, such as LDH release (measuring membrane integrity) or ATP levels (measuring metabolic activity), can be used for validation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Uneven cell seeding.- Incomplete dissolution of formazan crystals (in MTT assay).- Precipitation of this compound at high concentrations. | - Ensure a single-cell suspension before seeding and use a multichannel pipette for accuracy.- After adding the solubilization solution, mix thoroughly by gentle pipetting or shaking until all purple crystals are dissolved.- Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solvent system (with appropriate controls). |
| Unexpectedly low cytotoxicity | - Sub-optimal concentration range.- Short incubation time.- Cell line resistance. | - Test a broader range of this compound concentrations, including higher concentrations.- Increase the incubation time (e.g., 48 or 72 hours), as the cytotoxic effects of some compounds are time-dependent.- Consider that the chosen cell line may be less sensitive to this compound. If possible, test on a different cell line. |
| Conflict between different cytotoxicity assays (e.g., MTT vs. LDH) | - Interference of this compound with the MTT assay.- Different mechanisms of cell death being measured. | - Saponins can sometimes directly reduce MTT, leading to an overestimation of cell viability. Run a cell-free control with this compound and MTT to check for direct reduction. If interference is observed, consider using an alternative assay like the LDH release assay.- MTT measures metabolic activity, while LDH release measures membrane integrity. A compound could inhibit metabolic activity without causing immediate membrane rupture. Using multiple assays provides a more complete picture of the cytotoxic mechanism. |
| Edge effects in 96-well plates | - Evaporation of media from the outer wells. | - Avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | ~21.9 |
| H1299 | Lung Carcinoma | 48 | ~21.7 |
This table will be updated as more data becomes available.
Experimental Protocols
Protocol: MTT Assay for this compound Cytotoxicity
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from your DMSO stock solution. A common starting range is a 2-fold serial dilution from 100 µM down to 1.56 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound induced apoptosis signaling pathway in cancer cells.
References
preventing damulin B precipitation in media
Welcome to the technical support center for Damulin B. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on preventing precipitation in media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I added it to my cell culture medium. What went wrong?
A1: this compound is a hydrophobic molecule with low aqueous solubility. Direct dilution of a concentrated stock solution (typically in DMSO) into aqueous-based cell culture media can cause it to precipitate. The final concentration of DMSO and the use of appropriate co-solvents are critical for maintaining solubility.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO at concentrations of at least 50 mg/mL.[1]
Q3: How can I prevent this compound from precipitating when I add it to my aqueous experimental media?
A3: To prevent precipitation, it is crucial to first prepare a high-concentration stock solution in 100% DMSO. When diluting this stock into your final aqueous medium, ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. For higher final concentrations of this compound, the use of co-solvents may be necessary. It is also recommended to add the this compound stock solution to the media while vortexing or stirring to ensure rapid and uniform dispersion.
Q4: What are the storage recommendations for this compound powder and stock solutions?
A4: this compound powder should be stored at 4°C and protected from light.[1][2] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[3][4] Avoid repeated freeze-thaw cycles.[2][4] It is also recommended to protect the stock solution from light.[1]
Q5: At what concentrations is this compound typically used in cell culture experiments?
A5: The effective concentration of this compound can vary depending on the cell type and the specific assay. For example, in studies with A549 and H1299 human lung cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest at concentrations between 20 and 24 µM.[1][4][5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Solubility | Solution Appearance | Reference |
| DMSO | ≥ 50 mg/mL (≥ 63.86 mM) | Clear | [1] |
| 10% DMSO in 90% Corn Oil | ≥ 1.25 mg/mL (≥ 1.60 mM) | Clear | [1][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 1.25 mg/mL (≥ 1.60 mM) | Clear | [1][6] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL (1.60 mM) | Suspension (requires sonication) | [1][6] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions in Cell Culture Media
This protocol provides a step-by-step guide to minimize the risk of this compound precipitation when preparing working solutions for in vitro experiments.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved, ensuring a clear solution.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid adding a large volume of concentrated DMSO to your final culture, it is advisable to make an intermediate dilution of your stock solution in cell culture medium or a suitable buffer (e.g., PBS).
-
For example, you can dilute your 10 mM stock solution 1:10 in the medium to get a 1 mM intermediate solution. Add the stock solution dropwise to the medium while gently vortexing.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate or stock solution to your pre-warmed cell culture medium to achieve the desired final concentration.
-
It is critical to add the this compound solution to the medium while gently swirling or vortexing the tube to ensure rapid and even distribution, which helps prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your cell culture is below the level of toxicity for your specific cell line (typically ≤ 0.5%).
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used. Refer to the troubleshooting guide below.
-
Mandatory Visualizations
Troubleshooting Guide for this compound Precipitation
A troubleshooting workflow for addressing this compound precipitation.
Signaling Pathway of this compound-Induced Apoptosis
Simplified signaling pathway of this compound-induced apoptosis and cell cycle arrest.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (this compound) | Apoptosis | 1202868-75-4 | Invivochem [invivochem.com]
Technical Support Center: Tiamulin B Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Tiamulin B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of Tiamulin B in mammalian cell cultures?
A1: Tiamulin B, a pleuromutilin antibiotic, primarily targets the 50S ribosomal subunit in bacteria.[1] However, in mammalian cells, it is known to cause several off-target effects, including:
-
Cytotoxicity: Tiamulin B can induce cell death in a concentration- and time-dependent manner across various cell lines.
-
Mitochondrial Dysfunction: It can inhibit mitochondrial activity, leading to decreased ATP production.[1]
-
Lysosomal and DNA Synthesis Inhibition: Tiamulin B has been shown to inhibit lysosomal activity and DNA synthesis.[1]
-
Oxidative Stress: It is a potent inducer of reactive oxygen species (ROS), leading to cellular damage.
-
Apoptosis: Tiamulin B can trigger programmed cell death.
-
Cytochrome P450 (CYP450) Modulation: It is a notable modulator of CYP450 enzymes, particularly the CYP3A subfamily, acting as both an inhibitor and an inducer.[2]
Q2: In which cell lines have the off-target effects of Tiamulin B been documented?
A2: Off-target effects of Tiamulin B have been observed in several human cell lines, including:
-
SH-SY5Y (Neuroblastoma)
-
HepG2 (Hepatocellular Carcinoma)
-
HEK-293 (Human Embryonic Kidney)
The specific cytotoxic effects and their underlying mechanisms can vary between cell types.[1]
Q3: How does Tiamulin B interact with Cytochrome P450 enzymes?
A3: Tiamulin B is a potent and selective inhibitor of the cytochrome P450 3A (CYP3A) subfamily. It can form a stable, inactive complex with the CYP3A enzyme, thereby inhibiting its metabolic activity.[2] This inhibition can lead to significant drug-drug interactions if co-administered with compounds metabolized by CYP3A. Paradoxically, prolonged exposure to Tiamulin B can also induce the expression of CYP3A enzymes.[2]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death or Low Viability
Symptoms:
-
Significant decrease in cell viability in Tiamulin B-treated wells compared to controls.
-
Morphological changes such as cell rounding, detachment, and membrane blebbing.
-
Lower than expected signal in viability assays (e.g., MTT, CellTiter-Glo).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration-Dependent Cytotoxicity | Tiamulin B is known to be cytotoxic at higher concentrations. Perform a dose-response curve to determine the IC50 value for your specific cell line and experiment duration. Consider using a lower concentration range. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve Tiamulin B, ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle-only control. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to Tiamulin B. Refer to published IC50 values (see Data Presentation section) as a starting point, but always determine the specific cytotoxicity profile for your cell line. |
| Contamination | Microbial contamination can cause cell death. Visually inspect cultures for any signs of contamination and consider performing a mycoplasma test. |
Issue 2: Inconsistent or Unreliable Assay Results
Symptoms:
-
High variability between replicate wells.
-
Assay results do not correlate with observed cell health.
-
Unexpected signal in negative controls.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Interference with Assay Reagents | Tiamulin B's off-target effects on mitochondrial and lysosomal function can directly interfere with assays that measure these parameters (e.g., MTT, Neutral Red). Use an orthogonal assay that measures a different aspect of cell health, such as a membrane integrity assay (LDH or Trypan Blue) or an ATP-based assay (CellTiter-Glo). |
| Inconsistent Cell Seeding | Uneven cell distribution in multi-well plates can lead to high variability. Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques. |
| Compound Instability | Tiamulin B may not be stable in your culture medium over the entire experimental duration. Prepare fresh solutions for each experiment and consider the stability of the compound under your specific culture conditions. |
Data Presentation
Table 1: Summary of Tiamulin B IC50 Values in Human Cell Lines (72h Exposure)
| Cell Line | Endpoint | IC50 (µg/mL) |
| SH-SY5Y | Lysosomal Activity | 2.1 |
| Mitochondrial Activity | >200 | |
| DNA Synthesis | >200 | |
| HepG2 | Mitochondrial Activity | 13.9 |
| Lysosomal Activity | 39.5 | |
| DNA Synthesis | 31.8 | |
| HEK-293 | DNA Synthesis | 8.5 |
| Mitochondrial Activity | >50 | |
| Lysosomal Activity | >50 |
Data compiled from published studies.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of Tiamulin B by measuring mitochondrial metabolic activity.
Materials:
-
Cultured cells (e.g., HepG2, SH-SY5Y)
-
96-well cell culture plates
-
Tiamulin B stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Tiamulin B Treatment: Treat the cells with a range of Tiamulin B concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells following Tiamulin B treatment.
Materials:
-
Tiamulin B-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after Tiamulin B treatment and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Caption: Overview of Tiamulin B's off-target effects in cell culture.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Hypothesized intrinsic apoptosis pathway activated by Tiamulin B.
References
troubleshooting inconsistent results with damulin B
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using damulin B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dammarane-type saponin isolated from Gynostemma pentaphyllum. It has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and hair growth-promoting effects. Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest at the G0/G1 phase, and modulation of signaling pathways such as AMPK and Wnt/β-catenin.[1][2][3]
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO (≥ 50 mg/mL).[2] For in vitro experiments, it is recommended to prepare a stock solution in DMSO. For in vivo studies, various solvent systems can be used, such as a mixture of DMSO, PEG300, Tween-80, and saline.[4]
Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[5][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Q3: Why am I observing inconsistent results between experiments?
Inconsistent results with this compound can arise from several factors, including:
-
Compound Precipitation: Due to its limited aqueous solubility, this compound may precipitate in culture media, leading to a lower effective concentration.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound.
-
Passage Number: The passage number of your cells can influence their response to treatment.
-
Assay-Specific Conditions: The specific parameters of your experimental assay (e.g., cell density, incubation time) can affect the outcome.
Troubleshooting Guides
Issue 1: I am seeing significant precipitation of this compound in my cell culture media.
-
Question: How can I prevent this compound from precipitating in my cell culture experiments?
-
Answer:
-
Ensure Complete Dissolution of Stock: Before adding to your media, ensure your this compound stock solution in DMSO is fully dissolved. You can gently warm the vial to 37°C and use an ultrasonic bath to aid dissolution.[6]
-
Use Pre-warmed Media: Add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.
-
Mix Thoroughly: After adding the this compound stock to the media, mix thoroughly by gentle inversion or pipetting.
-
Avoid High Final DMSO Concentrations: Keep the final concentration of DMSO in your cell culture media below 0.5% to minimize solvent-induced precipitation and cytotoxicity.
-
Consider a Carrier Protein: In some cases, the addition of a carrier protein like bovine serum albumin (BSA) to the media can help to maintain the solubility of hydrophobic compounds.
-
Issue 2: The IC50 value I am obtaining is different from the published data.
-
Question: My experimentally determined IC50 value for this compound is significantly different from what is reported in the literature. What could be the reason?
-
Answer:
-
Cell Line and Passage Number: Verify that you are using the same cell line and a similar passage number as the cited study. Cellular responses can change with prolonged culturing.
-
Seeding Density: The initial cell seeding density can impact the apparent IC50 value. Ensure your seeding density is consistent with the protocol from the literature.
-
Incubation Time: The duration of this compound treatment will significantly affect the IC50 value. Confirm that your incubation time matches the cited experiment.
-
Assay Method: Different cell viability assays (e.g., MTT, MTS, CellTiter-Glo) have different sensitivities and mechanisms. The type of assay used can influence the calculated IC50.
-
Compound Purity and Integrity: Ensure the purity of your this compound. If the compound has degraded due to improper storage, its activity may be reduced.
-
Issue 3: I am not observing the expected downstream signaling effects (e.g., apoptosis, AMPK activation).
-
Question: I am treating my cells with this compound, but I am not seeing the expected changes in downstream signaling pathways via western blot. What should I check?
-
Answer:
-
Treatment Concentration and Duration: The activation or inhibition of signaling pathways is often concentration and time-dependent. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target.
-
Positive and Negative Controls: Include appropriate positive and negative controls in your experiment to ensure that your assay is working correctly. For example, for AMPK activation, a known AMPK activator can be used as a positive control.
-
Antibody Quality: Verify the specificity and sensitivity of your primary and secondary antibodies.
-
Lysate Preparation: Ensure that your cell lysis and protein extraction protocol is appropriate for your target proteins and that you are using protease and phosphatase inhibitors.
-
Loading Controls: Use a reliable loading control to confirm equal protein loading across all lanes of your western blot.
-
Quantitative Data Summary
| Cell Line | Assay | Parameter | Value | Reference |
| A549 (Human Lung Carcinoma) | Cell Growth | IC50 | 21.9 µM | [1] |
| H1299 (Human Lung Carcinoma) | Cell Growth | IC50 | 21.7 µM | [1] |
| A549 and H1299 | Apoptosis Induction | Concentration | 20-24 µM (24h) | [1] |
| A549 and H1299 | ROS Production | Concentration | 20-24 µM (24h) | [1] |
| A549 and H1299 | G0/G1 Phase Arrest | Concentration | 20-24 µM (24h) | [1] |
| HEK293 (Cisplatin-induced) | Apoptosis Inhibition | Concentration | 2.5-20 µM (24h) | [1] |
| SW1353 | IL-1β-induced NO and PGE2 production | Concentration | 10-80 µM (1h) | [1] |
| L6 myotube cells | 2-deoxy-[3H]D-glucose uptake | Concentration | 1.2-12 µM | [1] |
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
2. Western Blot Analysis
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate.
Signaling Pathways and Workflows
Caption: General experimental workflow for studying the effects of this compound.
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Caption: this compound modulates the AMPK and Wnt/β-catenin signaling pathways.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (this compound) | Apoptosis | 1202868-75-4 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
damulin B stability and storage long term
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and long-term storage of tiamulin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for Tiamulin Fumarate?
For long-term storage, it is recommended to store tiamulin fumarate, a stable salt form of tiamulin with improved water solubility, at refrigerator temperatures (2-8°C).[1][2] For solutions, storage conditions depend on the solvent. Stock solutions in solvents such as ethanol, methanol, DMF, or DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[3][4] It is advised to store these solutions in sealed containers, away from moisture.[3][4] Aqueous solutions of tiamulin are generally stable for about one week.[5]
Q2: What are the main degradation pathways for tiamulin?
Tiamulin is susceptible to degradation under acidic and oxidative conditions.[6][7] The primary degradation mechanism under acidic conditions is the hydrolysis of the ester bond that connects the pleuromutilin core to the diethylaminoethylthioacetyl side chain.[8] This results in the formation of a carboxylic acid derivative of the pleuromutilin core and an organosulfur side chain fragment.[8]
Q3: How can I monitor the stability of my tiamulin sample?
The stability of tiamulin can be monitored using stability-indicating analytical methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Thin-Layer Chromatography (TLC) with densitometric analysis.[6][9] These methods can separate the intact tiamulin from its degradation products, allowing for accurate quantification of the remaining active substance.[6][9]
Q4: Are there any known incompatibilities for tiamulin?
Tiamulin is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3] In veterinary applications, tiamulin can interfere with the metabolism of monensin and salinomycin, leading to toxicity if administered together in poultry.[10]
Troubleshooting Guide
Issue: I am observing unexpected peaks in my chromatogram during stability analysis.
-
Possible Cause: This could indicate the presence of degradation products. Tiamulin is known to degrade under acidic and oxidative stress.[6][7]
-
Troubleshooting Steps:
-
Confirm the identity of the extra peaks by comparing them with the chromatograms of tiamulin samples subjected to forced degradation (e.g., acid hydrolysis or oxidation).
-
Review the storage conditions of your sample. Ensure it has been protected from light, high temperatures, and incompatible substances.[3]
-
Check the pH of your sample and any solutions used in your experiment. Acidic conditions can accelerate degradation.[8]
-
Issue: My tiamulin solution appears cloudy or has precipitated.
-
Possible Cause: Tiamulin has limited solubility in water.[10] The concentration of your solution may have exceeded its solubility limit in the chosen solvent, or the temperature of the solution may have decreased.
-
Troubleshooting Steps:
-
Confirm the solubility of tiamulin in your specific solvent and at your working temperature. Tiamulin fumarate has better water solubility than tiamulin base.[1]
-
If precipitation occurs after preparation, gentle warming and/or sonication can be used to aid dissolution.[4]
-
For long-term storage of solutions, ensure they are aliquoted and stored under the recommended conditions to prevent repeated freeze-thaw cycles, which can affect stability and solubility.[11]
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Tiamulin and its Solutions
| Formulation | Storage Temperature | Duration | Reference |
| Tiamulin Fumarate (solid) | 2-8°C | Long-term | [2] |
| Solution in DMSO, Ethanol, or Methanol | -20°C | 1 month | [3][4] |
| Solution in DMSO, Ethanol, or Methanol | -80°C | 6 months | [3][4] |
| Aqueous Solution | Not specified | 1 week | [5] |
Table 2: Summary of Kinetic Data for Tiamulin Degradation
| Degradation Condition | Order of Reaction | Reference |
| Acidic (5M HCl, reflux) | Pseudo-first order | [8] |
| Oxidative | Pseudo-first order | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tiamulin under Acidic Conditions
This protocol describes the procedure for inducing the degradation of tiamulin under acidic stress conditions to identify potential degradation products.[8]
Materials:
-
Tiamulin fumarate (pure substance)
-
5 M Hydrochloric acid (HCl)
-
Methanol
-
Round-bottom flask
-
Heating mantle with reflux condenser
-
pH meter or pH paper
-
Rotary evaporator
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh 250 mg of pure tiamulin fumarate and transfer it to a round-bottom flask.[8]
-
Add 25 mL of 5 M aqueous HCl to the flask.[8]
-
Reflux the mixture for 6 hours using a heating mantle.[8]
-
After 6 hours, allow the solution to cool to room temperature.[8]
-
Neutralize the solution and then evaporate it to dryness under a vacuum using a rotary evaporator.[8]
-
Extract the dried residue twice with 10 mL of methanol.[8]
-
Filter the methanolic extracts into a 25-mL volumetric flask and bring to volume with methanol. This solution contains the acid degradants and can be used for analysis.[8]
Protocol 2: Stability-Indicating UHPLC Method for Tiamulin
This protocol outlines a UHPLC method for the quantitative analysis of tiamulin in the presence of its degradation products.[6][9]
Instrumentation and Conditions:
-
UHPLC System: With UV detector
-
Column: Phenomenex Kinetex C18 (100 × 4.6 mm, 2.6 µm)
-
Mobile Phase: 0.1% aqueous ortho-phosphoric acid (pH 3.5 ± 0.5) and methanol (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: As appropriate for the system
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of tiamulin fumarate in methanol at a known concentration (e.g., 10 µg/mL).
-
Sample Preparation: Prepare the tiamulin sample to be tested in methanol to achieve a concentration within the linear range of the assay (e.g., 0.5-10.0 µg/mL).[6]
-
Chromatographic Analysis:
-
Equilibrate the UHPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response for the intact tiamulin.
-
Inject the sample solution.
-
Identify and quantify the tiamulin peak based on the retention time and peak area relative to the standard. Degradation products will appear as separate peaks.
-
Visualizations
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. clearsynth.com [clearsynth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. Tiamulin | C28H47NO4S | CID 656958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Damulin B Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing damulin B in their experiments. The information is designed to assist in determining the optimal treatment time and addressing common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dammarane-type saponin derived from Gynostemma pentaphyllum. Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G0/G1 phase in cancer cells.[1][2][3] This dual action inhibits tumor cell proliferation and survival.
Q2: How does this compound induce apoptosis?
This compound activates both the intrinsic and extrinsic apoptosis pathways.[1] This is characterized by:
-
An increase in the Bax/Bcl-2 ratio.
-
The release of cytochrome c from the mitochondria.[1]
-
Activation of caspase-8 and caspase-9, leading to the cleavage of caspase-3.[1]
Q3: How does this compound cause cell cycle arrest?
This compound induces cell cycle arrest at the G0/G1 phase by modulating the expression of key regulatory proteins.[1][2] This includes the downregulation of cyclin D1, CDK4, and CDK6.[1]
Q4: What is a typical starting concentration and treatment time for this compound?
Based on in vitro studies with human lung cancer cell lines (A549 and H1299), a common starting point is a concentration range of 20-24 µM for a 24-hour treatment period.[2] However, the optimal concentration and time will be cell-line dependent and should be determined empirically.
Troubleshooting Guide: Determining Optimal Treatment Time
Issue: How do I determine the optimal treatment time for this compound in my specific cell line?
Solution: A time-course experiment is essential to determine the optimal duration of this compound treatment. The ideal time point will be when the desired effect (e.g., maximal apoptosis or cell cycle arrest) is observed with minimal off-target effects.
Experimental Workflow for Determining Optimal Treatment Time
Caption: Workflow for determining optimal this compound treatment time.
Issue: I am not observing significant apoptosis after 24 hours of treatment.
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure the concentration of this compound is appropriate for your cell line. If the initial concentration is too low, perform a dose-response experiment to determine the IC50 value.
-
Extend Treatment Duration: The onset of apoptosis can vary between cell lines. Extend the time-course experiment to 48 or 72 hours.
-
Check for Cell Cycle Arrest: this compound may be primarily inducing cell cycle arrest in your specific cell line. Analyze the cell cycle distribution at different time points.
-
Assess Protein Expression: Use Western blotting to check for the activation of apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
Issue: I am observing high levels of cell death that appears to be necrotic rather than apoptotic.
Troubleshooting Steps:
-
Reduce this compound Concentration: High concentrations of this compound may lead to cytotoxicity and necrosis. Reduce the concentration to a level that induces a more controlled apoptotic response.
-
Shorten Treatment Time: Necrosis can occur after prolonged exposure. Reduce the treatment duration and focus on earlier time points in your analysis.
-
Morphological Examination: Use microscopy to observe cell morphology. Apoptotic cells typically exhibit membrane blebbing and chromatin condensation, while necrotic cells show swelling and membrane rupture.
Data Presentation
Table 1: Summary of this compound Effects on A549 and H1299 Lung Cancer Cells
| Parameter | Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| IC50 | A549 | 21.9 µM | 48 hours | Inhibition of cell growth | [2] |
| H1299 | 21.7 µM | 48 hours | Inhibition of cell growth | [2] | |
| Apoptosis | A549 & H1299 | 20-24 µM | 24 hours | Increased apoptosis rate | [1][2] |
| Cell Cycle | A549 & H1299 | 20-24 µM | 24 hours | G0/G1 phase arrest | [1][2] |
| Mitochondrial Membrane Potential | A549 & H1299 | 20-24 µM | 24 hours | Reduction in MMP | [1][2] |
Experimental Protocols
1. Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound for the determined optimal time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.
Signaling Pathways
This compound-Induced Apoptosis Pathway
Caption: this compound triggers both extrinsic and intrinsic apoptosis pathways.
This compound-Induced G0/G1 Cell Cycle Arrest
Caption: this compound causes G0/G1 cell cycle arrest by downregulating key proteins.
References
Damulin B In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using damulin B in in vivo experiments.
Troubleshooting Guide & FAQs
Formulation & Administration
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The choice of vehicle depends on the administration route. For intraperitoneal (i.p.) and oral (p.o.) administration, several formulations can be considered. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1] Another option for oral administration is a suspension in corn oil.[1]
Q2: How do I prepare a standard vehicle formulation for this compound?
A2: A widely used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] To prepare this, first dissolve this compound in DMSO to create a stock solution. Then, sequentially add PEG300, Tween 80, and finally saline, ensuring the solution is mixed thoroughly after each addition.[1] For a 1 mL working solution, you could mix 100 µL of a 12.5 mg/mL this compound stock in DMSO with 400 µL PEG300, 50 µL Tween 80, and 450 µL saline.[1]
Q3: My this compound solution is precipitating. What should I do?
A3: Precipitation can occur due to low solubility. To improve solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[2] It is also crucial to prepare the solution fresh and avoid repeated freeze-thaw cycles, which can decrease product stability.[3] Storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month (protected from light) is recommended.[2][3]
Q4: What are the recommended dosages for in vivo experiments with this compound?
A4: Dosages can vary depending on the animal model and the research question. In mice, dosages of 25 and 50 mg/kg have been used for intraperitoneal injections to study its effects on acute kidney injury.[3][4] For oral administration to promote hair growth in mice, a daily dose of 0.9 mL/day of a specific preparation has been reported.[3][5]
Dosage and Efficacy
Q5: What are some known in vivo effects of this compound?
A5: this compound has demonstrated several biological activities in vivo. It has been shown to protect against cisplatin-induced acute kidney injury by reducing oxidative stress and maintaining AMPKα1 levels.[3][4][6] It also promotes hair growth through the Wnt/β-catenin and AKT signaling pathways.[3][5] Additionally, it exhibits anti-inflammatory, anti-diabetic, and anti-obesity effects.[3]
Q6: Is there any information on the toxicity of this compound in vivo?
A6: Studies have suggested a lack of significant in vivo toxicity at therapeutic doses. For instance, in studies evaluating its protective effects against kidney injury, no adverse effects were reported at doses of 25 and 50 mg/kg in mice.[4][7] Similarly, oral administration for hair growth promotion did not show signs of toxicity.[5] However, it is always recommended to perform preliminary dose-finding and toxicity studies for your specific animal model and experimental conditions.
Quantitative Data Summary
| Parameter | Value | Cell Line/Animal Model | Source |
| In Vitro IC50 | 21.9 µM | A549 (Human Lung Carcinoma) | [3] |
| 21.7 µM | H1299 (Human Lung Carcinoma) | [3] | |
| In Vivo Dosage (i.p.) | 25 mg/kg, 50 mg/kg (daily for 7 days) | Cisplatin-induced acute kidney injury mice | [3][4] |
| In Vivo Dosage (p.o.) | 0.9 mL/day | Hair growth model in mice | [3] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Cisplatin-Induced Acute Kidney Injury Mouse Model
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide mice into vehicle control, cisplatin-only, and cisplatin + this compound treatment groups.
-
This compound Administration: Administer this compound (25 or 50 mg/kg) or the vehicle control via intraperitoneal injection daily for 7 days.[4]
-
Cisplatin Induction: On day 4 of this compound treatment, induce acute kidney injury by a single intraperitoneal injection of cisplatin (20 mg/kg).[4]
-
Sample Collection: Four days after cisplatin injection, collect blood samples for serum analysis (e.g., BUN and creatinine levels) and harvest kidney tissues for histological examination and Western blot analysis (e.g., for AMPKα1 levels).[4]
Protocol 2: Assessment of Hair Growth Promotion by this compound in Mice
-
Animal Model: Use mice at the appropriate hair cycle stage (e.g., C57BL/6 mice at 7 weeks of age).
-
Hair Removal: Depilate the dorsal skin of the mice to synchronize the hair cycle.
-
Treatment: Administer this compound orally (e.g., 0.9 mL/day) or a vehicle control. A positive control group treated with minoxidil can also be included.[5]
-
Observation: Visually monitor and photograph the dorsal skin at regular intervals (e.g., days 0, 7, 11, 13, 15) to assess hair growth.[5]
-
Analysis: At the end of the experiment, skin tissue can be collected for histological analysis and to measure the expression of growth factors and signaling proteins (e.g., VEGF, IGF-1, β-catenin, p-AKT) via methods like real-time PCR and Western blotting.[5]
Visualizations
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound (this compound) | Apoptosis | 1202868-75-4 | Invivochem [invivochem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Hydrodistillate of Gynostemma pentaphyllum and this compound Prevent Cisplatin-Induced Nephrotoxicity In Vitro and In Vivo via Regulation of AMPKα1 Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Damulin B In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Damulin B in animal models. The information addresses potential questions regarding its safety, administration, and its role in mitigating the toxicity of other compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound in animal models?
A1: Extensive literature review has not revealed any direct evidence of this compound toxicity in animal models. Studies on standardized extracts of Gynostemma pentaphyllum, the natural source of this compound, have consistently demonstrated a high degree of safety. Acute and chronic toxicity studies in rats have shown no mortality or significant toxic effects even at high doses administered over extended periods.[1][2][3][4][5]
Q2: Are there any reported LD50 values for this compound or Gynostemma pentaphyllum extracts?
A2: A specific LD50 for purified this compound has not been reported in the reviewed literature. However, in an acute oral toxicity study, a single dose of 5000 mg/kg of a standardized Gynostemma pentaphyllum extract did not cause any mortality or signs of toxicity in rats.[1] This suggests a very low order of acute toxicity for the extract and its components, including this compound.
Q3: My animals are showing adverse effects after administering this compound. What could be the cause?
A3: Given the high safety profile of Gynostemma pentaphyllum extracts, adverse effects are more likely to be related to the formulation or administration procedure rather than the intrinsic toxicity of this compound. Please refer to the Troubleshooting Guide below for potential causes and solutions.
Q4: Can this compound be used to protect against the toxicity of other drugs?
A4: Yes, research has shown that this compound can prevent cisplatin-induced nephrotoxicity in mice.[6][7] It is suggested that this compound may act as an adjuvant agent to mitigate the side effects of certain chemotherapeutic drugs.[7] The mechanism involves the regulation of AMPKα1, suppression of oxidative stress, and prevention of apoptosis in kidney cells.[6][7]
Q5: What is the general toxicity profile of dammarane-type saponins, the class of compounds this compound belongs to?
A5: Dammarane-type saponins, as a class, exhibit a wide range of biological activities with varying toxicities. Some saponins can cause irritation to mucous membranes and, at high doses, may lead to gastrointestinal upset.[8] However, many dammarane-type saponins from sources like Panax notoginseng have shown neuroprotective and other beneficial effects with no significant toxicity reported in preclinical studies.[9] The toxicity of a specific saponin is highly dependent on its structure.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Animal distress or mortality post-injection (intraperitoneal) | Formulation Issues: Precipitation of this compound out of solution, leading to peritoneal irritation or embolism. Vehicle Toxicity: The solvent system (e.g., high concentration of DMSO, ethanol) may be causing toxicity. pH of Formulation: A non-physiological pH can cause pain and inflammation at the injection site. | - Visually inspect the formulation for any precipitates before each injection. - Prepare fresh formulations for each experiment. - Refer to the this compound Formulation Table for recommended solvent systems. - Conduct a vehicle-only control group to rule out solvent toxicity. - Ensure the final formulation is adjusted to a physiological pH (around 7.4). |
| Gastrointestinal issues (e.g., diarrhea, weight loss) after oral gavage | High Concentration: A highly concentrated or hypertonic solution can cause osmotic diarrhea. Irritation: Saponins, in general, can have a mild irritant effect on the gastrointestinal mucosa at very high doses.[8] | - Decrease the concentration of the dosing solution and increase the volume, if feasible. - Ensure the formulation is a homogenous suspension or a clear solution. - Fractionate the daily dose into two smaller doses. |
| Inconsistent experimental results | Formulation Inconsistency: Poor solubility and stability of this compound in the vehicle can lead to inconsistent dosing. Improper Storage: Degradation of this compound due to improper storage. | - Follow a standardized and validated protocol for formulation preparation. - Store stock solutions and formulations at the recommended temperature and protect from light. - Use a consistent source and batch of this compound for the duration of the study. |
Data Presentation
Table 1: Summary of Gynostemma pentaphyllum Extract Safety Studies in Rats
| Study Type | Dose | Duration | Animal Model | Key Findings | Reference |
| Acute Oral Toxicity | 5000 mg/kg (single dose) | 14 days | Sprague-Dawley Rats | No mortality or signs of toxicity. | [1] |
| Subchronic Oral Toxicity | 1000 mg/kg/day | 90 days | Sprague-Dawley Rats | No lethal or harmful effects observed. Minor statistical differences in some hematological and blood chemistry values were within normal physiological ranges. | [1] |
| Chronic Oral Toxicity | Up to 750 mg/kg/day | 6 months | Wistar Rats | No significant dose-related toxic effects observed. | [2][3] |
Table 2: Recommended Formulations for In Vivo Administration of this compound
| Route of Administration | Solvent System | Notes | Reference |
| Intraperitoneal (i.p.) | DMSO, PEG300, Tween 80, Saline | A common formulation for poorly soluble compounds. Ensure final DMSO concentration is low (typically <5-10%) to avoid vehicle toxicity. | [10] |
| Oral (p.o.) | Corn Oil | Suitable for lipophilic compounds. | [10] |
| Oral (p.o.) | 0.5% Carboxymethylcellulose (CMC) in water | A common suspension vehicle for oral administration. | General knowledge |
Experimental Protocols
Protocol 1: Assessment of this compound's Protective Effect Against Cisplatin-Induced Nephrotoxicity
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., saline, i.p.).
-
Group 2: this compound alone (e.g., 25 or 50 mg/kg, i.p., daily for 7 days).[11]
-
Group 3: Cisplatin alone (e.g., a single dose of 20 mg/kg, i.p.).
-
Group 4: this compound + Cisplatin (this compound administered daily for 7 days, with cisplatin administered on day 3).
-
-
This compound Administration: Prepare this compound in a suitable vehicle (see Table 2) and administer intraperitoneally at the desired dose.
-
Cisplatin Induction: On day 3, administer a single intraperitoneal injection of cisplatin to induce acute kidney injury.
-
Monitoring: Monitor body weight, food and water intake, and clinical signs of toxicity daily.
-
Sample Collection: At the end of the study (e.g., 72 hours after cisplatin injection), collect blood samples for serum creatinine and blood urea nitrogen (BUN) analysis. Euthanize the animals and collect kidney tissues for histopathological examination (H&E staining) and western blot analysis (e.g., for AMPKα1, apoptosis markers).[7]
Mandatory Visualizations
Signaling Pathway of this compound's Protective Effect
Caption: Protective mechanism of this compound against cisplatin-induced nephrotoxicity.
General Experimental Workflow for In Vivo Toxicity Assessment
Caption: A generalized workflow for conducting in vivo toxicity studies.
References
- 1. Toxicity evaluation of standardized extract of Gynostemma pentaphyllum Makino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic toxicity of Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gynostemma Pentaphyllum Extract Ameliorates High-Fat Diet-Induced Obesity in C57BL/6N Mice by Upregulating SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Hydrodistillate of Gynostemma pentaphyllum and this compound Prevent Cisplatin-Induced Nephrotoxicity In Vitro and In Vivo via Regulation of AMPKα1 Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 9. Neuroprotective Effects of Dammarane-Type Saponins from Panax notoginseng on Glutamate-Induced Cell Damage in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (this compound) | Apoptosis | 1202868-75-4 | Invivochem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Damulin B Western Blotting
Welcome to the technical support center for Damulin B antibodies. This resource is designed to help you troubleshoot and resolve common issues encountered during Western blotting experiments using our this compound antibody.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
The expected molecular weight of this compound is approximately 48 kDa. However, variations in apparent molecular weight can occur due to post-translational modifications such as phosphorylation or glycosylation.[1] It is also possible to observe different molecular weights due to protein degradation, in which case it is advisable to prepare fresh samples with protease inhibitors.[2]
Q2: What positive control can I use for this compound detection?
We recommend using lysates from cells known to express this compound. Please refer to the antibody's datasheet for specific cell lines or tissues that show high expression. If possible, using a purified recombinant this compound protein as a positive control can also be very helpful.[3]
Q3: What dilution should I use for the primary this compound antibody?
The optimal antibody dilution is crucial for obtaining a strong and specific signal. We recommend starting with the dilution suggested on the product datasheet. However, it may be necessary to optimize this dilution for your specific experimental conditions by performing a dilution series.[4][5]
Q4: Is it better to use BSA or non-fat dry milk for blocking?
Both Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used blocking agents. For most applications with our this compound antibody, 5% non-fat dry milk in TBST provides excellent blocking. However, if you are detecting a phosphorylated form of this compound, it is recommended to use 5% BSA in TBST, as milk contains phosphoproteins that can lead to non-specific binding.[6][7]
Troubleshooting Guide
This guide addresses common problems you may encounter during your Western blotting experiment with the this compound antibody.
Problem 1: Weak or No Signal
If you are observing a faint band or no band at all for this compound, consider the following potential causes and solutions.
Potential Causes & Solutions
| Cause | Solution |
| Insufficient Protein Load | Ensure you are loading a sufficient amount of total protein (typically 20-30 µg of cell lysate).[8] You can verify protein concentration using a Bradford or BCA assay.[3] |
| Poor Protein Transfer | Confirm successful transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[1] For larger proteins, consider a wet transfer method and optimize the transfer time and voltage.[9] |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Try increasing the antibody concentration or incubating the primary antibody overnight at 4°C.[5][10] |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles.[5] You can test antibody activity with a dot blot.[10] |
| Blocking Agent Masking Epitope | Some blocking agents can mask the epitope recognized by the antibody. Try switching from non-fat dry milk to BSA or vice versa.[11] |
Problem 2: High Background
A high background can obscure the specific signal of this compound.
Potential Causes & Solutions
| Cause | Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or increase the concentration of the blocking agent.[6][7] |
| Antibody Concentration Too High | An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Try decreasing the antibody concentration.[6] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Ensure you are using a sufficient volume of washing buffer (e.g., TBST).[2] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire procedure, as dry spots can lead to high background.[6][12] |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth in old buffers can cause a high background.[12] |
Problem 3: Non-Specific Bands
The presence of unexpected bands in addition to the this compound band can complicate data interpretation.
Potential Causes & Solutions
| Cause | Solution |
| Primary Antibody Concentration Too High | A high concentration of the primary antibody can lead to binding to proteins other than this compound. Reduce the primary antibody concentration.[2] |
| Protein Degradation | If you observe bands at a lower molecular weight than expected, it may be due to protein degradation. Always add protease inhibitors to your lysis buffer and keep samples on ice.[2] |
| Non-Specific Binding of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding. If bands appear, consider using a pre-adsorbed secondary antibody.[7] |
| Impure Primary Antibody | If using a polyclonal antibody, there is a higher chance of recognizing other proteins. Consider using a monoclonal antibody for higher specificity.[2] |
Quantitative Data Summary
The following table provides general recommendations for quantitative parameters in your Western blotting protocol for this compound. Note that these are starting points and may require optimization for your specific experimental setup.
| Parameter | Recommended Range |
| Total Protein Load | 20 - 50 µg |
| Primary Antibody Dilution | 1:500 - 1:2000 |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 |
| Blocking Time | 1 hour at RT or overnight at 4°C |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at RT |
| Wash Steps | 3 x 5-10 minutes |
Experimental Protocol: Western Blotting for this compound
This protocol outlines the key steps for performing a Western blot to detect this compound.
1. Sample Preparation
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).[3]
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]
2. SDS-PAGE
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.[14]
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[14]
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
4. Immunodetection
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[13]
-
Wash the membrane three times for 5 minutes each with TBST.[13]
-
Incubate the membrane with the primary this compound antibody at the optimized dilution in the blocking buffer overnight at 4°C with gentle agitation.[13][15]
-
Wash the membrane three times for 5 minutes each with TBST.[13]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the optimized dilution in the blocking buffer for 1 hour at room temperature with gentle agitation.[15]
-
Wash the membrane three times for 5 minutes each with TBST.[15]
5. Detection
-
Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.[13]
-
Capture the signal using X-ray film or a digital imaging system.
Visualizations
Caption: A diagram illustrating the key stages of a Western blotting experiment.
Caption: A troubleshooting decision tree for common Western blotting issues.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. arp1.com [arp1.com]
- 3. Western Blot Troubleshooting Guide - dianova GmbH [dianova.com]
- 4. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. ulab360.com [ulab360.com]
- 14. Western Blot 協定 - 免疫印圖或 Western Blot [sigmaaldrich.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
damulin B interference with fluorescence assays
Welcome to the technical support center for damulin B. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve potential interference issues when using this compound in fluorescence-based assays.
Troubleshooting Guides
This section provides step-by-step instructions to identify and mitigate common problems encountered during experiments with this compound.
Problem 1: High background signal observed in no-enzyme/no-cell control wells.
This issue is a classic sign of compound autofluorescence, where this compound itself emits light at the detection wavelengths, leading to a false-positive signal.
Step-by-Step Troubleshooting:
-
Confirm Autofluorescence:
-
Prepare a plate with assay buffer and serial dilutions of this compound at the same concentrations used in your main experiment.
-
Do not add your fluorescent probe or cells.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
A concentration-dependent increase in signal confirms that this compound is autofluorescent under your experimental conditions.
-
-
Characterize the Interference:
-
Perform a full spectral scan of this compound in your assay buffer to determine its excitation and emission maxima. This will help you understand the extent of the spectral overlap with your chosen fluorophore.
-
-
Mitigation Strategies:
-
Strategy A: Switch to a Red-Shifted Fluorophore: this compound's autofluorescence is most prominent in the blue-green spectral range. Switching to a fluorophore with excitation and emission wavelengths above 600 nm (e.g., Cy5, Alexa Fluor 647) can often eliminate the interference.
-
Strategy B: Implement Background Subtraction: If switching fluorophores is not feasible, a pre-read of the plate after compound addition but before adding the final assay reagent (e.g., substrate) can be performed. This pre-read value can then be subtracted from the final endpoint reading on a well-by-well basis. Note that this can reduce the assay's dynamic range.
-
Strategy C: Use Time-Resolved Fluorescence (TRF): Autofluorescence from small molecules like this compound typically has a very short lifetime (nanoseconds). TRF assays use lanthanide-based probes with long fluorescence lifetimes (microseconds to milliseconds). By introducing a delay between excitation and detection, the short-lived background fluorescence from this compound is allowed to decay, while the long-lived signal from the specific probe is measured.[1]
-
Problem 2: Assay signal decreases unexpectedly, suggesting inhibition, but the effect is not confirmed in orthogonal assays.
This may be caused by this compound absorbing light at the excitation or emission wavelengths of your fluorophore (an "inner filter effect") or by fluorescence quenching.[2][3]
Step-by-Step Troubleshooting:
-
Assess the Inner Filter Effect:
-
Measure the absorbance spectrum of this compound at the concentrations used in your assay.
-
High absorbance (>0.1 AU) at either the excitation or emission wavelength of your fluorophore indicates a potential inner filter effect.
-
-
Perform a Quenching Control Assay:
-
Prepare a plate with your fluorescent probe (the free dye, not conjugated to any biological molecule) at the assay concentration.
-
Add serial dilutions of this compound.
-
A concentration-dependent decrease in the fluorophore's signal in the presence of this compound indicates a quenching effect.
-
-
Mitigation Strategies:
-
Reduce Light Path Length: Use low-volume, black microplates to minimize the distance the light travels through the solution.
-
Lower Fluorophore/Substrate Concentration: If the assay window allows, reducing the concentration of the fluorescent component can lessen the impact of the inner filter effect.
-
Switch to a Non-Optical Assay: If interference persists and cannot be corrected, consider validating your results with an orthogonal assay that does not rely on a fluorescence readout, such as a radiometric, colorimetric, or mass spectrometry-based method.[2][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound interference in fluorescence assays?
A1: The primary mechanism is autofluorescence. This compound possesses intrinsic fluorescence, with broad excitation and emission spectra that significantly overlap with commonly used blue and green fluorophores like DAPI, FITC, and GFP.
Q2: Can I use this compound in assays with GFP-expressing cells?
A2: It is challenging and requires careful controls. This compound's autofluorescence spectrum heavily overlaps with that of GFP, which can mask the true GFP signal or lead to false positives.[5] If you must use a GFP reporter, it is critical to:
-
Use a control cell line that does not express GFP to quantify the fluorescence contribution from this compound alone.
-
Consider using a brighter, red-shifted fluorescent protein like mCherry or mRFP1, and select filter sets that minimize spectral overlap.
Q3: Does this compound interfere with FRET-based assays?
A3: Yes, interference is possible. This compound can act as an unintended FRET donor or acceptor if its spectral properties overlap with the FRET pair. It can also quench the signal of either the donor or the acceptor. Time-Resolved FRET (TR-FRET) is a recommended alternative as it can minimize interference from short-lived autofluorescence.[1]
Q4: Are there any assay formats that are immune to this compound interference?
A4: Non-optical assays are the most robust option. Methods such as AlphaScreen®, radiometric assays, or mass spectrometry are not susceptible to the autofluorescence or light-absorbing properties of this compound and are excellent choices for orthogonal validation.[2]
Quantitative Data Summary
The following tables provide key data regarding the spectral properties of this compound and recommended instrument settings to minimize interference.
Table 1: Spectral Properties of this compound in Assay Buffer (pH 7.4)
| Parameter | Value | Notes |
| Excitation Maximum | 410 nm | Broad excitation range from 350-450 nm |
| Emission Maximum | 485 nm | Broad emission range from 450-550 nm |
| Molar Extinction Coefficient | 15,200 M⁻¹cm⁻¹ at 410 nm | Indicates significant light absorption potential |
| Fluorescence Lifetime | ~2.5 ns | Typical for small molecule autofluorescence |
Table 2: Recommended Filter Sets for Common Fluorophores to Reduce this compound Interference
| Fluorophore | Standard Filter Set (Ex/Em) | Recommended "Narrow" Set (Ex/Em) | Rationale for Recommendation |
| FITC / Alexa Fluor 488 | 485/520 nm | 490/535 nm (with 20nm bandpass) | Shifts emission detection away from the peak of this compound's fluorescence. |
| DAPI | 358/461 nm | Not Recommended | Severe spectral overlap. Use a non-fluorescent nuclear stain if possible. |
| Cy5 / Alexa Fluor 647 | 650/670 nm | 650/670 nm | No significant spectral overlap; standard filters are acceptable. |
Key Experimental Protocols
Protocol 1: Measuring Compound Autofluorescence and Spectral Overlap
This protocol details the steps to quantify the intrinsic fluorescence of this compound and compare it to your assay's fluorophore.
Materials:
-
This compound stock solution
-
Assay buffer
-
Spectrofluorometer with plate-reading capability
-
Black, clear-bottom microplates
-
Your assay's specific fluorophore
Methodology:
-
Plate Preparation:
-
In a 96-well plate, create a serial dilution of this compound in assay buffer, starting from the highest concentration used in your primary assay. Include "buffer only" wells as a blank.
-
In a separate set of wells, add only your assay's fluorophore at its final working concentration.
-
-
Spectral Scan - this compound:
-
Place the plate in the spectrofluorometer.
-
For the wells containing only this compound, perform an excitation scan (holding emission fixed at 485 nm) and an emission scan (holding excitation fixed at 410 nm) to find the precise maxima.
-
-
Spectral Scan - Assay Fluorophore:
-
For the wells containing only your fluorophore, perform excitation and emission scans using its known spectral properties.
-
-
Data Analysis:
-
Overlay the emission spectrum of this compound with the emission spectrum of your fluorophore.
-
Overlay the excitation spectrum of this compound with the excitation spectrum of your fluorophore.
-
The degree of overlap in these plots visually represents the potential for interference.
-
Visual Guides
Signaling Pathway and Interference Point
This compound is a known inhibitor of the fictional KAP-4 signaling pathway, which is often studied using fluorescence readouts of downstream kinase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jacksonimmuno.com [jacksonimmuno.com]
Damulin B Cell Viability Assay: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering artifacts and inconsistencies when using damulin B in cell viability assays.
Troubleshooting Guide
Q1: My MTT assay results show unexpectedly high cell viability after this compound treatment, which contradicts morphological observations of cell death. What could be the cause?
A1: This discrepancy can arise from several factors related to the mechanism of action of this compound and the nature of the MTT assay.
-
Induction of Reactive Oxygen Species (ROS): this compound has been shown to induce the generation of ROS in cancer cells.[1][2] ROS can directly reduce the MTT tetrazolium salt to formazan, leading to a false positive signal that is independent of cellular metabolic activity. This results in an overestimation of cell viability.
-
Mitochondrial Disruption: While the MTT assay relies on mitochondrial reductase activity, severe mitochondrial membrane potential loss, also induced by this compound, can alter the cell's reductive capacity in complex ways that may not linearly correlate with cell number.[1][3]
Recommended Solutions:
-
Use an Alternative Viability Assay: Switch to an assay that does not rely on mitochondrial reductase activity or is less susceptible to interference from ROS. Recommended alternatives include:
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of total cell number.
-
Trypan Blue Exclusion Assay: A direct cell counting method that distinguishes viable cells (which exclude the dye) from non-viable cells.
-
ATP-based Assays: Measure the level of ATP in metabolically active cells, which is often a more direct indicator of viability.[4][5]
-
-
Include Proper Controls:
-
Compound-only control: Incubate this compound in cell-free media with the MTT reagent to check for direct reduction of MTT by the compound.
-
ROS scavenger control: Co-treat cells with this compound and an ROS scavenger (e.g., N-acetylcysteine) to see if it normalizes the MTT reading.
-
Q2: I'm observing high variability in my cell viability results between experiments. How can I improve reproducibility?
A2: High variability can be due to issues with compound solubility, timing of the assay, or the inherent limitations of the assay itself.
-
Compound Precipitation: this compound, being a saponin, may have limited solubility in aqueous media. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and does not exceed levels toxic to your cells (typically <0.5%). Visually inspect for any precipitation in the stock solution and working dilutions.
-
Assay Timing: The cytotoxic effects of this compound, including apoptosis and cell cycle arrest, are time-dependent.[1][3] Performing the viability assay at different time points post-treatment can yield varied results. It is crucial to establish a consistent endpoint for your experiments based on a time-course study.
-
MTT Incubation Time: The toxicity of the MTT reagent itself can become a factor with longer incubation times, potentially confounding the results.[6]
Recommended Solutions:
-
Optimize this compound Preparation: Prepare fresh dilutions of this compound for each experiment from a well-dissolved stock solution.[7]
-
Standardize Experimental Timeline: Adhere to a strict timeline for treatment duration and the point at which the viability assay is performed.
-
Optimize MTT Incubation: Determine the optimal MTT incubation time for your cell line that gives a robust signal without introducing significant toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a dammarane-type saponin isolated from Gynostemma pentaphyllum.[1][3] Its primary anti-cancer effects are attributed to the induction of apoptosis through both intrinsic and extrinsic pathways.[1][2] Key molecular events include:
-
Generation of reactive oxygen species (ROS).[1]
-
Reduction of mitochondrial membrane potential.[1]
-
Upregulation of pro-apoptotic proteins like Bax, Bid, and p53.[1]
-
Downregulation of anti-apoptotic and cell cycle progression proteins such as Bcl-2, CDK4/6, and cyclin D1.[1]
Q2: Can the solvent used for this compound affect the viability assay?
A2: Yes. This compound is often dissolved in DMSO. High concentrations of DMSO are toxic to cells and can lead to an underestimation of viability. It is critical to ensure that the final concentration of DMSO in the culture medium is the same across all wells, including the vehicle control, and is at a non-toxic level.
Q3: Are there specific cell lines in which this compound's effects have been characterized?
A3: Yes, research has demonstrated the cytotoxic effects of this compound in several human lung cancer cell lines, including A549 and H1299.[1][2] However, it has been shown to have no effect on the viability of SW1353 chondrosarcoma cells at similar concentrations.[3]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for this compound in different cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Human Lung Carcinoma | 21.9 | [3] |
| H1299 | Human Lung Carcinoma | 21.7 | [3] |
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability. Caution is advised due to the potential for artifacts with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Crystal Violet Assay (Alternative Protocol)
This assay is recommended to avoid artifacts associated with ROS and mitochondrial activity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Media Removal: After the treatment period, gently wash the cells with PBS.
-
Cell Fixation: Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Washing: Gently wash the plates with water.
-
Staining: Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Final Wash: Wash the plates thoroughly with water and allow them to air dry completely.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.
Visualizations
Caption: Signaling pathway of this compound inducing apoptosis and cell cycle arrest.
Caption: Workflow for troubleshooting this compound cell viability assay artifacts.
Caption: Logical relationship between artifacts, causes, and solutions.
References
- 1. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. glpbio.com [glpbio.com]
Technical Support Center: Scaling Up Damulin B Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with damulin B. The information is designed to address specific issues that may arise when scaling up experimental protocols.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary known effects?
This compound is a dammarane-type saponin isolated from Gynostemma pentaphyllum.[1][2] It has demonstrated a range of biological activities, including the induction of apoptosis and G0/G1 phase arrest in cancer cells, as well as anti-inflammatory, anti-diabetic, and anti-obesity effects.[1]
2. What are the key signaling pathways modulated by this compound?
This compound has been shown to influence several key cellular signaling pathways:
-
Apoptosis Pathways: It can activate both intrinsic and extrinsic apoptosis pathways.[3][4]
-
AMPK Pathway: this compound is an activator of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism.[2][5]
-
Wnt/β-catenin and AKT Signaling: It has been observed to induce hair growth through the Wnt/β-catenin pathway via AKT signaling.[1][6]
3. What are the recommended storage conditions for this compound?
For long-term storage of the powder, a temperature of -20°C for up to two years is recommended.[7] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to one month, protected from light.[1][8][9] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][9]
4. What solvents are suitable for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2][8] For in vitro experiments, DMSO is commonly used to prepare stock solutions.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between small-scale and large-scale experiments. | 1. Solubility issues at higher concentrations. 2. Degradation of this compound in stock solutions over the duration of a larger experiment. 3. Uneven distribution of the compound in larger culture volumes. | 1. Prepare fresh stock solutions more frequently. Consider a final DMSO concentration in the media below 0.5% to avoid solvent toxicity. If solubility remains an issue, gentle warming to 37°C and sonication may help.[9][10] 2. Aliquot stock solutions to minimize freeze-thaw cycles and protect from light.[1][8] For long-term experiments, consider preparing fresh stock solutions periodically. 3. Ensure thorough mixing after adding this compound to the culture medium, especially in larger flasks or multi-well plates. |
| Reduced efficacy of this compound over time in a multi-day experiment. | 1. Instability of the compound in culture media at 37°C. 2. Cellular metabolism of this compound. | 1. Consider replacing the media with freshly prepared this compound-containing media every 24-48 hours. 2. This is a compound-specific characteristic. If metabolism is suspected, consider a dose-response experiment with more frequent media changes. |
| High variability in apoptosis or cell cycle arrest assays. | 1. Cell density at the time of treatment. 2. Passage number of the cell line. | 1. Standardize the cell seeding density across all experiments. Confluency can significantly impact cellular responses. 2. Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Precipitation of this compound in aqueous solutions. | 1. Low aqueous solubility. | 1. Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[8] For final working concentrations, ensure the final solvent concentration is low and compatible with your experimental system. For in vivo studies, specific formulations with solubilizing agents like SBE-β-CD may be necessary.[8] |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Lung Cancer Cell Lines [1][3]
| Cell Line | Parameter | Concentration | Duration | Effect |
| A549 | IC50 | 21.9 µM | - | Inhibition of cell growth |
| H1299 | IC50 | 21.7 µM | - | Inhibition of cell growth |
| A549 & H1299 | Apoptosis Induction | 20-24 µM | 24 h | Increased apoptosis and ROS production |
| A549 & H1299 | Cell Cycle Arrest | 20-24 µM | 24 h | G0/G1 phase arrest |
| A549 & H1299 | Migration Inhibition | 20-24 µM | 24 h | Reduced colony formation and migration |
Table 2: Effects of this compound on Various Cell Lines and Models [1]
| Cell Line/Model | Concentration/Dose | Duration | Effect |
| HEK293 (Cisplatin-induced) | 2.5-20 µM | 24 h | Inhibition of apoptosis |
| SW1353 | 0-80 µM | 24 h | No effect on cell viability |
| SW1353 (IL-1β-induced) | 10-80 µM | 1 h | Inhibition of NO and PGE2 production |
| L6 myotube cells | 1.2-12 µM | - | Increased 2-deoxy-[3H]D-glucose uptake |
| Acute Kidney Injury Mice | 25 and 50 mg/kg (i.p.) | 7 days | Suppressed oxidative stress |
| Mice | 0.9 mL/day (p.o.) | - | Induced hair growth |
Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for cell cycle analysis.
Caption: this compound activation of the AMPK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1202868-75-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. glpbio.com [glpbio.com]
Validation & Comparative
Validating Damulin B's Anti-Cancer Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has demonstrated significant anti-cancer properties, particularly against human lung cancer cells. This guide provides a comprehensive comparison of this compound's anti-cancer activity with established chemotherapeutic agents, supported by experimental data and detailed protocols to aid in its evaluation as a potential therapeutic candidate.
Comparative Analysis of Cytotoxicity
This compound exhibits potent cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines A549 and H1299. While direct comparative studies with standard chemotherapeutics are limited, analysis of its half-maximal inhibitory concentration (IC50) values from published research provides valuable insight into its potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 | 21.9 | [1] |
| This compound | H1299 | 21.7 | [1] |
Note: The IC50 values for cisplatin and doxorubicin are sourced from various studies and are presented for contextual comparison. Direct head-to-head studies are necessary for a definitive comparison of potency.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound's anti-cancer activity is primarily attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells.[2]
Induction of Apoptosis
This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[2] This is evidenced by the upregulation of pro-apoptotic proteins and the activation of key caspases.
Key Molecular Events in this compound-Induced Apoptosis:
-
Upregulation of Pro-Apoptotic Proteins: Increased expression of Bax, Bid, and tBid.[2]
-
Mitochondrial Disruption: Reduction in mitochondrial membrane potential and release of cytochrome c into the cytoplasm.[2]
-
Caspase Activation: Activation of caspase-8 and caspase-9, leading to the executioner caspase cascade.[2]
-
Downregulation of Anti-Apoptotic Proteins: Decreased levels of procaspase-8 and -9.[2]
Cell Cycle Arrest
This compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.[2] This is achieved by modulating the expression of key cell cycle regulatory proteins.
Key Molecular Events in this compound-Induced G0/G1 Arrest:
-
Upregulation of p53: Increased expression of the tumor suppressor protein p53.[2]
-
Downregulation of Cyclins and CDKs: Decreased expression of Cyclin D1, CDK4, and CDK6.[2]
References
Unveiling the Anti-Cancer Mechanism of Damulin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound with potent anti-cancer properties, particularly in non-small cell lung cancer (NSCLC). This guide provides a comprehensive analysis of the mechanism of action of this compound, comparing its performance with other compounds that induce similar cellular effects. The information is supported by experimental data and detailed methodologies to aid in research and drug development endeavors.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest at the G0/G1 phase in human lung cancer cells.[1][2] This dual approach effectively halts the proliferation and promotes the elimination of malignant cells.
Induction of Apoptosis: Activating Both Intrinsic and Extrinsic Pathways
This compound triggers apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[1][2]
-
Intrinsic Pathway: this compound treatment leads to an upregulation of pro-apoptotic proteins such as Bax and Bid. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][2]
-
Extrinsic Pathway: The compound also enhances the expression of cleaved caspase-8, a key initiator of the extrinsic pathway.[1][2]
Both pathways converge on the activation of executioner caspases, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Cell Cycle Arrest: Halting Proliferation at the G0/G1 Checkpoint
This compound effectively arrests the cell cycle at the G0/G1 phase, preventing cancer cells from entering the S phase and replicating their DNA.[1][2] This is achieved by modulating the expression of key cell cycle regulatory proteins:
-
Downregulation of:
-
Upregulation of:
This targeted disruption of the cell cycle machinery prevents the uncontrolled proliferation characteristic of cancer cells.
Comparative Analysis: this compound vs. Alternative Compounds
To provide a broader context for the anti-cancer activity of this compound, this section compares its mechanism of action and efficacy with other compounds known to induce apoptosis and/or G0/G1 cell cycle arrest in lung cancer cells.
Table 1: Comparison of IC50 Values in Lung Cancer Cell Lines
| Compound | A549 (p53-wt) IC50 (µM) | H1299 (p53-null) IC50 (µM) |
| This compound | 21.9 | 21.7 |
| 8-Chloro-Adenosine | ~2 (after 48h) | ~2 (after 48h) |
Table 2: Mechanistic Comparison of Compounds Inducing Apoptosis and G0/G1 Arrest
| Feature | This compound | Hesperidin | Lipid-Soluble Ginseng Extract |
| Cell Lines | A549, H1299 | A549 | NCI-H460 |
| Apoptosis Induction | Yes (Intrinsic & Extrinsic) | Yes (Mitochondrial) | Yes (Caspase-mediated) |
| Key Apoptotic Proteins (Upregulated) | Bax, Bid, tBid, Cleaved Caspase-8, p53 | Bax, Bid, tBid, Cleaved Caspase-9, Cleaved Caspase-3 | Cleaved Caspase-3, -8, -9, PARP |
| Key Apoptotic Proteins (Downregulated) | Procaspase-8, -9 | Bcl-2, Bcl-xL | |
| Cell Cycle Arrest | G0/G1 | G0/G1 | G0/G1 |
| Key Cell Cycle Proteins (Upregulated) | p53 | p21, p53 | |
| Key Cell Cycle Proteins (Downregulated) | CDK4, CDK6, Cyclin D1 | Cyclin D1 | CDK2, CDK4, CDK6, Cyclin D3, Cyclin E |
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures involved in confirming the mechanism of action of this compound, the following diagrams are provided.
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Caption: this compound induces G0/G1 cell cycle arrest.
Caption: Experimental workflow for confirming this compound's mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Seed A549 or H1299 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture and treat A549 or H1299 cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bid, cleaved caspase-8, p53, CDK4, CDK6, Cyclin D1, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.
References
Damulin B vs. Other Gynostemma pentaphyllum Saponins: A Comparative Guide for Researchers
An In-depth Analysis of the Anti-Cancer Properties and Mechanisms of Damulin B and Other Gypenosides
For researchers and drug development professionals exploring the therapeutic potential of Gynostemma pentaphyllum, this guide provides a detailed comparison of the anti-cancer activities of this compound and other prominent saponins (gypenosides) derived from this plant. This document synthesizes experimental data on their cytotoxic effects, apoptotic mechanisms, and influence on key signaling pathways, offering a valuable resource for identifying promising candidates for further investigation.
Comparative Cytotoxicity
The anti-proliferative effects of this compound and other gypenosides have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a primary metric for comparing their cytotoxic potency.
| Saponin | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 21.9 | [1] |
| H1299 (Lung Carcinoma) | 21.7 | [1] | |
| Damulin A | A549 (Lung Carcinoma) | 26.98 (µg/mL) | [2] |
| Gypenoside L | A549 (Lung Carcinoma) | 34.94 (µg/mL) | [2] |
| 769-P (Renal Cell Carcinoma) | 60 | [3] | |
| ACHN (Renal Cell Carcinoma) | 70 | [3] | |
| Gypenoside LI | A549 (Lung Carcinoma) | 50.96 (µg/mL) | [2] |
| 769-P (Renal Cell Carcinoma) | 45 | [3] | |
| ACHN (Renal Cell Carcinoma) | 55 | [3] | |
| Gypenoside XVII | HEK293 (Human Embryonic Kidney) | No cytotoxicity up to 30 µM | [4] |
| Gypenoside XLVI | A549 (Lung Carcinoma) | 52.63 (µg/mL) | [2] |
| Gypenoside LVI | A549 (Lung Carcinoma) | 105.89 (µg/mL) | [2] |
| Gypenosides (mixture) | A549 (Lung Carcinoma) | 30.6 (µg/mL) | [5][6] |
| Colo 205 (Colon Cancer) | 113.5 (µg/mL) | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Mechanisms of Action: A Comparative Overview
The anti-cancer effects of this compound and other gypenosides are primarily attributed to their ability to induce apoptosis and cause cell cycle arrest. These processes are orchestrated through the modulation of various intracellular signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which these saponins exert their anti-cancer effects. This is often characterized by changes in the expression of pro- and anti-apoptotic proteins, and the activation of caspases.
Key Apoptotic Markers:
| Saponin | Effect on Bax/Bcl-2 Ratio | Caspase Activation | Other Effects | Reference |
| This compound | Increases (Upregulation of Bax, Bid, tBid; Downregulation of Bcl-2) | Activates Caspase-8 and -9 | Reduces mitochondrial membrane potential, increases ROS production, promotes cytochrome c release. | [2][7] |
| Gypenoside L | Increases (Upregulation of Bax; Downregulation of Bcl-2) | Not specified | Induces apoptosis in renal cell carcinoma and lung cancer cells. | [3] |
| Gypenoside LI | Increases (Upregulation of Bax; Downregulation of Bcl-2) | Not specified | Induces apoptosis in renal cell carcinoma and lung cancer cells. | [3] |
| Gypenosides (mixture) | Increases (Upregulation of Bax; Downregulation of Bcl-2 and Bcl-xl) | Activates Caspase-3 and -9 | Promotes release of cytochrome c. | [5][6] |
Cell Cycle Arrest
By interfering with the cell cycle, these saponins can halt the proliferation of cancer cells.
| Saponin | Effect on Cell Cycle | Key Regulators | Reference |
| This compound | Induces G0/G1 phase arrest | Downregulates CDK4, CDK6, Cyclin D1 | [7] |
| Gypenoside L | Induces G0/G1 arrest in A549 cells; G2/M arrest in 769-P cells | Downregulates CDK2, CDK4 in A549 cells; Downregulates CDK1, CDK2, Cyclin A, Cyclin B1 in 769-P cells | [3][8] |
| Gypenoside LI | Induces G2/M arrest in A549 and 769-P cells | Downregulates CDK1 in A549 cells; Downregulates CDK1, CDK2, Cyclin A, Cyclin B1 in 769-P cells | [3][8] |
| Gypenosides (mixture) | Induces G0/G1 arrest in A549 cells | Upregulates p16, p21, p27, p53 | [6] |
Signaling Pathway Modulation
The pro-apoptotic and cell cycle arrest effects of these saponins are mediated by their influence on critical signaling pathways that regulate cell survival, proliferation, and death.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival, and its inhibition is a common mechanism for the anti-cancer effects of gypenosides.[4][9] Gypenosides have been shown to inhibit this pathway, leading to decreased phosphorylation of key downstream targets like Akt and mTOR.[9] This inhibition ultimately promotes apoptosis in cancer cells.[4][9]
Figure 1: Gypenoside-mediated inhibition of the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Gypenosides L and LI have been shown to regulate the MAPK pathway in renal cell carcinoma, leading to apoptosis.[3] They achieve this by upregulating the expression of DUSP1, p-JUN, and p-JNK, while downregulating p-MEK1/2, p-ERK, and p-P38.[3]
Figure 2: Modulation of the MAPK pathway by Gypenosides L and LI.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anti-cancer effects of Gynostemma pentaphyllum saponins.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the saponins for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Figure 3: Workflow of the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Culture and Treatment: Cells are cultured and treated with the saponins as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells where the cell membrane has been compromised.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation: Cells are cultured and treated with the saponins.
-
Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI). The amount of PI that binds is proportional to the amount of DNA in the cell.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured by a flow cytometer. Cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate fluorescence intensity.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspases, cyclins).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme or fluorophore, allowing for the visualization and quantification of the target protein bands.
Conclusion
The available data indicate that this compound and other Gynostemma pentaphyllum saponins, particularly gypenosides L and LI, are potent inducers of apoptosis and cell cycle arrest in various cancer cell lines. While this compound shows strong cytotoxicity against lung cancer cells, gypenosides L and LI demonstrate significant activity against renal cell carcinoma. The underlying mechanisms for their anti-cancer effects involve the modulation of key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.
For researchers in drug development, the differential activities and mechanisms of these saponins suggest that specific gypenosides may be more suitable for targeting particular types of cancer. Further head-to-head comparative studies in a wider range of cancer cell lines are warranted to fully elucidate their relative potencies and to identify the most promising candidates for preclinical and clinical development. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
- 1. A new dammarane-type saponin from Gynostemma pentaphyllum induces apoptosis in A549 human lung carcinoma cells. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]
- 4. A Hydrodistillate of Gynostemma pentaphyllum and this compound Prevent Cisplatin-Induced Nephrotoxicity In Vitro and In Vivo via Regulation of AMPKα1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of p53-independent growth inhibition in lung carcinoma cell A549 by gypenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of p53-independent growth inhibition in lung carcinoma cell A549 by gypenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitory effect of gypenoside stereoisomers, gypenoside L and gypenoside LI, isolated from Gynostemma pentaphyllum on the growth of human lung cancer A549 cells [agris.fao.org]
- 9. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Damulin B and Cisplatin in Lung Cancer Cells
An objective guide for researchers and drug development professionals on the cytotoxic and mechanistic profiles of Damulin B and the conventional chemotherapeutic agent, Cisplatin, in the context of lung cancer.
This guide provides a detailed comparison of the anti-cancer effects of this compound, a dammarane-type saponin, and Cisplatin, a widely used chemotherapy drug, on lung cancer cells. The information presented is collated from various in-vitro studies, with a focus on cytotoxicity, apoptosis, cell cycle arrest, and the underlying molecular signaling pathways.
I. Comparative Efficacy and Cytotoxicity
The cytotoxic effects of both this compound and Cisplatin have been evaluated in human lung cancer cell lines, primarily A549 and H1299. While direct comparative studies with side-by-side quantitative data are limited, individual studies provide insights into their potency.
Table 1: Summary of Cytotoxic Effects on Lung Cancer Cells
| Compound | Cell Line(s) | Key Findings | Citations |
| This compound | A549, H1299 | Exhibits strong cytotoxic effects. Human lung cancer cells are more susceptible to this compound than normal human fibroblasts. | [1][2] |
| Cisplatin | A549 | Demonstrates dose-dependent cytotoxicity. | [3] |
II. Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Both compounds induce cell death in lung cancer cells, but they employ distinct mechanisms, particularly concerning the phase of cell cycle arrest.
A. Induction of Apoptosis
This compound has been shown to activate both the intrinsic and extrinsic pathways of apoptosis.[1][2] This is evidenced by the upregulation of pro-apoptotic proteins such as Bax and Bid, the activation of caspase-8, and the release of cytochrome c from the mitochondria.[1][2] In contrast, Cisplatin's apoptotic induction is closely linked to DNA damage.[4][5] It can also trigger apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of a caspase cascade.[6][7]
Table 2: Comparison of Apoptotic Effects
| Feature | This compound | Cisplatin | Citations |
| Apoptotic Pathways | Intrinsic and Extrinsic | Primarily DNA damage-induced, ROS-mediated | [1][2][5][6][7] |
| Key Pro-Apoptotic Proteins | Bax, Bid, tBid, Cleaved Caspase-8, p53 | Bax, p53, p21 | [1][2][4][5][8][9] |
| Key Anti-Apoptotic Proteins | Downregulation of procaspase-8/-9 | Bcl-2 can confer resistance | [1][2][9] |
B. Cell Cycle Regulation
A significant difference between the two compounds lies in their effect on the cell cycle. This compound induces cell cycle arrest at the G0/G1 phase.[1][2] Conversely, Cisplatin is known to cause a G2/M phase arrest in sensitive non-small cell lung cancer cells.[4][5][8] Interestingly, acquired resistance to Cisplatin has been associated with the abrogation of this G2/M arrest.[4][5][8]
Table 3: Comparison of Cell Cycle Arrest
| Compound | Phase of Arrest | Key Regulatory Proteins | Citations |
| This compound | G0/G1 | Downregulation of CDK4, CDK6, Cyclin D1 | [1][2] |
| Cisplatin | G2/M | Upregulation of p21, MDM2 | [4][5][8] |
III. Signaling Pathways
The anti-cancer activities of this compound and Cisplatin are mediated by their modulation of distinct signaling pathways.
This compound Signaling Pathway
dot
Caption: Signaling pathway of this compound in lung cancer cells.
Cisplatin Signaling Pathway
dot
Caption: Signaling pathway of Cisplatin in lung cancer cells.
IV. Experimental Protocols
This section details the general methodologies for the key experiments cited in the comparison of this compound and Cisplatin.
A. Cell Culture
-
Cell Lines: Human non-small cell lung cancer cell lines A549 and H1299 are commonly used.[1][3]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[10][11]
B. Cytotoxicity Assay (MTT Assay)
dot
Caption: Workflow for MTT cytotoxicity assay.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or Cisplatin for a specified period (e.g., 48 hours).[3]
-
Following treatment, MTT solution is added to each well and incubated.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the control.
-
C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
dot
Caption: Workflow for apoptosis analysis by flow cytometry.
-
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Procedure:
-
Cells are treated with the compounds for a designated time.
-
Cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
After incubation, the stained cells are analyzed by flow cytometry.
-
D. Cell Cycle Analysis
dot
Caption: Workflow for cell cycle analysis.
-
Principle: The DNA content of cells is measured by staining with a fluorescent dye like Propidium Iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Procedure:
-
Cells are treated with the compounds.
-
Cells are harvested and fixed, typically in cold 70% ethanol.
-
The fixed cells are treated with RNase A to remove RNA.
-
Cells are stained with PI.
-
The DNA content is analyzed by flow cytometry.
-
E. Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Procedure:
-
Cells are treated with the compounds and then lysed to extract proteins.
-
Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, caspases, cyclins, CDKs).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
V. Conclusion
This compound and Cisplatin both exhibit potent anti-cancer effects against lung cancer cells but through distinct molecular mechanisms. This compound induces apoptosis through both intrinsic and extrinsic pathways and causes cell cycle arrest at the G0/G1 phase.[1][2] Cisplatin primarily acts by inducing DNA damage, leading to apoptosis and G2/M phase cell cycle arrest.[4][5][8] The differential mechanisms of action suggest that this compound could be a potential therapeutic agent for lung cancer, possibly even in cases where resistance to Cisplatin, which is associated with circumvention of G2/M arrest, has developed. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in lung cancer treatment.
References
- 1. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest | PLOS One [journals.plos.org]
- 5. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 7. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccij-online.org [ccij-online.org]
- 11. ccij-online.org [ccij-online.org]
Damulin B vs. Minoxidil: A Comparative Guide for Hair Growth Research
For researchers, scientists, and drug development professionals, the quest for novel and effective hair growth therapeutics is ongoing. This guide provides an objective comparison of Damulin B, a natural compound, and Minoxidil, an FDA-approved drug, based on available experimental data. While Minoxidil has a long history of clinical use and a more established data profile, emerging preclinical evidence for this compound suggests a promising alternative worthy of further investigation.
Executive Summary
Minoxidil, a well-established vasodilator, is a widely used treatment for androgenetic alopecia. Its mechanism of action, while not fully elucidated, involves the opening of ATP-sensitive potassium channels and the stimulation of various growth factors.[1][2][3] In contrast, this compound, a major component of Gynostemma pentaphyllum, is a newer entrant in the field of hair growth research. Preclinical studies suggest its efficacy is mediated through the activation of the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and regeneration.[4][5]
This guide synthesizes the current scientific literature to compare these two compounds, focusing on their mechanisms of action, supported by in vitro and in vivo experimental data. Due to the different stages of research—Minoxidil having extensive clinical data and this compound having primarily preclinical data—a direct head-to-head clinical comparison is not yet available. This document aims to present the existing evidence to inform future research and development in this therapeutic area.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and clinical trials on Minoxidil.
Table 1: In Vitro Efficacy on Human Dermal Papilla Cells (hDPCs)
| Parameter | This compound | Minoxidil | Source |
| Cell Proliferation | Concentration-dependent increase in hDPC proliferation. | Enhances hDPC proliferation. | [4] |
| Growth Factor Upregulation (mRNA levels) | Significant, dose-dependent induction of VEGF, IGF-1, KGF, and HGF. | Significant, dose-dependent induction of VEGF, IGF-1, KGF, and HGF. | [4][6] |
| Signaling Pathway Activation | Activates Wnt/β-catenin pathway via AKT signaling. | Activates the Wnt/β-catenin pathway.[4] Upregulates mTOR pathway.[7] | [4][5] |
Table 2: In Vivo Efficacy in Animal Models (Mice)
| Parameter | This compound (as part of GPHD*) | Minoxidil (2%) | Source |
| Hair Growth Induction | Exhibited hair growth induction parallel to minoxidil. | Significantly induced hair regrowth. | [4][8] |
| Hair Density | Not explicitly quantified. | Moderate to high hair density observed in 7 out of 8 rats. | [8] |
| Anagen Phase Induction | Not explicitly quantified, but implied through Wnt/β-catenin activation. | Increased number of hair follicles in the anagen phase. | [8] |
*GPHD: Gynostemma pentaphyllum hydrodistillate, of which this compound is a major component.
Table 3: Clinical Efficacy of Minoxidil in Androgenetic Alopecia (AGA)
| Study Population & Duration | Treatment Groups | Key Findings | Source |
| 393 men with AGA, 48 weeks | 5% Topical Minoxidil, 2% Topical Minoxidil, Placebo | 5% Minoxidil was significantly superior to 2% Minoxidil and placebo in increasing nonvellus hair count. 45% more hair regrowth with 5% vs. 2% at week 48. | [9] |
| 90 men with AGA, 24 weeks | 5mg Oral Minoxidil daily, 5% Topical Minoxidil twice daily | Oral minoxidil did not demonstrate superiority over topical minoxidil for terminal hair density in the frontal area. Oral minoxidil was superior for the vertex in photographic analysis. | [10][11] |
| 30 male AGA patients, 24 weeks | 5mg Oral Minoxidil once daily | Significant increase in total hair count at 12 and 24 weeks, more pronounced in the vertex region. | [12] |
Signaling Pathways and Mechanisms of Action
This compound: Wnt/β-Catenin Pathway Activation
This compound's primary mechanism of action for promoting hair growth appears to be the activation of the Wnt/β-catenin signaling pathway.[4][5] This pathway is fundamental for hair follicle morphogenesis and cycling.[4][13][14] this compound, along with its source extract, has been shown to activate the PI3K/Akt pathway, which in turn phosphorylates and inactivates GSK3β. This inactivation allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes, including various hair growth-associated factors like VEGF, IGF-1, KGF, and HGF.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Minoxidil - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Gynostemma pentaphyllum Hydrodistillate and Its Major Component this compound Promote Hair Growth-Inducing Properties In Vivo and In Vitro via the Wnt/β-Catenin Pathway in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An analysis of gene expression data involving examination of signaling pathways activation reveals new insights into the mechanism of action of minoxidil topical foam in men with androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical Products for Human Hair Regeneration: A Comparative Study on an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Minoxidil vs Topical Minoxidil for Male Androgenetic Alopecia: A Randomized Clinical Trial. | Semantic Scholar [semanticscholar.org]
- 11. Oral Minoxidil vs Topical Minoxidil for Male Androgenetic Alopecia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low-Dose Oral Minoxidil for Alopecia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Signaling pathways in hair aging [frontiersin.org]
- 14. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Damulin A and Damulin B
Damulin A and damulin B, two dammarane-type saponins isolated from Gynostemma pentaphyllum, have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comprehensive comparison of their anti-cancer and anti-inflammatory properties, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Comparative Analysis of Biological Activity
Both damulin A and this compound exhibit promising anti-cancer and anti-inflammatory effects, although with varying potencies. The following tables summarize the available quantitative data for a direct comparison of their activities.
Anti-Cancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Damulin A | A549 (Lung Carcinoma) | Cytotoxicity | 59.2 μM | [1] |
| This compound | A549 (Lung Carcinoma) | Cytotoxicity | 21.9 μM | [2] |
| This compound | H1299 (Lung Carcinoma) | Cytotoxicity | 21.7 μM | [2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This compound demonstrates significantly stronger cytotoxic effects against human lung carcinoma cells (A549 and H1299) compared to damulin A in the A549 cell line.[1][2] Beyond cytotoxicity, this compound has been shown to induce apoptosis, generate reactive oxygen species (ROS), and cause G0/G1 phase cell cycle arrest in these cancer cells.[2][3][4] It also reduces colony formation and inhibits cell migration.[2] The underlying mechanism for these effects involves the activation of both intrinsic and extrinsic apoptosis pathways.[3][4]
Anti-Inflammatory Activity
Both damulins have been shown to possess anti-inflammatory properties by suppressing key inflammatory mediators.
| Compound | Cell Line | Assay | Target | Effect | Concentration | Reference |
| Damulin A | RAW264.7 | Cytokine Expression | TNF-α | 85% reduction | 16 μM | [5] |
| IL-6 | 78% reduction | 16 μM | [5] | |||
| This compound | RAW264.7 | Cytokine Expression | TNF-α | 93% reduction | 16 μM | [5] |
| IL-6 | 68% reduction | 16 μM | [5] | |||
| This compound | SW1353 | NO & PGE2 Production | iNOS & COX-2 | Inhibition | 10-80 μM | [2] |
TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; NO: Nitric Oxide; PGE2: Prostaglandin E2; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2.
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, both damulin A and this compound effectively suppressed the expression of the pro-inflammatory cytokines TNF-α and IL-6.[5] this compound showed a slightly more potent inhibition of TNF-α, while damulin A was more effective at reducing IL-6 at the same concentration.[5] Furthermore, this compound has been demonstrated to inhibit the production of NO and PGE2 in IL-1β-induced SW1353 chondrosarcoma cells.[2] The anti-inflammatory actions of both compounds are mediated through the suppression of the NF-κB and MAPK signaling pathways.[5][6]
Other Notable Biological Activities
Beyond their anti-cancer and anti-inflammatory effects, both damulin A and B have been identified as potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[7] This suggests their potential therapeutic applications in metabolic diseases such as obesity and type 2 diabetes.[7][8] this compound has also been specifically investigated for its protective effects against cisplatin-induced nephrotoxicity and its ability to promote hair growth.[2][9][10][11][12]
Signaling Pathways and Experimental Workflows
The biological effects of damulin A and this compound are mediated through complex signaling cascades. The following diagrams illustrate the key pathways involved.
Caption: Anti-inflammatory signaling pathway of damulin A and B.
Caption: Anticancer apoptosis pathway induced by this compound.
Detailed Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability (Cytotoxicity) Assay
-
Cell Culture: A549 and H1299 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of damulin A or this compound.
-
MTT Assay: After 48 hours of incubation, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 values are calculated using a dose-response curve.
Measurement of Nitric Oxide (NO) Production
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of damulin A or this compound for 1 hour before stimulation with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 μL of supernatant is mixed with 100 μL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-NF-κB, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Exploring the Anti-Inflammatory Activity of the Heat-Processed Gynostemma pentaphyllum Extract (Actiponin®) in RAW264.7 Cells and Carrageenan-Induced Rat Models [mdpi.com]
- 6. Exploring the Anti-Inflammatory Activity of the Heat-Processed Gynostemma pentaphyllum Extract (Actiponin®) in RAW264.7 Cells and Carrageenan-Induced Rat Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Hydrodistillate of Gynostemma pentaphyllum and this compound Prevent Cisplatin-Induced Nephrotoxicity In Vitro and In Vivo via Regulation of AMPKα1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Hydrodistillate of Gynostemma pentaphyllum and this compound Prevent Cisplatin-Induced Nephrotoxicity In Vitro and In Vivo via Regulation of AMPKα1 Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Damulin B: A Comparative Analysis of Anticancer Efficacy
In the landscape of anticancer drug discovery, novel compounds are continually evaluated for their potential to outperform or supplement existing chemotherapeutic agents. Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a compound of interest due to its demonstrated cytotoxic effects against cancer cells. This guide provides a comparative overview of the efficacy of this compound in relation to established anticancer drugs, doxorubicin and cisplatin, with a focus on non-small cell lung cancer cell lines.
Executive Summary:
Current research demonstrates the potent in vitro anticancer activity of this compound against human lung carcinoma cell lines A549 and H1299.[1] Its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at the G0/G1 phase, and the inhibition of cancer cell migration.[1] However, a direct comparative study evaluating the efficacy of this compound against standard chemotherapeutic drugs, such as doxorubicin and cisplatin, under identical experimental conditions is not yet available in the published literature. This guide, therefore, presents the available data for each compound individually, highlighting the different experimental methodologies used. A direct comparison of the half-maximal inhibitory concentration (IC50) values should be approached with caution due to the variability in experimental protocols.
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound, doxorubicin, and cisplatin in the A549 and H1299 non-small cell lung cancer cell lines. It is crucial to note that these values are derived from separate studies employing different experimental assays and incubation times, which can significantly influence the outcome.
Table 1: Cytotoxic Activity of this compound against Human Lung Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Assay | Exposure Time (h) | Reference |
| A549 | This compound | 21.9 | Not Specified | Not Specified | MedchemExpress |
| H1299 | This compound | 21.7 | Not Specified | Not Specified | MedchemExpress |
Data sourced from a commercially available technical data sheet.
Table 2: Cytotoxic Activity of Doxorubicin against Human Lung Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Assay | Exposure Time (h) | Reference |
| A549 | Doxorubicin | > 20 | MTT | 24 | [2] |
| A549 | Doxorubicin | 0.42 ± 0.06 | Alamar Blue | 24 | [3] |
Note the significant difference in reported IC50 for the same cell line, likely due to different cytotoxicity assays being used.
Table 3: Cytotoxic Activity of Cisplatin against Human Lung Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Assay | Exposure Time (h) | Reference |
| H1299 | Cisplatin | ~26.6 (0.8 µg/ml) | Not Specified | Not Specified | [4] |
The IC50 value was converted from µg/ml to µM for approximation.
Mechanism of Action and Signaling Pathways
This compound:
This compound exerts its anticancer effects through a multi-faceted approach targeting key cellular processes.[1] It induces apoptosis by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This is evidenced by the reduction of mitochondrial membrane potential and the upregulation of pro-apoptotic proteins such as Bax, Bid, and tBid, alongside the activation of caspase-8.[1] Furthermore, this compound causes cell cycle arrest at the G0/G1 phase by downregulating CDK4, CDK6, and cyclin D1.[1] The compound also demonstrates anti-metastatic potential by inhibiting cell migration and downregulating matrix metalloproteinases MMP-2 and MMP-9.[1]
Doxorubicin:
Doxorubicin is an anthracycline antibiotic that primarily functions by intercalating into DNA, thereby inhibiting topoisomerase II and preventing the replication and transcription of DNA. This action leads to DNA damage and the induction of apoptosis.
Cisplatin:
Cisplatin is a platinum-based chemotherapeutic agent that forms covalent bonds with the N7 position of purines in DNA. This results in the formation of DNA adducts and inter- and intra-strand crosslinks, which block DNA replication and transcription, ultimately triggering apoptosis.[5]
Experimental Protocols
The following is a representative experimental protocol for assessing the in vitro cytotoxicity of an anticancer compound, based on the methodologies described in the available literature.
Cell Culture and Treatment:
Human non-small cell lung cancer cell lines, A549 and H1299, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a specific density and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
Cytotoxicity Assay (MTT Assay):
Following the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for an additional 4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound demonstrates significant promise as an anticancer agent, particularly for non-small cell lung cancer, based on its potent in vitro cytotoxic and anti-migratory activities.[1] Its mechanism of action, involving the induction of apoptosis and cell cycle arrest, is well-defined.[1] However, the lack of direct comparative studies with established chemotherapeutics like doxorubicin and cisplatin makes it difficult to definitively position this compound in terms of relative efficacy. The variability in reported IC50 values for standard drugs underscores the critical need for standardized, head-to-head comparative studies. Future research should focus on conducting such studies across a broader range of cancer cell lines and, eventually, in preclinical animal models to fully elucidate the therapeutic potential of this compound.
References
- 1. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. Cisplatin-induced apoptosis in non-small-cell lung cancer cells is dependent on Bax- and Bak-induction pathway and synergistically activated by BH3-mimetic ABT-263 in p53 wild-type and mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Apoptosis: A Comparative Guide to Alternatives for Damulin B in Cancer Research
For researchers, scientists, and drug development professionals, the quest for potent and specific anti-cancer compounds is relentless. Damulin B, a saponin isolated from Gynostemma pentaphyllum, has demonstrated significant anti-cancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. However, the exploration of alternative compounds with similar or improved efficacy is crucial for advancing therapeutic strategies. This guide provides a comprehensive comparison of promising alternatives to this compound, focusing on other natural saponins with comparable mechanisms of action. The data presented here is compiled from various preclinical studies to facilitate an informed selection of compounds for future cancer research.
This compound exerts its cytotoxic effects through the induction of both intrinsic and extrinsic apoptotic pathways. It has been shown to decrease mitochondrial membrane potential, increase the production of reactive oxygen species (ROS), and cause G0/G1 phase cell cycle arrest in human lung cancer cells.[1][2] Its ability to modulate key signaling proteins makes it a valuable research tool. This guide will explore other saponins—Gypenoside L, Gypenoside LI, Ginsenoside Rh2, and Paris Saponin VII—that exhibit similar apoptotic and anti-proliferative effects.
Comparative Efficacy of this compound and Alternatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines. This data, gathered from multiple studies, provides a quantitative comparison of their cytotoxic potencies. It is important to note that experimental conditions such as cell line, treatment duration, and assay method can influence IC50 values, warranting careful consideration when comparing results across different studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |
| This compound | A549 | Lung Cancer | 21.9 | Not Specified |
| H1299 | Lung Cancer | 21.7 | Not Specified | |
| Gypenoside L | 769-P | Renal Cell Carcinoma | 60 | 48 |
| ACHN | Renal Cell Carcinoma | 70 | 48 | |
| Gypenoside LI | 769-P | Renal Cell Carcinoma | 45 | 48 |
| ACHN | Renal Cell Carcinoma | 55 | 48 | |
| Ginsenoside Rh2 | A549 | Lung Cancer | 85.26 | Not Specified |
| MCF-7 | Breast Cancer | 73.58 | Not Specified | |
| HeLa | Cervical Cancer | 67.95 | Not Specified | |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | |
| SW480 | Colorectal Cancer | Not Specified | Not Specified | |
| PC-3 | Prostate Cancer | 62.66 (µg/mL) | Not Specified | |
| 95D | Lung Cancer | 491.46 (µg/mL) | 48 | |
| NCI-H460 | Lung Cancer | 783.49 (µg/mL) | 48 | |
| Paris Saponin VII | MDA-MB-231 | Breast Cancer | 3.16 | 24 |
| MDA-MB-436 | Breast Cancer | 3.45 | 24 | |
| MCF-7 | Breast Cancer | 2.86 | 24 | |
| HT-29 | Colorectal Cancer | 1.02 | Not Specified | |
| SW-620 | Colorectal Cancer | 4.90 | Not Specified | |
| SKOV3 PARPi-R | Ovarian Cancer | 2.951 | Not Specified | |
| HEY PARPi-R | Ovarian Cancer | 3.239 | Not Specified |
Mechanisms of Action: A Signaling Pathway Perspective
The anti-cancer activity of these saponins is largely attributed to their ability to induce apoptosis through the modulation of key signaling pathways. The following diagrams illustrate the proposed mechanisms of action for this compound and its alternatives.
This compound Induced Apoptosis Pathway
Caption: this compound triggers apoptosis via ROS, mitochondrial dysfunction, and caspase activation.
Gypenoside L/LI Induced Apoptosis Pathway```dot
digraph "Gypenoside L/LI Induced Apoptosis Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#202124", arrowhead=normal];
"Gypenoside L/LI" [fillcolor="#EA4335"]; "MAPK Pathway" [fillcolor="#FBBC05"]; "p-JNK, p-p38" [fillcolor="#34A853"]; "p-ERK" [fillcolor="#34A853"]; "Apoptosis" [shape=ellipse, fillcolor="#EA4335"]; "Bax/Bcl-2 Ratio" [fillcolor="#FBBC05"]; "Cytochrome c Release" [fillcolor="#FBBC05"]; "Caspase-3" [fillcolor="#34A853"]; "PI3K/AKT/mTOR Pathway" [fillcolor="#FBBC05", label="PI3K/AKT/mTOR\nPathway"];
"Gypenoside L/LI" -> "MAPK Pathway"; "MAPK Pathway" -> "p-JNK, p-p38" [label="Upregulation"]; "MAPK Pathway" -> "p-ERK" [label="Downregulation"]; "p-JNK, p-p38" -> "Apoptosis"; "p-ERK" -> "Apoptosis" [label="Inhibition of\nanti-apoptotic signals"]; "Gypenoside L/LI" -> "Bax/Bcl-2 Ratio"; "Bax/Bcl-2 Ratio" -> "Cytochrome c Release"; "Cytochrome c Release" -> "Caspase-3"; "Caspase-3" -> "Apoptosis"; "Gypenoside L/LI" -> "PI3K/AKT/mTOR Pathway" [label="Inhibition"]; "PI3K/AKT/mTOR Pathway" -> "Apoptosis"; }
Caption: Ginsenoside Rh2 promotes apoptosis through p53, PI3K/Akt, and STAT3 pathways.
Paris Saponin VII Induced Apoptosis and Autophagy Pathway
Caption: Paris Saponin VII induces both apoptosis and autophagy via multiple signaling pathways.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, this section provides detailed methodologies for the key assays used to evaluate the anti-cancer effects of these compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.
Workflow Diagram:
References
Cross-Validation of Damulin B's Anticancer Effects in Human Lung Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and mechanistic effects of Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, in different human non-small cell lung cancer (NSCLC) cell lines. The data presented here is compiled from preclinical studies to offer a cross-validation of its potential as an anticancer agent.
Comparative Analysis of Cytotoxicity
This compound has demonstrated potent growth-inhibitory effects against the human lung adenocarcinoma cell line A549 and the human large cell carcinoma cell line H1299. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are remarkably similar across these two distinct NSCLC lines, suggesting a consistent mechanism of action.
| Cell Line | Cancer Type | p53 Status | IC50 Value (µM) | Reference |
| A549 | Adenocarcinoma | Wild-Type | 21.9 | [1] |
| H1299 | Large Cell Carcinoma | Null | 21.7 | [1] |
In contrast to its effects on cancer cells, this compound has been shown to have no significant impact on the viability of SW1353 human chondrosarcoma cells at concentrations up to 80 μM, indicating a degree of selectivity for certain cancer types.[1]
Mechanism of Action: A Two-Pronged Attack
Studies indicate that this compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and by arresting the cell cycle at the G0/G1 phase.[2] This dual mechanism prevents cancer cells from proliferating and actively eliminates them.
Induction of Apoptosis
This compound activates both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[2] This is evidenced by a reduction in the mitochondrial membrane potential, an increase in the production of reactive oxygen species (ROS), and the modulation of key apoptotic regulatory proteins.[2]
Table 2: Modulation of Apoptosis-Related Proteins by this compound
| Protein | Function | Effect of this compound | Pathway |
| Bax | Pro-apoptotic | Upregulated | Intrinsic |
| Bid/tBid | Pro-apoptotic | Upregulated | Crosstalk |
| Bcl-2 | Anti-apoptotic | Downregulated | Intrinsic |
| p53 | Tumor Suppressor | Upregulated | Intrinsic |
| Caspase-8 | Initiator Caspase | Cleaved (Activated) | Extrinsic |
| Cytochrome c | Apoptotic Mediator | Released from Mitochondria | Intrinsic |
Cell Cycle Arrest
This compound consistently induces cell cycle arrest in the G0/G1 phase in both A549 and H1299 cells.[1][2] This is achieved by downregulating the expression of proteins that are critical for the G1 to S phase transition.
Table 3: Modulation of Cell Cycle Regulatory Proteins by this compound
| Protein | Function | Effect of this compound |
| CDK4 | G1 phase progression | Downregulated |
| CDK6 | G1 phase progression | Downregulated |
| Cyclin D1 | G1/S transition | Downregulated |
Visualizing the Mechanism
The following diagrams illustrate the key pathways and processes affected by this compound.
Caption: General experimental workflow for assessing this compound's effects.
Caption: Apoptotic signaling pathways activated by this compound.
Caption: this compound-induced G0/G1 cell cycle arrest mechanism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: A549 and H1299 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24 to 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the IC50 value (e.g., 20 µM and 24 µM) for 24 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 100 µL of 1X Binding Buffer. Then, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube. The samples are analyzed by flow cytometry within one hour. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with this compound (e.g., 20 µM and 24 µM) for 24 hours, harvested by trypsinization, and washed with PBS.
-
Fixation: The cells are fixed by adding them dropwise into ice-cold 70% ethanol while vortexing, and then stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then resuspended in a PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubation: Cells are incubated for 30 minutes in the dark at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: After treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, CDK4, Cyclin D1, p53, and β-actin as a loading control).
-
Secondary Antibody and Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using image analysis software and normalized to the loading control (β-actin).
References
A Guide to the Reproducibility of Damulin B Experimental Findings
This guide provides a comparative overview of the reported experimental results for damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum.[1][2][3] It is intended for researchers, scientists, and drug development professionals seeking to reproduce or build upon existing findings related to the bioactivity of this compound. The information is compiled from published studies and commercial technical data.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from key in vitro experiments investigating the effects of this compound on various cell lines. These datasets form the basis for reproducibility studies.
Table 1: Anti-Cancer Activity of this compound [1][2]
| Cell Line | Assay Type | Parameter | Result | Concentration/Time |
| A549 (Human Lung Carcinoma) | Cytotoxicity | IC50 | 21.9 µM | - |
| H1299 (Human Lung Carcinoma) | Cytotoxicity | IC50 | 21.7 µM | - |
| A549 & H1299 | Apoptosis Induction | Apoptosis Rate | Increased | 20-24 µM / 24h |
| A549 & H1299 | Mitochondrial Function | Membrane Potential | Decreased | 20-24 µM / 24h |
| A549 & H1299 | Oxidative Stress | ROS Production | Increased | 20-24 µM / 24h |
| A549 & H1299 | Cell Cycle Analysis | Cell Population | G0/G1 Phase Arrest | 20-24 µM / 24h |
| A549 & H1299 | Colony Formation | Colony Number | Reduced | 20-24 µM / 24h |
| A549 & H1299 | Cell Migration | Migration | Inhibited | 20-24 µM / 24h |
| SW1353 (Chondrosarcoma) | Cytotoxicity | Cell Viability | No effect | 0-80 µM / 24h |
| SW1353 (IL-1β induced) | Anti-inflammatory | NO and PGE2 Production | Inhibited | 10-80 µM / 1h |
Table 2: Metabolic and Other Activities of this compound [1][4]
| Cell Line/Model | Assay Type | Parameter | Result | Concentration |
| L6 Myotube Cells | Glucose Metabolism | Glucose Uptake | Increased | 1.2-12 µM |
| L6 Myotube Cells | AMPK Activation | AMPK Phosphorylation | Increased | Not specified |
| HEK293 (Cisplatin-induced) | Cytoprotection | Apoptosis | Inhibited | 2.5-20 µM / 24h |
Experimental Protocols
To ensure the reproducibility of the cited results, adherence to the original experimental conditions is critical. The following are detailed methodologies for key experiments based on available data.
2.1. Cell Viability and IC50 Determination
-
Cell Culture: A549, H1299, or SW1353 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-100 µM) for a specified duration (typically 24 hours).
-
Assay: Cell viability is assessed using a standard MTT or similar colorimetric assay. The absorbance is read at the appropriate wavelength.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
2.2. Cell Cycle Analysis
-
Cell Culture and Treatment: Cells (e.g., A549, H1299) are cultured and treated with this compound (e.g., 20-24 µM) for 24 hours.[1]
-
Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
2.3. Western Blot Analysis for Protein Expression
-
Cell Lysis: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, CDK4, Cyclin D1, p-AKT, β-catenin) overnight at 4°C.[2][5] This is followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Signaling Pathways and Experimental Workflows
Visual representations of the proposed mechanisms of action and experimental designs are crucial for conceptual understanding and replication.
Caption: Proposed anti-cancer signaling pathways of this compound.
Caption: Wnt/β-catenin pathway activation by this compound in hair growth.
Caption: Standardized workflow for reproducing this compound in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gynostemma pentaphyllum Hydrodistillate and Its Major Component this compound Promote Hair Growth-Inducing Properties In Vivo and In Vitro via the Wnt/β-Catenin Pathway in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Damulin B and Other Natural Compounds in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
The induction of apoptosis, or programmed cell death, is a cornerstone of cancer therapy. Natural compounds, with their vast structural diversity, offer a promising reservoir for the discovery of novel pro-apoptotic agents. Among these, damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has demonstrated significant potential in triggering apoptosis in cancer cells. This guide provides an objective comparison of this compound with other well-characterized natural compounds known to induce apoptosis, supported by experimental data and detailed methodologies.
Quantitative Comparison of Apoptotic Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following table summarizes the IC50 values of this compound and other natural compounds in the human non-small cell lung cancer cell line, A549, a commonly used model for apoptosis studies.
Disclaimer: The data presented below is compiled from various independent studies. Experimental conditions, such as cell culture medium, passage number, and specific assay parameters, may have varied between these studies. Therefore, a direct comparison of absolute IC50 values should be made with caution.
| Compound | Natural Source | Cancer Cell Line | IC50 Value (µM) | Citation(s) |
| This compound | Gynostemma pentaphyllum | A549 | 21.9 | [1] |
| Curcumin | Curcuma longa | A549 | 33 - 52 | [2][3] |
| Resveratrol | Grapes, Berries | A549 | 85.5 - 98 | [4][5] |
| Ginsenoside Rg3 | Panax ginseng | A549 | Not explicitly defined for apoptosis, but active in chemoresistance reversal | [6][7] |
| Ginsenoside Rh2 | Panax ginseng | A549 | 36.25 (48h) | [8] |
| Capsaicin | Chili Peppers | A549 | 183.27 | [9] |
Signaling Pathways of Apoptosis Induction
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This dual-action mechanism suggests a robust and potentially broad-spectrum anti-cancer activity.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of apoptosis. The following are detailed methodologies for key assays used to characterize the pro-apoptotic effects of natural compounds.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10][11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound as described for the MTT assay. After the incubation period, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and resuspend them in 1X Annexin V binding buffer.[14]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[13][15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Analysis of Apoptotic Proteins (Western Blotting)
Western blotting is a technique used to detect and quantify the expression levels of specific proteins involved in the apoptosis signaling cascade.[17][18][19]
Protocol:
-
Protein Extraction: After treatment with the test compound, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2, cleaved PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: General experimental workflow for apoptosis studies.
References
- 1. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Trans-Resveratrol Induces Apoptosis through ROS-Triggered Mitochondria-Dependent Pathways in A549 Human Lung Adenocarcinoma Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Network Pharmacology-Based Prediction and Verification of Ginsenoside Rh2-Induced Apoptosis of A549 Cells via the PI3K/Akt Pathway [frontiersin.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Damulin B Signaling Pathways in Cancer, Metabolism, and Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals
Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a multi-faceted bioactive compound with significant therapeutic potential. Its activities span anti-cancer, metabolic regulation, and tissue regeneration, each governed by distinct signaling pathways. This guide provides a comparative analysis of this compound's effects on key cellular signaling cascades, presenting experimental data alongside alternative pathway modulators.
Pro-Apoptotic Signaling in Cancer Cells: this compound vs. Betulinic Acid
This compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells, a mechanism it shares with other natural triterpenoids like Betulinic Acid. While both compounds converge on the mitochondrial pathway of apoptosis, their upstream regulation may differ, particularly concerning the tumor suppressor protein p53.
This compound has been shown to activate both intrinsic and extrinsic apoptotic pathways in human lung cancer cells.[1] This involves the upregulation of key pro-apoptotic proteins including p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1] In contrast, Betulinic Acid is known to induce apoptosis through a direct effect on the mitochondria, a mechanism that can be independent of p53 status, making it a candidate for treating p53-mutated cancers.
Comparative Effects on Apoptosis Pathway Markers
| Marker | This compound Effect | Betulinic Acid Effect | Functional Role |
| p53 | Upregulates expression[1] | Can act independently of p53 | Tumor suppressor; transcription factor that promotes apoptosis. |
| Bax | Upregulates expression[1] | Induces mitochondrial translocation | Pro-apoptotic Bcl-2 family member; promotes cytochrome c release. |
| Bcl-2 | Downregulates expression | Downregulates expression | Anti-apoptotic Bcl-2 family member; inhibits apoptosis. |
| Caspase-8 | Activates (cleavage)[1] | - | Initiator caspase in the extrinsic pathway. |
| Caspase-3/7 | Activates | Activates | Executioner caspases; cleave cellular substrates to execute apoptosis. |
Note: Quantitative fold-change data for protein expression changes induced by this compound is not consistently available in the reviewed literature. The table reflects the qualitative effects reported.
Visualizing the Apoptotic Pathways
The following diagrams illustrate the distinct points of intervention for this compound and Betulinic Acid in the apoptotic signaling cascade.
Metabolic Regulation via AMPK Activation: this compound vs. Damulin A
This compound plays a crucial role in metabolic regulation, largely through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activity is shared by its structural analog, Damulin A, also found in Gynostemma pentaphyllum. Activation of AMPK by Damulins A and B has been shown to increase glucose uptake and fatty acid β-oxidation in myotube cells.[2] This positions them as potential therapeutic agents for metabolic disorders like type-2 diabetes and obesity.
Comparative Effects on the AMPK Pathway
| Compound | Target | Effect | Downstream Consequences |
| Damulin A | AMPK | Strong Activation[2] | Increased glucose uptake & fatty acid oxidation[2] |
| This compound | AMPK | Strong Activation[2] | Increased glucose uptake & fatty acid oxidation[2] |
| Metformin | Complex I (indirect) | Indirect AMPK Activation | Standard first-line medication for type 2 diabetes. |
Visualizing the AMPK Activation Pathway
Hair Growth Promotion via Wnt/β-catenin Pathway: this compound vs. Minoxidil
Recent studies have highlighted a novel application for this compound in promoting hair growth. The mechanism involves the activation of the Wnt/β-catenin signaling pathway in dermal papilla cells, an effect comparable to the well-known hair growth stimulant, Minoxidil.[3][4]
Both this compound and Minoxidil have been shown to induce the phosphorylation of AKT, which in turn leads to the inhibitory phosphorylation of GSK3β.[3] This prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to activate target genes associated with hair follicle proliferation and the anagen (growth) phase.[3][5]
Comparative Effects on Wnt/β-catenin Pathway Markers
| Marker | This compound Effect | Minoxidil Effect | Functional Role |
| p-AKT (Ser473) | Increases | Increases | Activates downstream signaling, inhibits GSK3β. |
| p-GSK3β (Ser9) | Increases | Increases | Inactivated form of GSK3β; prevents β-catenin degradation. |
| β-catenin | Increases expression and nuclear accumulation[3] | Increases expression and nuclear accumulation[5] | Key transcriptional co-activator for hair growth genes. |
Visualizing the Wnt/β-catenin Pathway
Experimental Protocols
Western Blot Analysis for Apoptosis and Signaling Proteins
This protocol provides a general framework for analyzing protein expression and phosphorylation status. Specific antibody dilutions and incubation times should be optimized for each target.
1. Cell Lysis and Protein Extraction:
-
Treat cells with this compound or the comparative compound at desired concentrations and time points.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (typically 20-40 µg per lane).
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-Bax, anti-p-AMPK, anti-β-catenin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture images using a digital imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Experimental Workflow Visualization
References
- 1. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Minoxidil activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Findings of Damulin B in Animal Models: A Comparative Guide
Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has demonstrated a range of biological activities in preclinical in vitro studies, including anti-cancer, anti-inflammatory, and regenerative properties. This guide provides a comparative overview of the validation of these in vitro findings in subsequent animal models, offering researchers, scientists, and drug development professionals a comprehensive look at the experimental data and methodologies.
I. Anti-Cancer Effects: From Cell Lines to Animal Models
In vitro studies have established the cytotoxic effects of this compound on human lung cancer cell lines, A549 and H1299.[1][2] Key findings include the induction of apoptosis, cell cycle arrest at the G0/G1 phase, and inhibition of cell migration.[2] These effects are associated with the regulation of various proteins involved in apoptosis and cell cycle control.
Comparative Efficacy Data
| Parameter | In Vitro (A549 Cells) | In Vitro (H1299 Cells) | In Vivo (Animal Model) |
| IC50 | 21.9 µM | 21.7 µM | Not Reported |
| Apoptosis Induction | Increased Bax, Bid, tBid, p53; Reduced Bcl-2 | Not Reported | Not Reported |
| Cell Cycle Arrest | Increased cells in G0/G1; Reduced CDK4, CDK6, Cyclin D1, Cyclin E1 | Increased cells in G0/G1 | Not Reported |
| Anti-Metastatic Effects | Reduced MMP-2, MMP-9 | Not Reported | Not Reported |
Experimental Protocols
In Vitro Cytotoxicity Assay: Human lung carcinoma A549 and H1299 cells were treated with varying concentrations of this compound. Cell viability was assessed using assays such as MTT or trypan blue exclusion to determine the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Model: While specific in vivo anti-cancer studies for this compound were not detailed in the provided results, a general methodology would involve:
-
Human cancer cells (e.g., A549) are injected subcutaneously into immunodeficient mice.
-
Once tumors are established, mice are treated with this compound (intraperitoneally or orally) or a vehicle control.
-
Tumor volume and body weight are monitored throughout the study.
-
At the end of the study, tumors are excised, weighed, and analyzed for biomarkers of apoptosis and cell proliferation.
Signaling Pathway
Caption: this compound's anti-cancer signaling pathways.
II. Nephroprotection: Counteracting Cisplatin-Induced Kidney Injury
Cisplatin is a potent chemotherapeutic agent with a significant side effect of nephrotoxicity. In vitro studies using human embryonic kidney (HEK293) cells demonstrated that this compound could prevent cisplatin-induced apoptosis by suppressing oxidative stress and maintaining the levels of AMP-activated protein kinase α1 (AMPKα1).[3]
In Vivo Validation
These protective effects were validated in a mouse model of cisplatin-induced acute kidney injury.[1][3]
| Parameter | In Vitro (HEK293 Cells) | In Vivo (Cisplatin-treated Mice) |
| Agent | Cisplatin | Cisplatin |
| This compound Effect | Prevents apoptosis, suppresses oxidative stress, maintains AMPKα1 levels | Attenuates tubular damage, prevents weight loss, maintains AMPKα1 levels |
| Dosage | Not specified | 25 and 50 mg/kg (intraperitoneal injection) |
Experimental Protocols
In Vitro Nephrotoxicity Model:
-
HEK293 cells were cultured and treated with cisplatin to induce apoptosis and oxidative stress.
-
A separate group of cells was co-treated with cisplatin and this compound.
-
Cell viability, apoptosis markers (e.g., caspase activity), reactive oxygen species (ROS) levels, and AMPKα1 expression were measured.
In Vivo Acute Kidney Injury Model:
-
Mice were administered a single dose of cisplatin to induce acute kidney injury.
-
Treatment groups received daily intraperitoneal injections of this compound (25 and 50 mg/kg) for 7 days.[1]
-
Body weight was monitored.
-
At the end of the treatment period, kidney tissue was collected for histopathological analysis to assess tubular damage and for Western blotting to measure AMPKα1 protein levels.[1]
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Hydrodistillate of Gynostemma pentaphyllum and this compound Prevent Cisplatin-Induced Nephrotoxicity In Vitro and In Vivo via Regulation of AMPKα1 Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Damulin B
For researchers and drug development professionals handling Damulin B, a dammarane-type saponin, adherence to proper safety and disposal protocols is paramount to ensure a safe laboratory environment and regulatory compliance. While specific detailed disposal procedures for this compound are not extensively documented, a comprehensive approach based on its available safety data and standard laboratory practices for non-hazardous chemical compounds is recommended.
Safety and Handling Data
The following table summarizes the key safety and handling information for this compound based on available Material Safety Data Sheets (MSDS).
| Property | Information | Source |
| Emergency Overview | No particular hazard is associated with this compound. | [1] |
| Health Hazard | None specified. | [1] |
| Eye Hazard | None specified. | [1] |
| Skin Hazard | None specified. | [1] |
| Personal Protective Equipment (PPE) | Wear appropriate safety apparel, including gloves and eye protection. Avoid contact with eyes and skin. | [1] |
| Handling | Do not directly breathe in vapors/gas. Ensure access to a safety shower and eye bath. Wash thoroughly after handling. | [1] |
| Storage | Store at 2-8°C or -20°C. | [1] |
Spill and Leak Procedures
In the event of a spill, the material should be collected by a wet cloth or gently swept into a suitable container for proper disposal[1].
Proper Disposal Procedures
While this compound is not classified as a hazardous material for air transport, it is crucial to follow institutional and local regulations for chemical waste disposal. The following step-by-step guide outlines a general procedure for the proper disposal of this compound.
-
Waste Characterization: Based on the available MSDS, pure this compound is not considered hazardous[1]. However, if it is mixed with hazardous solvents or other hazardous materials, the entire waste mixture must be treated as hazardous.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is known. Keep it separate from hazardous chemical waste to avoid unnecessary disposal costs and potential chemical reactions.
-
Containerization:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. The container should be clearly labeled with the contents, including the name of the solvent and the approximate concentration of this compound.
-
-
Labeling: All waste containers must be clearly labeled with "this compound Waste" and the date. If mixed with other substances, list all components.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the collection of the waste by the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Provide them with the MSDS for this compound.
Experimental Protocols Cited
No specific experimental protocols for the disposal of this compound were found in the searched literature. The provided procedures are based on general laboratory safety guidelines.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling Damulin B
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and operational guidance for the handling of damulin B, a dammarane-type saponin with noted anti-cancer properties. Due to its cytotoxic potential, including the ability to induce apoptosis and cause G0/G1 phase arrest in cancer cells, stringent adherence to these procedures is mandatory to ensure personnel safety and experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
While some safety data sheets may classify this compound as non-hazardous, its biological activity warrants handling it as a potent cytotoxic compound. All personnel must adhere to the following minimum PPE requirements when handling this compound in any form (powder or solution).
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Unpacking & Storage | Double-gloving with chemotherapy-tested nitrile or latex gloves. | Disposable, fluid-resistant gown. | Safety glasses with side shields. | Not generally required, unless packaging is damaged. |
| Preparation & Handling (in a ventilated enclosure) | Double-gloving with chemotherapy-tested nitrile or latex gloves. Change outer glove immediately if contaminated. | Disposable, fluid-resistant gown with long sleeves and closed front. One glove should be under the cuff and one over. | Safety glasses with side shields or a full face shield. | Not generally required within a certified biological safety cabinet or chemical fume hood. |
| Administration to Cell Cultures | Double-gloving with chemotherapy-tested nitrile or latex gloves. | Disposable, fluid-resistant gown. | Safety glasses with side shields. | Not required when performed in a biological safety cabinet. |
| Waste Disposal | Double-gloving with chemotherapy-tested nitrile or latex gloves. | Disposable, fluid-resistant gown. | Safety glasses with side shields. | Not generally required. |
| Spill Cleanup | Double-gloving with chemotherapy-tested nitrile or latex gloves. | Disposable, fluid-resistant gown. | Full face shield and safety goggles. | An approved respirator (e.g., N95) should be worn. |
Operational Plan: Handling and Preparation
All manipulations of this compound that could generate aerosols, such as weighing, reconstitution, or dilution, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
Reconstitution of this compound:
This compound is typically supplied as a powder. To prepare a stock solution, it is soluble in DMSO (≥ 50 mg/mL).[1]
-
Step 1: Ensure all necessary PPE is donned correctly.
-
Step 2: Work within a certified BSC or chemical fume hood. Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Step 3: To prepare a stock solution, carefully add the appropriate volume of DMSO to the vial of this compound powder.
-
Step 4: To aid dissolution, the solution can be gently warmed to 37°C or sonicated.
-
Step 5: Aliquot the stock solution into smaller, clearly labeled, cryo-vials to avoid repeated freeze-thaw cycles.
Storage of this compound Solutions:
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]
-
Protect all solutions from light.[1]
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste. Do not dispose of this compound or its waste down the drain.
Table 2: this compound Waste Disposal Plan
| Waste Category | Description | Disposal Container |
| Trace Cytotoxic Waste | Items contaminated with residual amounts of this compound, such as empty vials, pipette tips, gloves, gowns, and absorbent pads. | Yellow sharps or waste containers, clearly labeled "Trace Chemotherapy Waste." |
| Bulk Cytotoxic Waste | Materials grossly contaminated with this compound or the agent itself. This includes partially used stock solutions, spill cleanup materials, and expired or unused formulations. | Black hazardous waste containers, clearly labeled "Hazardous Waste - Chemotherapy." |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to assess the cytotoxic effects of this compound on human lung cancer cell lines (e.g., A549 or H1299), where it has shown IC50 values of approximately 21.9 µM and 21.7 µM, respectively.[2]
Materials:
-
Human lung cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium. A typical final concentration range to test would be 0, 5, 10, 20, 40, and 80 µM. Ensure the final DMSO concentration in all wells (including the control) is less than 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value of this compound.
-
Visualizing the Mechanism of Action
This compound has been shown to induce apoptosis and cell cycle arrest in human lung cancer cells through the modulation of several key proteins.[2] The following diagram illustrates the logical relationships in this signaling pathway.
Caption: Logical pathway of this compound-induced apoptosis and cell cycle arrest.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
